3-Methoxy-2,2-dimethylpropan-1-amine
Description
Properties
IUPAC Name |
3-methoxy-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,4-7)5-8-3/h4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUOEPYRTBAJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650997 | |
| Record name | 3-Methoxy-2,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767264-22-2 | |
| Record name | 3-Methoxy-2,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2,2-dimethylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxy-2,2-dimethylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2,2-dimethylpropan-1-amine, a primary amine with a neopentyl backbone and a methoxy ether functional group, presents a unique structural motif of interest in medicinal chemistry and materials science. Its combination of a sterically hindered primary amine and a flexible ether linkage suggests potential applications as a building block for novel pharmaceuticals, as a ligand in catalysis, or as a monomer in polymer synthesis. The neopentyl group can confer metabolic stability, while the ether and amine functionalities provide sites for chemical modification and interaction.
This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of the physicochemical properties, synthesis, and potential applications of this compound. It is intended to serve as a foundational resource for researchers and professionals, highlighting both what is known and the significant gaps in the experimental data for this compound.
Physicochemical Properties
A thorough review of the available literature and chemical databases reveals a notable absence of experimentally determined physicochemical data for this compound. The following table summarizes the key identifiers and predicted properties for this compound, primarily sourced from computational models.[1] It is crucial for any application that these predicted values be experimentally verified.
| Property | Value | Source |
| Molecular Formula | C6H15NO | PubChemLite[1] |
| Molecular Weight | 117.19 g/mol | PubChemLite[1] |
| CAS Number | 767264-22-2 | ChemicalBook[2] |
| IUPAC Name | This compound | PubChemLite[1] |
| SMILES | CC(C)(CN)COC | PubChemLite[1] |
| InChI | InChI=1S/C6H15NO/c1-6(2,4-7)5-8-3/h4-5,7H2,1-3H3 | PubChemLite[1] |
| InChIKey | PQUOEPYRTBAJTK-UHFFFAOYSA-N | PubChemLite[1] |
| Predicted XlogP | 0.3 | PubChemLite[1] |
| Predicted Boiling Point | No data available | |
| Predicted Melting Point | No data available | |
| Predicted Density | No data available |
Synthesis and Experimental Protocols
While specific experimental procedures for the synthesis of this compound are not extensively detailed in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on the reduction of the corresponding nitrile precursor, 3-Methoxy-2,2-dimethylpropanenitrile.[3] This transformation is a standard and reliable method for the preparation of primary amines.
Proposed Synthetic Pathway: Reduction of 3-Methoxy-2,2-dimethylpropanenitrile
The synthesis involves the chemical reduction of the nitrile group to a primary amine. This can be achieved using various reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (LiAlH4) at 0 °C (ice bath).
-
Substrate Addition: A solution of 3-Methoxy-2,2-dimethylpropanenitrile in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH4 and the formation of a granular precipitate of aluminum salts.
-
Workup and Isolation: The resulting slurry is filtered, and the solid residue is washed with additional THF or diethyl ether. The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude amine can be purified by distillation under reduced pressure to yield the final product, this compound.
Potential Applications
Due to the novelty of this compound, its applications have not been extensively explored. However, based on the functionalities present in its structure, several potential areas of use can be proposed, drawing parallels with the known applications of the structurally related compound, 3-Methoxypropylamine.
-
Pharmaceutical and Agrochemical Synthesis: The primary amine handle allows for its use as a synthon in the construction of more complex molecules with potential biological activity. The neopentyl group may enhance metabolic stability, a desirable feature in drug candidates.
-
Corrosion Inhibition: Similar to 3-Methoxypropylamine, which is used as a corrosion inhibitor in steam condensate systems and oil drilling equipment, the amine functionality in the target molecule could allow it to form a protective film on metal surfaces.[4][5][6]
-
Emulsifiers and Dispersing Agents: The amphiphilic nature of this molecule, with a polar amine head and a nonpolar hydrocarbon tail, suggests its potential use in the formulation of emulsions and dispersions for applications in coatings, textiles, and water-based paints.[4][5]
-
Water Treatment: 3-Methoxypropylamine is utilized as a flocculating agent in water treatment.[4][5] The primary amine in this compound could also be effective in this application.
-
Monomer for Polyamides: The primary amine group can react with dicarboxylic acids or their derivatives to form polyamide resins.[4]
Caption: Potential applications of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
In case of contact:
-
Skin: Wash off immediately with plenty of water.
-
Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
It is imperative to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a chemical entity with significant potential, yet it remains largely uncharacterized in the scientific literature. This guide has synthesized the available predicted data and proposed a viable synthetic route to encourage further investigation into its properties and applications. Experimental validation of its physicochemical properties, a thorough toxicological evaluation, and exploration of its utility in the proposed applications are critical next steps. As a Senior Application Scientist, I posit that the unique structural features of this molecule warrant such an investigation, which could unlock novel solutions in both pharmaceutical development and materials science.
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A Comprehensive Technical Guide to the Synthesis of 3-Methoxy-2,2-dimethylpropan-1-amine and Its Structural Analogs
Introduction: The Significance of the Neopentyl Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among these, the neopentyl scaffold, characterized by a quaternary carbon center, has emerged as a valuable building block.[1] This structural motif imparts significant steric hindrance, which can shield adjacent functional groups from metabolic degradation, thereby enhancing the in-vivo stability of drug candidates. Furthermore, the rigid nature of the neopentyl group can enforce specific conformations, leading to higher binding affinities and selectivities for biological targets. 3-Methoxy-2,2-dimethylpropan-1-amine and its analogs are a class of compounds that leverage these benefits, making them attractive for incorporation into a wide range of therapeutic agents, from anti-inflammatory to neuroprotective drugs.[2] This guide provides an in-depth exploration of the synthetic strategies for accessing this important class of molecules, with a focus on practical, field-proven methodologies.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to the synthesis of this compound and its analogs begins with a retrosynthetic analysis. This process allows for the identification of key starting materials and strategic bond disconnections.
Caption: Retrosynthetic analysis of this compound analogs.
The primary disconnection points to a reductive amination of 3-methoxy-2,2-dimethylpropanal or a direct amination of 3-methoxy-2,2-dimethylpropan-1-ol. Both of these precursors can be derived from simpler starting materials. The synthesis of various structural analogs can be achieved by modifying the starting materials or by functional group interconversion of the final product.
Core Synthetic Strategies
Reductive Amination of 3-Methoxy-2,2-dimethylpropanal
Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[3][4] This two-step, one-pot reaction involves the initial formation of an imine or iminium ion, followed by its in-situ reduction to the corresponding amine.[4] For the synthesis of this compound, this strategy offers a direct and efficient route from the commercially available aldehyde, 3-methoxy-2,2-dimethylpropanal.[5]
Workflow for Reductive Amination:
Caption: General workflow for reductive amination.
Experimental Protocol:
A detailed protocol for the gram-scale synthesis of this compound is as follows:
-
To a solution of 3-methoxy-2,2-dimethylpropanal (1.0 eq) in ethyl acetate (EtOAc), add a solution of ammonia in methanol (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq) portion-wise over 15 minutes.[6]
-
Stir the reaction mixture at room temperature for 6 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Solvent: Ethyl acetate is a good choice as it is relatively non-polar and allows for easy separation from the aqueous quench solution.
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes the formation of the corresponding alcohol as a byproduct.[3] The use of NaBH(OAc)₃ also avoids the generation of toxic hydrogen cyanide gas, which can be a concern with sodium cyanoborohydride (NaBH₃CN).[7]
Synthesis from Neopentyl Alcohol Derivatives
An alternative and industrially scalable approach involves the direct amination of a corresponding alcohol.[1] While the direct conversion of 3-methoxy-2,2-dimethylpropan-1-ol to the amine is feasible, it often requires harsh conditions, such as high temperatures and pressures in the presence of a catalyst.[8][9]
A more common laboratory-scale approach involves a two-step process: conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source.
Synthetic Pathway from Alcohol:
Caption: Synthesis of the target amine from the corresponding alcohol.
Experimental Protocol (Two-Step):
-
Tosylation: Dissolve 3-methoxy-2,2-dimethylpropan-1-ol (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise and stir the reaction at room temperature overnight. Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with 1M HCl and brine, then dry over Na₂SO₄, filter, and concentrate to yield the tosylate.
-
Amination: Dissolve the tosylate in a solution of ammonia in methanol and heat in a sealed tube at 80-100 °C for 12-24 hours. Cool the reaction mixture, concentrate under reduced pressure, and partition the residue between EtOAc and water. Extract the aqueous layer with EtOAc, combine the organic layers, dry, and concentrate. Purify the crude product by chromatography.
Synthesis of Structural Analogs
The true power of these synthetic routes lies in their adaptability for creating a diverse library of structural analogs.
Variation of the Amine Component
By substituting ammonia with primary or secondary amines in the reductive amination protocol, a wide range of N-substituted analogs can be readily synthesized.
Table 1: Synthesis of N-Substituted Analogs via Reductive Amination
| Amine Reactant | Product |
| Methylamine | N-Methyl-3-methoxy-2,2-dimethylpropan-1-amine |
| Dimethylamine | N,N-Dimethyl-3-methoxy-2,2-dimethylpropan-1-amine[10] |
| Cyclopentylamine | N-Cyclopentyl-3-methoxy-2,2-dimethylpropan-1-amine[11] |
| Aniline | N-Phenyl-3-methoxy-2,2-dimethylpropan-1-amine |
Modification of the Methoxy Group
The methoxy group can be replaced with other alkoxy or aryloxy groups by starting with the appropriately substituted 2,2-dimethylpropan-1-ol or -al. For instance, using 3-(benzyloxy)-2,2-dimethylpropanal would yield the corresponding N-benzyl protected analog, which can be deprotected to provide a handle for further functionalization.
Alterations to the Neopentyl Backbone
Introducing substituents on the neopentyl backbone requires starting from more complex precursors. For example, the synthesis of analogs with substitution at the 2-position can be achieved by using a substituted propanal in the reductive amination.
Purification and Characterization
Purification of the synthesized amines is typically achieved by flash column chromatography on silica gel, using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane).[6]
Characterization of the final products and intermediates should be performed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretch of primary and secondary amines.
Conclusion
The synthetic routes outlined in this guide provide a robust and versatile platform for the synthesis of this compound and its structural analogs. The choice of synthetic strategy will depend on the desired scale of the synthesis, the availability of starting materials, and the specific structural features of the target analog. By leveraging the principles of reductive amination and nucleophilic substitution, researchers can efficiently generate libraries of these valuable compounds for evaluation in drug discovery programs.
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A Guide to the Spectroscopic Characterization of 3-Methoxy-2,2-dimethylpropan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 3-Methoxy-2,2-dimethylpropan-1-amine (C₆H₁₅NO; Molar Mass: 117.19 g/mol ). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predicted spectroscopic profile. By dissecting the molecule's structural components—a primary amine, a sterically hindered neopentyl-like core, and a methoxy ether group—we can anticipate its spectral behavior with high confidence. This guide is intended for researchers in synthetic chemistry, analytical science, and drug development, offering a foundational reference for the identification and characterization of this compound and its analogs.
Introduction and Molecular Structure Analysis
This compound is a primary amine featuring a unique combination of functional groups. The central quaternary carbon, characteristic of a neopentyl scaffold, imparts significant steric hindrance, which influences both its chemical reactivity and its spectroscopic signature. The presence of a primary amine (-NH₂) and a methoxy (-OCH₃) group provides distinct handles for spectroscopic analysis. Understanding the interplay of these features is paramount for unambiguous structural confirmation.
The structural characteristics dictate the number and type of signals expected in each spectroscopic method. The molecule possesses five distinct carbon environments and five unique proton environments, leading to a predictable yet informative set of spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of this compound, we can predict the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show five distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms, which cause a downfield shift (deshielding).
Causality in Predictions:
-
-OCH₃ (e): The protons of the methoxy group are deshielded by the adjacent oxygen, placing their signal around 3.3 ppm as a sharp singlet, as they have no adjacent protons to couple with.
-
-OCH₂- (d): The methylene protons adjacent to the ether oxygen are also deshielded and appear as a singlet around 3.2 ppm. The lack of coupling is due to the adjacent quaternary carbon.
-
-CH₂NH₂ (b): The methylene protons adjacent to the primary amine are shifted downfield to approximately 2.5 ppm. This signal will also be a singlet due to the neighboring quaternary carbon.
-
-C(CH₃)₂ (c): The two equivalent methyl groups attached to the quaternary carbon are in a shielded, aliphatic environment. They will appear as a singlet (integrating to 6H) at a more upfield position, predicted around 0.9 ppm.
-
-NH₂ (a): The amine protons typically appear as a broad singlet. Its chemical shift is highly variable (0.5-5.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. Adding a few drops of D₂O would cause this signal to disappear, confirming its assignment.[1]
| Predicted ¹H NMR Data | ||||
| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| a | -NH ₂ | 1.0 - 3.0 | Broad Singlet | 2H |
| b | -CH ₂-NH₂ | ~2.5 | Singlet | 2H |
| c | -C(CH ₃)₂ | ~0.9 | Singlet | 6H |
| d | -O-CH ₂- | ~3.2 | Singlet | 2H |
| e | -O-CH ₃ | ~3.3 | Singlet | 3H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display five signals, one for each unique carbon environment in the molecule.
Causality in Predictions:
-
-O-CH₃: The methoxy carbon is directly attached to the highly electronegative oxygen, resulting in a significant downfield shift, typically observed in the 55-65 ppm range.[2][3][4]
-
-O-CH₂-: This methylene carbon, also attached to the ether oxygen, will be found in the 70-80 ppm region.
-
-CH₂-NH₂: The carbon adjacent to the nitrogen atom is deshielded and is expected to appear in the 45-55 ppm range.
-
-C(CH₃)₂: The quaternary carbon is a key feature. Its chemical shift is influenced by the attached alkyl groups and is predicted to be in the 30-40 ppm range. Due to the lack of attached protons, this signal will likely be less intense than the others.
-
-C(CH₃)₂: The two equivalent methyl carbons are in a typical aliphatic environment and are expected to have the most upfield chemical shift, around 20-30 ppm.
| Predicted ¹³C NMR Data | |
| Carbon Assignment | Predicted δ (ppm) |
| -O-C H₃ | ~59 |
| -O-C H₂- | ~78 |
| -C H₂-NH₂ | ~52 |
| -C (CH₃)₂ | ~35 |
| -C(C H₃)₂ | ~25 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly for the labile amine protons.[5][6]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are generally sufficient.
-
¹³C NMR Parameters: Utilize proton decoupling to simplify the spectrum. A 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are standard. A larger number of scans (e.g., 512 to 1024) is required due to the low natural abundance of the ¹³C isotope.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions corresponding to its amine, ether, and alkane moieties.
Predicted Absorption Bands:
-
N-H Stretch: As a primary amine, two distinct stretching bands are expected in the 3400-3250 cm⁻¹ region. These bands, corresponding to the symmetric and asymmetric N-H stretches, are typically medium in intensity and sharper than the O-H stretch of an alcohol.
-
C-H Stretch: Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are characteristic of sp³ C-H stretching from the methyl and methylene groups.
-
N-H Bend: A medium to strong scissoring vibration for the primary amine (-NH₂) is expected in the 1650-1580 cm⁻¹ region.
-
C-O Stretch: A strong, characteristic stretching absorption for the C-O ether linkage is predicted to appear in the 1150-1085 cm⁻¹ range.
| Predicted Key IR Absorptions | ||
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3400 - 3250 (two bands) |
| C(sp³)-H Stretch | Alkane (CH₂, CH₃) | 2960 - 2850 |
| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 |
| C-O Stretch | Ether | 1150 - 1085 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As the compound is likely a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Background Spectrum: Acquire a background spectrum of the clean salt plates to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum by subtracting the background and identify the key absorption bands, correlating them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern, which offers valuable structural clues.
Predicted Fragmentation Pattern: The molecular ion (M⁺) for this compound is expected at an m/z of 117. Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.
The primary fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the bond adjacent to the C-N bond). This is a highly favorable process that leads to the formation of a stable iminium cation.
-
α-Cleavage: The most significant fragmentation is the cleavage of the C1-C2 bond. This results in the loss of a neopentyl methoxy radical to form the base peak at m/z 30 ([CH₂=NH₂]⁺). The stability of this iminium ion makes it the most abundant fragment. A similar fragmentation is observed in neopentylamine, which also shows a base peak at m/z 30.[7]
-
Loss of Methyl Radical: Loss of a methyl group from the molecular ion (M-15) would result in a fragment at m/z 102 .
-
Loss of Methoxy Radical: Cleavage of the O-CH₃ bond could lead to a fragment at m/z 86 (M-31).
-
Further Fragmentation: The neopentyl-like structure can also lead to the formation of a tert-butyl cation at m/z 57 , a common fragment for molecules containing this group.[1]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet for volatile liquids.
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This energy is sufficient to cause reproducible fragmentation patterns.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 20 to 200, using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.
Conclusion
The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. The predicted data provides a clear and consistent profile: a ¹H NMR spectrum with five distinct singlets, a ¹³C NMR spectrum showing five unique carbon signals, an IR spectrum displaying characteristic N-H, C-H, and C-O stretches, and a mass spectrum dominated by α-cleavage to produce a base peak at m/z 30. This guide serves as a predictive but authoritative reference for any scientist working with this molecule, establishing a validated framework for its analysis.
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The Strategic Role of 3-Methoxy-2,2-dimethylpropan-1-amine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. This technical guide delves into the nuanced role of 3-Methoxy-2,2-dimethylpropan-1-amine, a seemingly simple yet structurally significant scaffold. While direct literature on its extensive application remains nascent, a thorough analysis of its constituent moieties—the neopentyl group and the methoxy group—provides a powerful predictive framework for its utility in medicinal chemistry. This document synthesizes established principles of drug design to illuminate the potential of this compound as a valuable tool for researchers and drug development professionals. We will explore its anticipated impact on pharmacokinetics and pharmacodynamics, propose a robust synthetic strategy, and outline its prospective applications in addressing complex therapeutic challenges.
Deconstructing the Scaffold: An Introduction to this compound
This compound is a primary amine characterized by a neopentyl backbone with a methoxy group at the 3-position. Its chemical structure combines two key features of significant interest in medicinal chemistry: a sterically hindered neopentyl core and a metabolically influential methoxy group.
| Property | Value | Source |
| Molecular Formula | C6H15NO | PubChem |
| Molecular Weight | 117.19 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 185329-37-3 | PubChem |
The strategic incorporation of this scaffold into drug candidates can be hypothesized to leverage the distinct properties of each of its components to overcome common challenges in drug development, such as metabolic instability and off-target toxicity.
The Neopentyl Group: A Shield of Stability and Specificity
The neopentyl group, characterized by a quaternary carbon atom bonded to three methyl groups, imparts significant steric hindrance.[1][2] This bulkiness is a powerful tool in medicinal chemistry for several reasons:
-
Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, protecting adjacent functional groups from enzymatic degradation by cytochrome P450 enzymes.[3] This steric hindrance can significantly increase the half-life of a drug, reducing dosing frequency and improving patient compliance.[3]
-
Conformational Restriction: The Thorpe-Ingold effect, induced by the gem-dimethyl group, can restrict the rotational freedom of the molecule.[4] This pre-organization into a bioactive conformation can lead to a more favorable entropic contribution to the binding affinity for the target receptor.[4][5]
-
Enhanced Selectivity: The defined three-dimensional shape imposed by the neopentyl group can lead to more specific interactions with the target protein, reducing off-target binding and associated side effects.[6]
The following diagram illustrates the concept of the neopentyl group providing steric shielding to a hypothetical pharmacophore.
The Methoxy Group: A Modulator of Potency and Pharmacokinetics
The methoxy group is a prevalent substituent in many approved drugs, valued for its ability to fine-tune a molecule's properties.[7][8] Its influence extends to several key aspects of drug action:
-
Potency Enhancement: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with the target protein and increasing binding affinity.[7]
-
Solubility and Lipophilicity Modulation: The methoxy group can influence a compound's solubility and lipophilicity (LogP), which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[9][10] On non-aromatic systems, the methoxy group generally decreases lipophilicity.[9]
-
Metabolic Blocker: While the methoxy group itself can be a site of metabolism (O-demethylation), it can also be strategically placed to block the metabolism of an adjacent part of the molecule.[9][11]
-
Bioisosteric Replacement: The methoxy group can serve as a bioisostere for other functional groups, such as a hydroxyl group, to improve metabolic stability or alter electronic properties.[12][13]
Synergistic Potential and Prospective Applications of the this compound Scaffold
The combination of the neopentyl and methoxy groups within the this compound scaffold offers a unique set of properties that can be exploited in drug design. The steric bulk of the neopentyl group can protect the methoxy group from O-demethylation, a common metabolic pathway, thereby enhancing the overall metabolic stability of the molecule.[9]
This synergistic effect makes the this compound scaffold an attractive building block for developing drugs targeting a variety of diseases, including:
-
Oncology: The enhanced metabolic stability could be beneficial for developing kinase inhibitors or other anti-cancer agents that are often plagued by rapid metabolism.
-
Neuroscience: The ability to fine-tune lipophilicity could aid in the design of drugs that need to cross the blood-brain barrier to treat central nervous system disorders.
-
Infectious Diseases: The unique three-dimensional structure could be exploited to design inhibitors of viral or bacterial enzymes with high selectivity.
The logical relationship for the proposed benefits of this scaffold is depicted below.
Proposed Synthetic Strategy
A robust and scalable synthesis of this compound is crucial for its application in drug discovery programs. Based on established synthetic methodologies for related compounds, a two-step sequence from commercially available starting materials is proposed.
Step 1: Synthesis of 3-Methoxy-2,2-dimethylpropan-1-ol
This intermediate can be prepared from neopentyl glycol via a Williamson ether synthesis.
Protocol:
-
To a stirred solution of neopentyl glycol (1.0 eq) in a suitable solvent (e.g., THF) at 0 °C, add a strong base such as sodium hydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-Methoxy-2,2-dimethylpropan-1-ol.
Step 2: Reductive Amination to this compound
The target amine can be synthesized from the corresponding alcohol via a reductive amination process.
Protocol:
-
Convert the alcohol, 3-Methoxy-2,2-dimethylpropan-1-ol (1.0 eq), to the corresponding aldehyde using a mild oxidizing agent (e.g., PCC or Dess-Martin periodinane) in a suitable solvent (e.g., dichloromethane).
-
After completion of the oxidation, remove the solids by filtration and concentrate the filtrate.
-
Dissolve the crude aldehyde in a suitable solvent (e.g., methanol) and add an ammonia source (e.g., ammonium acetate, 2.0 eq).
-
Add a reducing agent, such as sodium cyanoborohydride (1.5 eq), portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and adjust the pH to basic with a suitable base (e.g., 1M NaOH).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final product by distillation or column chromatography to obtain this compound.
The following diagram outlines the proposed synthetic workflow.
Conclusion and Future Outlook
While direct empirical data on the medicinal chemistry applications of this compound is currently limited, a comprehensive analysis of its structural components provides a strong rationale for its potential as a valuable building block in drug discovery. The synergistic combination of the metabolically shielding and conformationally restricting neopentyl group with the potency- and pharmacokinetic-modulating methoxy group presents a compelling strategy for the design of novel therapeutics with improved properties.
As the demand for drug candidates with enhanced metabolic stability and target selectivity continues to grow, the exploration of underutilized scaffolds such as this compound will be crucial. It is our hope that this technical guide will inspire further research into the synthesis and biological evaluation of derivatives of this promising scaffold, ultimately leading to the development of new and improved medicines.
References
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
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- Rawling, M. J. (2015). What are good methoxy isosteres in medicinal chemistry?
- Wikipedia. (n.d.). Neopentyl glycol. In Wikipedia. Retrieved January 21, 2026.
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The Strategic Integration of 3-Methoxy-2,2-dimethylpropan-1-amine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Pharmaceutical Building Block
In the intricate landscape of medicinal chemistry, the identification and utilization of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount to the successful development of new therapeutic agents. 3-Methoxy-2,2-dimethylpropan-1-amine emerges as a promising, yet underexplored, building block with significant potential to address key challenges in drug design. Its unique structural architecture, featuring a primary amine for versatile chemical modification, a gem-dimethyl group to impart steric hindrance and metabolic stability, and a methoxy ether to modulate polarity and lipophilicity, presents a compelling triad of features for the discerning medicinal chemist.
This technical guide provides a comprehensive overview of this compound as a strategic component in pharmaceutical development. We will delve into a proposed, robust synthetic pathway, explore its potential applications in drug design through illustrative examples, and analyze the structure-activity relationships that underscore its value. This document serves as a foundational resource for researchers seeking to leverage the unique attributes of this amine in the creation of next-generation therapeutics.
Synthesis and Purification: A Proposed Pathway
Proposed Synthetic Route
The proposed synthesis commences with the readily available 2,2-dimethyl-1,3-propanediol. The synthetic sequence involves a selective monomethylation of one of the primary alcohols, followed by conversion of the remaining alcohol to a leaving group, and subsequent displacement with an azide, which is finally reduced to the desired primary amine.
Experimental Protocol: Synthesis of this compound
Step 1: Monomethylation of 2,2-dimethyl-1,3-propanediol
-
To a stirred solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.05 eq) dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-methoxy-2,2-dimethylpropan-1-ol.
Step 2: Tosylation of 3-methoxy-2,2-dimethylpropan-1-ol
-
To a solution of 3-methoxy-2,2-dimethylpropan-1-ol (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to obtain 3-methoxy-2,2-dimethylpropyl tosylate, which can often be used in the next step without further purification.
Step 3: Azide Displacement
-
To a solution of 3-methoxy-2,2-dimethylpropyl tosylate (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN₃, 3.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 1-azido-3-methoxy-2,2-dimethylpropane. Caution: Organic azides can be explosive and should be handled with care.
Step 4: Reduction of the Azide
-
To a solution of 1-azido-3-methoxy-2,2-dimethylpropane (1.0 eq) in THF, add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide (NaOH), and water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation to afford the final product, this compound.
Synthesis Workflow Diagram
Caption: Proposed four-step synthesis of this compound.
Application in Drug Development: A Strategic Design Element
The incorporation of the this compound moiety into a drug candidate can be a strategic decision to fine-tune its pharmacological profile. The primary amine serves as a versatile handle for forming various linkages, most commonly amide bonds with carboxylic acids, or for reductive amination with aldehydes and ketones.
Illustrative Example: Hypothetical Kinase Inhibitor
To illustrate its application, let us consider a hypothetical kinase inhibitor scaffold that requires a solubilizing group with controlled basicity and metabolic stability.
Experimental Protocol: Amide Coupling of this compound
-
To a solution of the carboxylic acid-containing kinase inhibitor core (1.0 eq) in DMF, add N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.
-
Stir at room temperature for 8-12 hours.
-
Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous lithium chloride (LiCl) solution, brine, and dry over Na₂SO₄.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final amide-linked kinase inhibitor.
Structural Integration Diagram
Caption: Incorporation of the building block into a drug scaffold via amide coupling.
Structure-Activity Relationship (SAR) and Advantages
The unique combination of structural features in this compound can impart several desirable properties to a parent molecule.
| Feature | Potential Advantage in Drug Design | Rationale |
| Primary Amine | Versatile chemical handle for derivatization. | Allows for the formation of stable amide, sulfonamide, or urea linkages, and can be used in reductive amination reactions. |
| gem-Dimethyl Group | Enhanced metabolic stability; Conformational restriction. | The quaternary carbon adjacent to the methoxy group can shield the ether from metabolic cleavage. It can also lock the conformation of the side chain, potentially leading to increased target affinity and selectivity. |
| Methoxy Group | Modulated lipophilicity and polarity; Potential for hydrogen bonding. | The ether oxygen can act as a hydrogen bond acceptor, improving interactions with the target protein. The methoxy group can also fine-tune the overall lipophilicity of the molecule, impacting its solubility and permeability.[1][2] |
| Flexible Propyl Chain | Spatially positions functional groups. | The three-carbon linker provides flexibility for the amine and methoxy groups to orient themselves optimally within a binding pocket. |
The introduction of a methoxy group is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.[1][2] The gem-dimethyl substitution pattern is a classic bioisosteric replacement for a methylene group, often employed to block metabolic oxidation at that position, a strategy known as "metabolic shunting".
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its unique structural features offer a powerful toolkit for medicinal chemists to address common challenges in drug design, including metabolic instability, poor solubility, and off-target activity. The proposed synthetic route provides a practical and scalable method for its preparation, opening the door for its broader application in drug discovery programs. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic deployment of such well-designed molecular building blocks will be increasingly critical to the success of pharmaceutical research and development.
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Conformational analysis of 3-Methoxy-2,2-dimethylpropan-1-amine
An In-Depth Technical Guide to the Conformational Analysis of 3-Methoxy-2,2-dimethylpropan-1-amine
Abstract
The conformational landscape of a molecule dictates its physical properties, reactivity, and biological activity. For flexible molecules in drug discovery and materials science, a thorough understanding of their preferred three-dimensional structures is paramount. This guide provides a comprehensive framework for the conformational analysis of this compound, a molecule possessing key structural motifs—a primary amine, an ether linkage, and significant steric hindrance—that present an interesting case study. By integrating state-of-the-art computational chemistry techniques with robust experimental validation by Nuclear Magnetic Resonance (NMR) spectroscopy, we delineate a self-validating workflow for elucidating its conformational preferences, with a particular focus on the potential for stabilizing intramolecular hydrogen bonding.
Introduction: The Significance of Molecular Conformation
In modern chemical and pharmaceutical research, the adage "structure dictates function" is a foundational principle. However, for non-rigid molecules, this extends beyond simple connectivity to the dynamic equilibrium of three-dimensional shapes, or conformations, they adopt. The conformational analysis of flexible molecules is a critical task, as the biologically active conformation is often only one of many accessible low-energy states.[1] this compound (PubChem CID: 28064871)[2] serves as an exemplary model system. Its structure features several rotatable single bonds, creating a complex potential energy surface.
The key structural features for analysis are:
-
A Primary Amine (-NH₂): Acts as a hydrogen bond donor.
-
A Methoxy Group (-OCH₃): The ether oxygen can act as a hydrogen bond acceptor.
-
A Neopentyl-like Core: The gem-dimethyl group on C2 introduces significant steric constraints that will limit rotational freedom around the C1-C2 bond, simplifying the analysis while amplifying the importance of other rotations.
The central hypothesis guiding this analysis is the potential formation of an intramolecular hydrogen bond (IMHB) between the amine (N-H) and the ether oxygen (O).[3][4] Such an interaction, if present, would create a pseudo-cyclic, folded conformation that could be the dominant species in non-polar environments, profoundly impacting the molecule's interaction with biological targets.
Part A: Computational Conformational Analysis
Computational methods provide a powerful means to explore the vast conformational space of a flexible molecule and identify energetically favorable structures in silico.[5] Our approach employs a multi-step process, starting with a broad search and progressively refining the results with higher levels of theory.[6]
Rationale for the Computational Workflow
The chosen workflow is designed for both efficiency and accuracy. A rapid, less computationally expensive Molecular Mechanics (MM) search is first used to sample a wide range of possible conformations without missing potential energy minima.[7] The unique conformers identified are then subjected to a much more accurate, but costly, quantum mechanical (QM) optimization using Density Functional Theory (DFT). This hierarchical approach ensures a comprehensive search while providing reliable geometric and energetic data for the most plausible structures.
Caption: Workflow for computational conformational analysis.
Detailed Computational Protocol
Step 1: Initial Structure Generation
-
Draw the 2D structure of this compound and convert it to an initial 3D structure using a molecular editor (e.g., Avogadro, ChemDraw). Perform a preliminary geometry optimization using a universal force field (UFF).
Step 2: Molecular Mechanics Conformational Search
-
Import the initial structure into a computational chemistry package (e.g., Schrödinger Maestro, Spartan).
-
Perform a conformational search using a Monte Carlo Multiple Minimum (MCMM) method with a robust molecular mechanics force field such as MMFF94 or OPLS3e.
-
Set a wide energy window (e.g., 25 kJ/mol) to ensure all relevant conformers are captured and generate at least 1000 initial structures.
Step 3: Geometry Optimization and Energy Calculation (DFT)
-
From the conformational search, select all unique conformers within a narrower energy window (e.g., 15 kJ/mol of the global minimum).
-
For each selected conformer, perform a full geometry optimization and frequency calculation using DFT. A common and reliable functional/basis set combination is B3LYP/6-31G(d).
-
The frequency calculation is critical to confirm that each optimized structure is a true energy minimum (i.e., has zero imaginary frequencies).
Step 4: Analysis of Results
-
Analyze the output files to determine the key dihedral angles, the presence and geometry of intramolecular hydrogen bonds (N-H···O distance and N-H-O angle), and the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of each stable conformer.
-
Calculate the Boltzmann population of each conformer at a standard temperature (298.15 K) to predict their relative abundance.
Predicted Conformational Landscape
This computational protocol is expected to yield several low-energy conformers. The primary distinction between them will be the torsion angles around the C1-C2, C2-C3, and C3-O bonds. Of particular interest is the comparison between extended, linear-like conformers and folded conformers stabilized by an N-H···O intramolecular hydrogen bond.
Table 1: Illustrative Computational Results for Key Conformers
| Conformer ID | Description | Key Dihedral Angle (N-C1-C2-C3) | N···O Distance (Å) | Relative Energy (ΔG, kJ/mol) | Boltzmann Population (298K) |
| Conf-1 | Folded (H-Bonded) | ~65° (gauche) | 2.15 | 0.00 | ~85% |
| Conf-2 | Extended (Linear) | ~180° (anti) | 4.50 | 5.02 | ~14% |
| Conf-3 | Folded (gauche, no H-bond) | ~-70° (gauche) | 3.85 | 8.37 | ~1% |
| Note: This data is illustrative and represents plausible outcomes of the described DFT calculations. |
The computational results strongly suggest that a folded conformation, stabilized by an intramolecular hydrogen bond, is the global minimum and the most abundant species in the gas phase or non-polar solvents.
Part B: Experimental Validation via NMR Spectroscopy
While computation provides a theoretical model, experimental validation is essential for trustworthiness. NMR spectroscopy is the preeminent technique for studying molecular conformation in solution, providing data that can be directly correlated with computationally predicted structures.[8]
Rationale for NMR Experiment Selection
A multi-faceted NMR approach is required to unambiguously determine the solution-phase conformation.
-
¹H NMR: Provides information on the chemical environment of protons. Protons involved in hydrogen bonding often exhibit characteristic downfield shifts.[9]
-
¹H-¹H COSY: Establishes proton-proton coupling networks, confirming assignments.
-
¹H-¹H NOESY/ROESY: The Nuclear Overhauser Effect (NOE) is the gold standard for conformational analysis.[10] It detects protons that are close in space (< 5 Å), regardless of their bonding connectivity. A strong NOE between the amine protons (-NH₂) and the methoxy protons (-OCH₃) would be definitive proof of a folded, hydrogen-bonded conformation.
Caption: Workflow for NMR-based conformational validation.
Detailed NMR Protocol
Step 1: Sample Preparation
-
Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ to mimic a non-polar environment, or DMSO-d₆ to investigate behavior in a polar, H-bond accepting solvent). Filter the solution into a 5 mm NMR tube.
Step 2: Data Acquisition
-
Acquire all spectra on a high-field NMR spectrometer (≥ 500 MHz).
-
¹H Spectrum: Acquire a standard 1D proton spectrum. The N-H protons of a primary amine often appear as a broad singlet.[11][12]
-
COSY Spectrum: Acquire a standard gradient-selected COSY spectrum to confirm the J-coupling correlations.
-
NOESY Spectrum: Acquire a 2D NOESY spectrum with a mixing time optimized for a small molecule (e.g., 500-800 ms). This is the key experiment.
Step 3: Spectral Analysis
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton resonances using the 1D and COSY spectra.
-
Carefully analyze the NOESY spectrum for critical cross-peaks. The most important cross-peak to look for is between the -NH₂ protons and the -OCH₃ protons. A secondary, but also informative, cross-peak would be between the -NH₂ protons and the C3 methylene protons (-CH₂-O).
Interpreting the Combined Data
The power of this integrated approach lies in comparing the experimental NMR data with the computational models.
-
Scenario 1 (Confirmation of H-Bond): The NOESY spectrum shows a clear cross-peak between the NH₂ and OCH₃ signals. This directly supports the computationally predicted Conf-1 as the dominant solution-phase structure. The inter-proton distance calculated from the NOE intensity should align with the distance in the DFT-optimized geometry.
-
Scenario 2 (No H-Bond): No significant NOE is observed between the NH₂ and OCH₃ signals. This would indicate that the extended Conf-2 or other non-H-bonded conformers are more prevalent in the chosen solvent. This might occur in a strongly hydrogen-bonding solvent like DMSO-d₆, where solvent-solute hydrogen bonds compete with and disrupt the intramolecular one.
Conclusion and Outlook
References
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Leach, A. R., & Kuntz, I. D. (1992). Conformational analysis of flexible ligands in macromolecular receptor sites. Journal of Computational Chemistry. Available at: [Link]
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Koca, J. (1998). Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. Progress in Biophysics and Molecular Biology. Available at: [Link]
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ResearchGate. (n.d.). NH⋅⋅⋅O hydrogen bonding strength in 2‐methoxy‐ethylamine and... ResearchGate. Available at: [Link]
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Gschwind, R. M. (2021). Structures Controlled by Entropy: The Flexibility of Strychnine as Example. Molecules. Available at: [Link]
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Warner, B. P., et al. (2014). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]
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Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Available at: [Link]
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Tormena, C. F., et al. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available at: [Link]
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Ibon, F., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules. Available at: [Link]
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Quora. (2019). Can ether molecules form hydrogen bonding among themselves?. Quora. Available at: [Link]
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Scheiner, S. (2001). Comparison of Various Types of Hydrogen Bonds Involving Aromatic Amino Acids. Journal of the American Chemical Society. Available at: [Link]
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San Diego State University. (n.d.). Conformational Analysis. SDSU. Available at: [Link]
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PubChem. (n.d.). 3-methoxy-N,N-dimethylpropan-1-amine. PubChem. Available at: [Link]
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The Strategic Utility of 3-Methoxy-2,2-dimethylpropan-1-amine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide explores the synthetic utility of 3-Methoxy-2,2-dimethylpropan-1-amine, a unique and sterically encumbered primary amine. While not as extensively documented in review literature as more common reagents, its distinct structural features present both challenges and opportunities in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. This document serves to consolidate the predicted reactivity of this amine, grounded in the established chemistry of its structural class, and to provide actionable, field-proven protocols for its application in key synthetic transformations.
Introduction: The Neopentyl Amine Scaffold - A Tool for Molecular Scaffolding
This compound, with the CAS number 767264-22-2, belongs to the class of neopentylamines.[1] The defining characteristic of this family of compounds is the quaternary carbon atom adjacent to the aminomethyl group, which imparts significant steric hindrance.[2] This steric bulk is a critical design element for synthetic chemists, influencing reaction kinetics, selectivity, and the conformational rigidity of the final products. The presence of a methoxy group in the 3-position introduces an additional element of functionality and can modulate the physicochemical properties of both the amine and its derivatives.
The primary utility of this compound in organic synthesis is as a specialized building block. Its incorporation into a target molecule can introduce a sterically demanding, yet conformationally defined, substituent. This is of particular interest in drug discovery, where the introduction of such groups can enhance metabolic stability, modulate binding to biological targets, and improve pharmacokinetic profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H15NO | PubChem[1] |
| Molecular Weight | 117.19 g/mol | PubChem[1] |
| CAS Number | 767264-22-2 | PubChem[1] |
| Predicted Boiling Point | 152.4 °C at 760 mmHg | ChemicalBook[3] |
| Predicted Density | 0.851 g/cm³ | ChemicalBook[3] |
Core Synthetic Applications: Navigating Steric Hindrance
The steric congestion around the primary amine of this compound dictates its reactivity. While it undergoes the typical reactions of a primary amine, such as acylation and alkylation, the reaction conditions often require careful optimization to overcome the steric barrier.[4] This section will focus on two of the most fundamental and synthetically valuable transformations for this class of amine: amide bond formation and reductive amination.
Amide Bond Formation: Taming a Bulky Nucleophile
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[5] However, the coupling of sterically hindered amines like this compound with carboxylic acids can be challenging, often resulting in low yields with standard coupling reagents.[6] The reduced nucleophilicity and steric hindrance of the amine necessitate the use of highly reactive acylating agents or more forcing reaction conditions.
Causality Behind Experimental Choices:
To achieve efficient amide coupling with a sterically hindered amine, the carboxylic acid must be activated to a highly reactive intermediate. Standard carbodiimide reagents like DCC or EDC, when used alone, may not be sufficient. The addition of activating agents such as 1-hydroxybenzotriazole (HOBt) or its more reactive analogues is often necessary to form a highly reactive activated ester that is more susceptible to nucleophilic attack by the hindered amine.[7] Alternatively, the conversion of the carboxylic acid to an acyl fluoride has been shown to be an effective strategy for coupling with electron-deficient and sterically hindered amines.[6] The choice of solvent is also critical; polar aprotic solvents like DMF or NMP are generally preferred to ensure the solubility of the reactants and to facilitate the reaction.
Caption: Generalized workflow for amide coupling with a sterically hindered amine.
Representative Protocol for Amide Coupling with a Sterically Hindered Amine:
This protocol is a self-validating system, designed to ensure high conversion and purity.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF (0.1 M).
-
Add a suitable coupling reagent, such as HATU (1.1 equiv.), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
-
Amine Addition:
-
To the activated carboxylic acid solution, add a solution of this compound (1.2 equiv.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Due to the steric hindrance, the reaction may require an extended time (12-48 hours). Gentle heating (40-50 °C) may be necessary to drive the reaction to completion.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Reductive Amination: A Gateway to Secondary Amines
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[8][9] For sterically hindered primary amines like this compound, the formation of the intermediate imine can be slow. However, once formed, the imine is readily reduced to the corresponding secondary amine.
Causality Behind Experimental Choices:
The key to a successful reductive amination with a hindered amine is the choice of the reducing agent. The reducing agent must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate imine or iminium ion. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[9] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to avoid unwanted side reactions. The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate.
Caption: Stepwise process of reductive amination with a hindered primary amine.
Representative Protocol for Reductive Amination with a Sterically Hindered Amine:
This protocol is designed for high selectivity and yield.
-
Reaction Setup:
-
To a solution of the ketone or aldehyde (1.0 equiv.) and this compound (1.2 equiv.) in anhydrous dichloromethane (DCM) (0.2 M), add a catalytic amount of glacial acetic acid (0.1 equiv.).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of this compound
While commercially available from several suppliers, an understanding of the synthesis of this compound provides insight into its potential impurities and handling considerations. A plausible synthetic route, analogous to the preparation of neopentylamine, would involve the reductive amination of 3-methoxy-2,2-dimethylpropanal.[2] Alternatively, amination of 3-methoxy-2,2-dimethylpropan-1-ol could be achieved under catalytic conditions.[10]
Conclusion and Future Outlook
This compound is a specialized building block with significant potential in organic synthesis, particularly for applications requiring the introduction of a sterically demanding and conformationally defined moiety. While its use is not yet widespread, the principles of handling sterically hindered amines are well-established. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this unique reagent in their synthetic endeavors. As the demand for structurally novel and diverse chemical entities continues to grow in drug discovery and materials science, the strategic application of sterically encumbered building blocks like this compound is poised to become increasingly important.
References
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Zhang, Y., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 26(15), 4487. [Link]
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Grokipedia. Neopentylamine. [Link]
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Wikipedia. Reductive amination. [Link]
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Yagafarov, N. Z., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(7), 1397-1400. [Link]
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Myers, A. G. Chemistry 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
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Yagafarov, N. Z., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(7), 1397-1400. [Link]
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HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Olsson, R., et al. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic letters, 13(5), 964-967. [Link]
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Ighodaro, E. D., et al. (2008). Nucleophilic reaction of cyclopentylamine on phthalimide derivatives: synthesis and antinociceptive activity of products. Acta poloniae pharmaceutica, 65(2), 231-235. [Link]
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Penning, T. D., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 48(43), 7562-7565. [Link]
-
PubChem. 3-methoxy-N,N-dimethylpropan-1-amine. [Link]
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Bower, J. F., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795. [Link]
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Whitepaper: Leveraging 3-Methoxy-2,2-dimethylpropan-1-amine in Fragment-Based Drug Discovery Campaigns
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, prized for its efficiency in exploring chemical space and delivering high-quality, optimizable lead compounds.[1][2][3] The success of any FBDD campaign is fundamentally reliant on the quality of the fragment library. Ideal fragments are small, possess low complexity, and exhibit favorable physicochemical properties that translate into well-behaved leads. This guide provides an in-depth technical analysis of 3-Methoxy-2,2-dimethylpropan-1-amine as a prototypical fragment for use in FBDD. We will dissect its molecular properties in the context of established fragment design principles, outline a comprehensive screening and hit-to-lead workflow, and provide detailed experimental protocols to empower researchers in their drug discovery efforts.
The Philosophy of Fragment-Based Drug Discovery (FBDD)
Unlike High-Throughput Screening (HTS), which screens vast libraries of larger, more complex "drug-like" molecules for high-affinity binders, FBDD operates on a different principle.[1] It involves screening a much smaller, curated library of low molecular weight compounds (fragments) to identify weak but highly efficient binders.[3][4][5] The core advantages of this approach are twofold:
-
Efficient Exploration of Chemical Space: Due to their simplicity, a library of a few thousand fragments can represent a far greater diversity of chemical shapes and pharmacophores than a million-compound HTS deck.[2]
-
Higher Quality Starting Points: Fragment hits are small and make fewer, but higher-quality, interactions with the target protein. This provides a cleaner starting point for optimization, often leading to lead compounds with superior pharmacokinetic properties.
The guiding principle for designing effective fragments is the "Rule of Three" .[6][7] This rule suggests that ideal fragments should possess the following characteristics:
-
Molecular Weight < 300 Da
-
cLogP ≤ 3
-
Hydrogen Bond Donors ≤ 3
-
Hydrogen Bond Acceptors ≤ 3
-
Rotatable Bonds ≤ 3
These guidelines ensure fragments have high aqueous solubility—critical for the high screening concentrations needed to detect weak binding—and sufficient simplicity to allow for extensive synthetic elaboration.[1][8]
Profile of a Model Fragment: this compound
This compound is an excellent candidate for inclusion in a state-of-the-art fragment library. Its simple, non-planar structure provides a 3D scaffold that can probe protein pockets in ways that flat, aromatic fragments cannot.
Structure:
Physicochemical Properties & "Rule of Three" Compliance
A quantitative analysis of this compound highlights its suitability as a fragment starting point.
| Property | Value | "Rule of Three" Guideline | Compliance | Source |
| Molecular Formula | C₆H₁₅NO | N/A | N/A | [9] |
| Molecular Weight | 117.19 g/mol | < 300 Da | Yes | [9] |
| XlogP (Predicted) | 0.3 | ≤ 3 | Yes | [9] |
| Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 3 | Yes | Calculated |
| Hydrogen Bond Acceptors | 2 (N and O) | ≤ 3 | Yes | Calculated |
| Rotatable Bonds | 4 | ≤ 3 | No | Calculated |
Analysis of Properties: The molecule comfortably meets the majority of the "Rule of Three" criteria. Its low molecular weight and predicted cLogP (XlogP) of 0.3 suggest excellent solubility, which is paramount for biophysical screening methods.[1][9] The presence of both a hydrogen bond donor (the primary amine) and two acceptor sites (the amine nitrogen and the ether oxygen) provides multiple opportunities for directed interactions within a protein binding site.
The single deviation is in the number of rotatable bonds (4 vs. ≤3). While a minor deviation, this flexibility can be advantageous, allowing the fragment to adapt its conformation to fit optimally within a binding pocket. The key is that this flexibility does not come at the cost of excessive molecular complexity or poor solubility. The gem-dimethyl group restricts rotation around the C2-C3 bond, providing a degree of conformational constraint while presenting a well-defined hydrophobic feature.
A Hypothetical FBDD Campaign Workflow
The following workflow illustrates how this compound could be identified as a hit and progressed towards a lead compound against a hypothetical protein kinase target.
FBDD Workflow Diagram
This diagram outlines the logical progression from initial screening to a validated, structurally characterized hit.
Caption: High-level workflow for a typical FBDD campaign.
Experimental Protocols & Data Interpretation
Trustworthy protocols are self-validating. The following methodologies include critical steps for ensuring data integrity.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for detecting the weak binding interactions typical of fragments.[10][11]
Objective: To identify fragments from the library that bind to the immobilized protein target.
Methodology:
-
Immobilization: Covalently immobilize the target protein (e.g., a protein kinase) onto a sensor chip (e.g., CM5) via amine coupling to achieve a density of ~10,000 Response Units (RU). A reference flow cell is prepared by activating and deactivating the surface without protein to serve as a control for bulk refractive index changes and non-specific binding.
-
Library Preparation: Prepare a stock plate of the fragment library, with each fragment solubilized in 100% DMSO at 100 mM. For screening, dilute fragments into the running buffer (e.g., HBS-EP+) to a final concentration of 500 µM, ensuring the final DMSO concentration is constant and low (≤0.5%).
-
Screening Injection: Inject each fragment solution over the target and reference flow cells for a 60-second contact time, followed by a 120-second dissociation phase.
-
Data Processing: Double-reference the raw sensorgram data by subtracting the reference flow cell signal from the active flow cell signal, and then subtracting the signal from a "buffer-only" injection.
-
Hit Criteria: A fragment is considered a primary hit if it produces a stable, concentration-dependent signal significantly above the noise level (e.g., > 20 RU) and shows a dissociation curve upon buffer wash.
Hypothetical Screening Data for this compound:
| Fragment ID | Conc. (µM) | Observed Response (RU) | Hit Status |
| F0721 | 500 | 35.2 | Hit |
Protocol 2: Hit Validation & Characterization by X-Ray Crystallography
Crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode, which is essential for guiding subsequent medicinal chemistry efforts.[12][13]
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Methodology:
-
Crystal Preparation: Grow crystals of the target protein to a suitable size (e.g., ~100 µm) in a buffer solution (e.g., using hanging-drop vapor diffusion).
-
Fragment Soaking: Prepare a soaking solution containing the hit fragment (this compound) at a high concentration (e.g., 10 mM) in a cryo-protectant buffer. Transfer the protein crystals into this solution and allow them to soak for several hours.
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution & Refinement: Process the diffraction data and solve the structure by molecular replacement using a known apo-protein structure. Carefully inspect the resulting electron density maps for evidence of the bound fragment.
-
Validation: A successful result is unambiguous, continuous electron density that perfectly fits the atomic model of the fragment. The model should show clear interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific residues in the protein's binding pocket.
From Fragment to Lead: Structure-Based Elaboration
With the crystal structure of the target in complex with this compound, the hit-to-lead phase can begin. The primary strategy at this stage is typically fragment growing , where synthetic chemistry is used to add functionality to the fragment core, enabling it to make additional, potency-enhancing interactions with the target.[14][15]
Scenario: The crystal structure reveals that the primary amine (-NH₂) of our fragment forms a key hydrogen bond with the backbone carbonyl of a hinge-region glutamate residue in the kinase. The methoxy-dimethyl end of the fragment projects into a larger, unoccupied hydrophobic pocket.
Fragment Growing Strategy Diagram
This diagram illustrates a rational, structure-guided approach to increasing fragment potency.
Caption: A structure-guided fragment growing strategy.
Synthetic Elaboration & SAR Table
The synthetic strategy would involve replacing the methoxy group with a moiety that can better occupy the hydrophobic pocket. A simple starting point would be to synthesize an analog where the methoxy group is replaced by a phenoxy group.
Hypothetical Structure-Activity Relationship (SAR) Table:
| Compound | Structure Modification | Kd (µM) | Ligand Efficiency (LE) | Rationale |
| Hit | (Parent Fragment) | 750 | 0.45 | Initial hit, anchors in hinge region. |
| Analog 1 | Replace -OCH₃ with -OPh | 50 | 0.38 | Phenyl group occupies hydrophobic pocket, increasing affinity. LE drops as expected with added size. |
| Analog 2 | Replace -OPh with -O-p-F-Ph | 8 | 0.40 | Fluorine addition may enhance hydrophobic interactions or form a specific contact, boosting potency and LE. |
Ligand Efficiency (LE) is a key metric in FBDD, calculated as (1.37 * pKd) / Heavy_Atom_Count. It normalizes potency for size, helping to ensure that affinity gains are efficient.
Conclusion
This compound serves as an exemplary molecule for illustrating the core tenets of fragment-based drug discovery. Its adherence to the "Rule of Three," combined with its 3D character and tractable chemical nature, makes it an ideal starting point for a discovery campaign. By employing a rigorous, multi-stage workflow encompassing sensitive biophysical screening, high-resolution structural biology, and rational, structure-guided chemistry, such simple fragments can be rapidly and efficiently evolved into potent, high-quality lead compounds. This guide demonstrates that a deep understanding of the interplay between fragment properties, screening technology, and medicinal chemistry strategy is the key to unlocking the full potential of FBDD.
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Methodological & Application
Experimental procedures using 3-Methoxy-2,2-dimethylpropan-1-amine
An Application and Protocol Guide for the Utilization of 3-Methoxy-2,2-dimethylpropan-1-amine in Modern Drug Discovery
Authored by a Senior Application Scientist
This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the experimental applications of this compound. It offers a synthesis of its chemical properties, safety protocols, and detailed experimental procedures for its use as a versatile building block in synthetic chemistry. The protocols are designed to be self-validating and are grounded in established chemical principles, reflecting field-proven insights.
Introduction: A Unique Building Block for sp³-Rich Scaffolds
This compound is a primary amine that presents a unique combination of structural motifs valuable in medicinal chemistry. Its neopentyl core (a dimethylated propane backbone) introduces a sterically defined, sp³-rich quaternary center, a feature increasingly sought after in drug design to improve metabolic stability and escape flat, aromatic chemical space. The terminal primary amine serves as a versatile synthetic handle for a wide array of chemical transformations.
Furthermore, the methoxy group can significantly influence the molecule's physicochemical properties. It can act as a hydrogen bond acceptor and modulate lipophilicity and aqueous solubility, which are critical parameters for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] The strategic placement of the methoxy group provides a tool for fine-tuning these properties without introducing overly reactive functional groups. This guide will focus on two fundamental applications of this amine as a nucleophilic building block: amide bond formation and reductive amination.
Physicochemical Properties and Safety Data
A thorough understanding of the chemical's properties and hazards is paramount before any experimental work.
Compound Properties
| Property | Value | Source |
| CAS Number | 767264-22-2 | [2] |
| Molecular Formula | C₆H₁₅NO | [3] |
| Molecular Weight | 117.19 g/mol | |
| Monoisotopic Mass | 117.115364 Da | [3] |
| Predicted XlogP | 0.3 | [3] |
| Physical Form | Liquid (Predicted) |
Safety, Handling, and Storage
As a primary amine, this compound is expected to be corrosive and potentially harmful if swallowed or inhaled. The following precautions are based on safety data for structurally similar amines and should be strictly adhered to.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles. All manipulations should be performed within a certified chemical fume hood.[7]
-
Handling: Avoid direct contact with skin and eyes. Do not inhale vapors. Keep away from heat, sparks, and open flames, as related compounds can be flammable.[5] Use non-sparking tools and take precautionary measures against static discharge.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep away from oxidizing agents and strong acids.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Core Application: A Nucleophilic Component in Synthesis
The primary amine functionality is a potent nucleophile, making this compound an excellent building block for constructing larger, more complex molecules. The following protocols detail its use in two of the most common transformations in medicinal chemistry.
Workflow Overview
Caption: General experimental workflow for utilizing the amine as a building block.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide bonds are ubiquitous in pharmaceuticals. This protocol describes a reliable method for coupling the title amine with a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.
Expertise & Rationale:
-
Why HATU? HATU is chosen for its high efficiency and low rate of racemization (if the carboxylic acid has a chiral center). It rapidly activates the carboxylic acid to form a highly reactive acyl-intermediate, facilitating nucleophilic attack by the primary amine.
-
Why a Base? A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is essential. It deprotonates the ammonium salt formed between the amine and the in-situ generated acid, liberating the free amine to act as a nucleophile. It also neutralizes the acidic byproducts of the reaction.
Materials & Equipment:
-
This compound
-
Carboxylic acid of interest (e.g., benzoic acid)
-
HATU
-
DIPEA
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon line for inert atmosphere
-
Syringes and needles
-
Standard workup and purification supplies (rotary evaporator, separatory funnel, silica gel for chromatography)
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Activation: Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature. This pre-activation step ensures the formation of the active ester.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture. The solution may change color.
-
Amine Addition: Add this compound (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Reductive Amination with a Ketone
Reductive amination is a powerful method for forming C-N bonds. This protocol details the reaction of the title amine with a ketone (e.g., cyclohexanone) to form a secondary amine.
Expertise & Rationale:
-
Mechanism: The reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. A selective reducing agent then reduces the iminium ion to the final amine product.
-
Why NaBH(OAc)₃? Sodium triacetoxyborohydride is the reagent of choice for several reasons. It is a mild and selective reducing agent that is particularly effective at reducing protonated imines and iminium ions much faster than it reduces ketones or aldehydes. This selectivity prevents premature reduction of the starting ketone. It is also not water-sensitive, simplifying the experimental setup.
Caption: Simplified mechanism of reductive amination.
Materials & Equipment:
-
This compound
-
Ketone or aldehyde of interest (e.g., cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE) as solvent
-
Acetic acid (optional, as catalyst)
-
Round-bottom flask with magnetic stir bar
-
Standard workup and purification supplies
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve the ketone (1.0 eq) and this compound (1.1 eq) in DCM or DCE (approx. 0.2 M).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The addition may be exothermic.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 3-12 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A solvent system containing a small percentage of triethylamine (e.g., 1%) may be necessary to prevent the product from streaking on the silica.
-
Characterization: Confirm the structure and purity of the final secondary amine using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
This compound is a valuable tool for medicinal chemists aiming to introduce novel, three-dimensional fragments into their molecules. Its unique structure allows for the creation of compounds with potentially improved pharmacological profiles. The detailed protocols provided herein for amide bond formation and reductive amination serve as a robust starting point for researchers to incorporate this building block into their synthetic strategies, paving the way for the discovery of new therapeutic agents.
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Application Notes and Protocols for N-Alkylation using 3-Methoxy-2,2-dimethylpropan-1-amine
Introduction: The Strategic Importance of N-Alkylation and the Unique Profile of 3-Methoxy-2,2-dimethylpropan-1-amine
N-alkylation of amines is a cornerstone transformation in organic synthesis, fundamental to the construction of a vast array of biologically active molecules, pharmaceuticals, and advanced materials.[1][2] The introduction of an alkyl group onto a nitrogen atom can profoundly alter a molecule's physicochemical properties, including its basicity, lipophilicity, and metabolic stability, thereby fine-tuning its biological activity and therapeutic potential.[3] Among the diverse toolkit of synthetic methodologies, two approaches have emerged as particularly robust and versatile: reductive amination and direct alkylation with alkyl halides.[1][4]
This guide focuses on the application of this compound, a primary amine distinguished by its sterically hindered neopentyl-like backbone and an incorporated ether functionality. This unique structural combination offers intriguing possibilities for synthesizing novel secondary amines with tailored properties. The steric bulk around the nitrogen can impart metabolic stability, while the methoxy group can influence solubility and provide an additional site for hydrogen bonding interactions. These application notes provide detailed, field-proven protocols for the successful N-alkylation of this promising building block, grounded in a deep understanding of the underlying reaction mechanisms.
Methodology 1: Reductive Amination of Carbonyl Compounds
Reductive amination stands as a premier method for N-alkylation due to its high efficiency, broad substrate scope, and excellent control over the degree of alkylation, thus avoiding the common problem of over-alkylation seen in direct alkylation methods.[4][5] The reaction proceeds in a one-pot fashion, beginning with the formation of an imine intermediate from the condensation of this compound with an aldehyde or ketone, followed by its immediate in situ reduction to the desired secondary amine.[1][6]
Underlying Mechanism: A Step-by-Step Rationale
The reductive amination process is a finely orchestrated sequence of reversible and irreversible steps, typically conducted under mildly acidic conditions which are optimal for imine formation.[7]
-
Hemiaminal Formation: The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a hemiaminal intermediate.[6]
-
Dehydration to Imine: Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating its elimination as a water molecule. This dehydration step is reversible and drives the equilibrium towards the formation of the imine (or its protonated form, the iminium ion).[6]
-
Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride ion to the electrophilic carbon of the imine/iminium ion, irreversibly forming the final N-alkylated secondary amine.[8]
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and remarkable selectivity for imines over aldehydes and ketones.[10][11]
Diagrammatic Representation of the Reductive Amination Mechanism:
Caption: The two-stage mechanism of reductive amination.
Detailed Experimental Protocol: Reductive Amination
Reactant Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.[1]
-
If reacting with a less reactive ketone, the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can facilitate imine formation.[1] For more robust reactions, adding a catalytic amount of acetic acid (0.1 equivalents) can accelerate imine formation.
Reaction Execution:
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[1]
-
To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 10-15 minutes.[1][5] An exothermic reaction may be observed.
-
Continue to stir the reaction at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated secondary amine.[1]
Table 1: Summary of Reductive Amination Parameters
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Anhydrous conditions are crucial. DCE is often preferred for less reactive substrates due to its higher boiling point, allowing for gentle heating if necessary. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Offers excellent selectivity for the imine/iminium ion over the carbonyl starting material, minimizing side reactions.[11] |
| Stoichiometry | Amine:Carbonyl:Reducing Agent = 1.1 : 1.0 : 1.5 | A slight excess of the amine helps to drive the imine formation equilibrium. An excess of the reducing agent ensures complete conversion. |
| Temperature | Room Temperature | Most reactions proceed efficiently at ambient temperature. Gentle heating (40-50 °C) can be applied for sluggish reactions. |
| Reaction Time | 4 - 24 hours | Highly dependent on the reactivity of the carbonyl compound. Monitoring by TLC or LC-MS is essential. |
Methodology 2: Direct N-Alkylation with Alkyl Halides
Direct alkylation via a nucleophilic substitution (SN2) reaction is a classical and straightforward approach to forming C-N bonds.[5] This method involves the reaction of this compound with an alkyl halide in the presence of a base.
Mechanistic Insights and Control of Selectivity
The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. A base is required to neutralize the hydrohalic acid byproduct generated during the reaction.
A significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts.[4] This occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine. However, the steric hindrance provided by the 2,2-dimethylpropyl group in the target amine can help to mitigate the rate of the second alkylation, offering a degree of kinetic control towards mono-alkylation.
To further enhance selectivity for the desired secondary amine, the reaction can be performed using a 2-3 fold excess of the primary amine relative to the alkyl halide. This ensures that the alkyl halide is more likely to encounter the starting primary amine.
Diagrammatic Representation of the Direct Alkylation Workflow:
Caption: A typical experimental workflow for direct N-alkylation.
Detailed Experimental Protocol: Direct Alkylation
Reactant Preparation:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), a suitable base (e.g., potassium carbonate, 2.0 equivalents), and an appropriate solvent such as acetonitrile or dimethylformamide (DMF).[12]
Reaction Execution:
-
Add the alkyl halide (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Filter off the inorganic salts and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If DMF was used as the solvent, add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with water and then brine to remove any remaining DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired secondary amine.
Table 2: Summary of Direct Alkylation Parameters
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Solvent | Acetonitrile, Dimethylformamide (DMF) | Polar aprotic solvents are ideal for SN2 reactions. DMF can often accelerate the reaction but is more difficult to remove during work-up. |
| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | An inorganic base is required to neutralize the acid byproduct. Cs₂CO₃ is a stronger base and can be more effective for less reactive halides.[3] |
| Stoichiometry | Amine:Alkyl Halide:Base = 1.0 : 1.1 : 2.0 | A slight excess of the alkyl halide ensures complete consumption of the starting amine. An excess of base is used to drive the reaction to completion. |
| Temperature | 60 - 100 °C | Heating is generally required to overcome the activation energy of the reaction. The temperature should be optimized based on the reactivity of the alkyl halide. |
| Reaction Time | 6 - 48 hours | Highly dependent on the substrate and reaction temperature. Close monitoring is essential. |
Trustworthiness: A Self-Validating System for Protocol Integrity
The reliability of these protocols is ensured through a series of in-process controls and analytical checkpoints designed to validate the progress and outcome of the N-alkylation reactions.
-
Reaction Monitoring: The cornerstone of a self-validating protocol is diligent reaction monitoring. Thin Layer Chromatography (TLC) provides a rapid, qualitative assessment of the consumption of starting materials and the formation of the product. For more precise tracking, especially to differentiate between mono- and di-alkylated products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. This technique provides both retention time data and mass-to-charge ratio information, confirming the identity of the species in the reaction mixture.
-
Post-Purification Analysis: The identity and purity of the final N-alkylated product must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the connectivity of atoms and the successful formation of the new C-N bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretch of the primary amine and the appearance of a new N-H stretch for the secondary amine can be observed.
-
By integrating these analytical checks throughout the experimental workflow, researchers can proceed with confidence, ensuring the integrity of their results and the successful synthesis of the desired N-alkylated derivatives of this compound.
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The Untapped Potential of 3-Methoxy-2,2-dimethylpropan-1-amine in Transition Metal Catalysis: A Prospective Guide
Introduction: Unveiling a Novel Ligand Scaffold
In the vast landscape of transition metal catalysis, the design and application of ligands are paramount to controlling reactivity, selectivity, and efficiency. While extensive research has been devoted to phosphines, N-heterocyclic carbenes (NHCs), and bidentate amines, the potential of sterically hindered monodentate amines remains an area ripe for exploration. This guide introduces 3-Methoxy-2,2-dimethylpropan-1-amine , a structurally unique ligand, and posits its potential applications in key transition metal-catalyzed transformations.
This molecule, characterized by a bulky neopentyl group adjacent to a primary amine donor and a methoxy moiety, presents an intriguing combination of steric hindrance and potential hemilability. The neopentyl group can be expected to promote reductive elimination and prevent catalyst deactivation, while the ether oxygen may offer weak coordination to the metal center, potentially influencing the catalytic cycle.
While direct catalytic applications of this compound are not yet documented in peer-reviewed literature, its structural analogy to other effective ligands allows for the formulation of well-grounded hypotheses regarding its potential utility. This document serves as a forward-looking guide for researchers, scientists, and drug development professionals interested in exploring novel ligand scaffolds for challenging catalytic transformations.
Synthesis of this compound
The synthesis of this compound is not widely reported, but a plausible synthetic route can be inferred from the preparation of similar amino alcohols and their derivatives. A potential two-step synthesis is outlined below, starting from the commercially available 3-methoxy-2,2-dimethylpropan-1-ol.
Caption: Proposed synthetic route to this compound.
Prospective Catalytic Applications
The unique structural features of this compound suggest its potential as a ligand in a variety of transition metal-catalyzed reactions, particularly those benefiting from sterically demanding ligands.
Palladium-Catalyzed Cross-Coupling Reactions
Sterically hindered ligands are known to be highly effective in palladium-catalyzed cross-coupling reactions, facilitating the coupling of challenging substrates.[1][2] The neopentyl group in this compound is expected to create a bulky steric environment around the palladium center, which can promote the challenging reductive elimination step and stabilize the active catalytic species.
A close structural analog, 2,2-dimethylpropane-1,3-diamine, has been successfully employed in the Mizoroki-Heck reaction.[3] In a study, a palladium(II) complex of a Schiff base derived from this diamine catalyzed the coupling of 4-bromoacetophenone with an olefin, achieving a 70% conversion.[3] This suggests that the neopentyl backbone is conducive to supporting palladium catalysis.
Projected Performance in Suzuki-Miyaura Coupling:
Based on the performance of other sterically hindered amine and phosphine ligands, we can project the potential efficacy of this compound in the Suzuki-Miyaura coupling of a sterically hindered aryl bromide.
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference (Analogous System) |
| 1 | 2-Bromotoluene | Phenylboronic acid | This compound | 2 | Cs2CO3 | Toluene | 110 | >90 (Projected) | [4] |
| 2 | 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | This compound | 2 | K3PO4 | Dioxane | 100 | >85 (Projected) | [2] |
Hypothetical Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Cesium carbonate (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl bromide, arylboronic acid, cesium carbonate, and a magnetic stir bar.
-
In a separate vial, pre-mix the Pd(OAc)₂ and this compound in 1 mL of toluene and stir for 10 minutes to form the pre-catalyst.
-
Add the pre-catalyst solution to the Schlenk tube via syringe, followed by the remaining toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Rhodium-Catalyzed Reactions
The electronic and steric properties of ligands are crucial in tuning the selectivity of rhodium-catalyzed reactions.[5] In hydroamination reactions, for instance, the choice of ligand can dictate the regioselectivity (Markovnikov vs. anti-Markovnikov addition).[6] The steric bulk of this compound could favor the formation of the less sterically encumbered product. Furthermore, the methoxy group could potentially engage in hemilabile coordination, stabilizing catalytic intermediates and influencing the reaction pathway.
Ruthenium and Copper-Catalyzed Reactions
The application of this ligand in ruthenium and copper catalysis is more speculative but warrants investigation. In ruthenium-catalyzed C-H activation, directing groups are often employed, and while the amine itself can be a directing group, the overall ligand structure influences the catalyst's activity and selectivity.[7][8] In copper catalysis, amine ligands are widely used in reactions such as Ullmann couplings and aminations.[9][10][11] The steric hindrance of this compound could be beneficial in preventing catalyst agglomeration and promoting challenging couplings.
Conclusion and Future Outlook
This compound represents a promising, yet unexplored, ligand for transition metal catalysis. Its unique combination of a sterically demanding neopentyl group and a primary amine donor, with the potential for hemilabile coordination from the methoxy group, makes it an attractive candidate for a range of catalytic transformations. This guide provides a prospective overview of its potential applications, grounded in analogies to structurally similar and well-established ligand systems.
It is our hope that this document will inspire researchers to synthesize and investigate the catalytic properties of this intriguing molecule. The exploration of novel ligand scaffolds is a critical endeavor in the continuous quest for more efficient, selective, and sustainable chemical transformations. The protocols and projections outlined herein offer a solid starting point for such investigations, which could unlock new catalytic methodologies for academic and industrial applications.
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- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. researchgate.net [researchgate.net]
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- 11. A Copper-Catalyzed Petasis Reaction for the Synthesis of Tertiary Amines and Amino Esters [organic-chemistry.org]
Application Note & Protocols: Prospective Use of 3-Methoxy-2,2-dimethylpropan-1-amine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document explores the prospective application of 3-Methoxy-2,2-dimethylpropan-1-amine as a novel building block for the synthesis of chiral ligands for asymmetric catalysis. A comprehensive literature survey reveals no established direct use of this achiral amine in asymmetric synthesis. Therefore, this guide adopts a forward-looking, theoretical approach. We propose a robust synthetic pathway to a C₂-symmetric bis(oxazoline) (BOX) ligand derived from this amine. Further, a detailed, field-proven protocol for the application of the resulting copper(II)-ligand complex in a model asymmetric Diels-Alder reaction is provided. This application note is designed to serve as a foundational resource for researchers aiming to develop new catalytic systems based on sterically demanding and electronically distinct scaffolds.
Introduction: Rationale and Current Landscape
Asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the development of single-enantiomer pharmaceuticals. The efficacy of these catalytic systems often hinges on the design of the chiral ligand that coordinates to the metal center.[1][2][3] The ligand's architecture dictates the three-dimensional environment of the catalytic pocket, thereby controlling the facial selectivity of the transformation.[1][2] Key features of successful ligands often include steric bulk to enforce a specific substrate approach, electronic properties to modulate the metal center's reactivity, and a rigid, well-defined conformation.
This compound (see Figure 1) is an achiral primary amine possessing a unique combination of structural motifs:
-
A Sterically Demanding Neopentyl-like Framework: The gem-dimethyl group adjacent to the aminomethyl function provides significant and predictable steric hindrance.[4][5]
-
A Coordinating Methoxy Group: The ether oxygen introduces a potential Lewis basic site for secondary coordination to a metal center, which can help rigidify the catalytic complex and influence selectivity.
-
A Primary Amine Handle: This functional group serves as a versatile anchor for the construction of more complex chiral structures, such as bidentate or tridentate ligands.[6][7][8]
Despite these promising features, a thorough review of the scientific literature indicates that this compound has not been utilized as a chiral auxiliary or as a scaffold for a chiral ligand in published asymmetric synthesis studies. This guide, therefore, serves as a prospective blueprint, leveraging established principles to hypothesize its potential. We will outline the design and synthesis of a novel bis(oxazoline) (BOX) ligand, a class of "privileged ligands" known for their broad utility and high efficiency in a multitude of asymmetric reactions.[1][9][10]
Proposed Synthesis of a Novel Bis(oxazoline) Ligand
The conversion of this compound into a C₂-symmetric chiral ligand is paramount. The bis(oxazoline) framework is an ideal target due to its straightforward synthesis from chiral amino alcohols and its proven track record in Lewis acid catalysis.[9][10][11] The proposed synthetic route involves two key transformations: (1) Coupling with a chiral amino acid to introduce the stereogenic centers and (2) Cyclization to form the oxazoline rings.
Causality Behind Experimental Design
-
Choice of Chiral Precursor: (S)-Valine is selected as the chiral source. Its isopropyl side chain, in combination with the neopentyl-like backbone of our target amine, is expected to create a deeply pocketed and highly asymmetric catalytic environment.
-
Amide Coupling: A standard peptide coupling reagent like EDC/HOBt is chosen to ensure efficient amide bond formation between the primary amine and the carboxylic acid of Boc-(S)-Valine, minimizing side reactions.
-
Reduction: The resulting amide is reduced to the corresponding amino alcohol using a mild and selective reducing agent like borane-THF complex. This step is critical for forming the precursor to the oxazoline ring.
-
Final Ligand Assembly: The synthesized chiral amino alcohol is then reacted with dimethyl malonate. This reaction will form the methylene-bridged bis(oxazoline) ligand.
Workflow for Ligand Synthesis
The logical flow from the starting amine to the final BOX ligand is depicted below.
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Application Notes and Protocols for the Electrophilic Derivatization of 3-Methoxy-2,2-dimethylpropan-1-amine
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of 3-Methoxy-2,2-dimethylpropan-1-amine. This primary amine, characterized by a sterically hindered neopentyl-like scaffold and a pendant methoxy group, serves as a versatile building block for introducing unique structural motifs into target molecules. We present detailed protocols, mechanistic insights, and expert commentary on its key reactions with common electrophiles, including N-acylation, imine formation with carbonyl compounds, and subsequent reductive amination. The causality behind experimental choices, safety protocols, and data presentation are emphasized to ensure reproducible and efficient synthesis.
Introduction: A Unique Building Block
This compound, with the molecular formula C₆H₁₅NO, is a primary amine distinguished by two key structural features: a dimethyl-substituted carbon atom adjacent to the aminomethyl group, which creates significant steric hindrance, and a methoxy ether linkage at the 3-position.[1] This combination imparts specific physicochemical properties and reactivity patterns.
-
Steric Hindrance: The neopentyl-like backbone can influence reaction kinetics and selectivity, potentially preventing undesirable side reactions such as over-alkylation.
-
Methoxy Group: The ether functionality can modulate polarity, lipophilicity, and metabolic stability. It may also offer a potential hydrogen bond acceptor site in ligand-receptor interactions, a feature frequently exploited in drug design.[2]
The strategic incorporation of this amine into molecular scaffolds is relevant in the fields of medicinal chemistry and materials science, where fine-tuning of steric bulk and electronic properties is paramount.[3][4][5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | PubChem[1] |
| Monoisotopic Mass | 117.115 g/mol | PubChem[1] |
| Boiling Point | 145 °C | Sigma-Aldrich[6] |
| Density | 0.817 g/cm³ (at 25 °C) | Sigma-Aldrich[6] |
| SMILES | CC(C)(CN)COC | PubChem[1] |
Critical Safety & Handling Protocols
This compound is classified as a hazardous substance and requires strict adherence to safety protocols.
Hazard Profile:
-
Flammability: Highly flammable liquid and vapor.[6] Vapors may form explosive mixtures with air.[6] Keep away from heat, sparks, open flames, and hot surfaces.[6][7] Use non-sparking tools and take precautionary measures against static discharge.[6][7]
-
Corrosivity: Causes severe skin burns and eye damage.[6]
-
Toxicity: Harmful if swallowed.[7]
Required Personal Protective Equipment (PPE) & Handling:
-
Ventilation: Always handle this reagent inside a certified chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear flame-retardant antistatic protective clothing and compatible chemical-resistant gloves (e.g., nitrile rubber).[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. All equipment must be properly grounded to prevent static discharge.[7]
Storage & Disposal:
-
Storage: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials. Keep the container tightly closed.[6][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Core Reactions with Electrophiles: Theory and Application
The lone pair of electrons on the primary amine nitrogen makes this compound a potent nucleophile. Its reactions with electrophiles are fundamental for creating more complex molecules. We will focus on three cornerstone transformations: N-acylation, imine formation, and reductive amination.
N-Acylation: Synthesis of N-(3-methoxy-2,2-dimethylpropyl) Amides
The formation of an amide bond is one of the most important reactions in organic and medicinal chemistry. Reacting this compound with acylating agents such as acyl chlorides or acid anhydrides provides a robust and direct route to stable N-substituted amides.
Mechanistic Principle: The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group (e.g., chloride) yields the amide. An external base is required to neutralize the acidic byproduct (e.g., HCl).[8]
Protocol 3.1.1: Synthesis of N-(3-methoxy-2,2-dimethylpropyl)benzamide
This protocol details the reaction with benzoyl chloride as a representative acyl chloride.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)[8]
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Causality Note: Triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. Cooling is essential to manage the exothermic nature of the acylation and prevent side reactions.
-
-
Dissolve benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.
-
Add the benzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated NaHCO₃ (to remove residual acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
-
Imine Formation: Reaction with Aldehydes and Ketones
Primary amines react with aldehydes and ketones in a reversible condensation reaction to form imines, also known as Schiff bases. This reaction is a cornerstone of synthetic chemistry, providing a pathway to C=N double bonds.[9][10]
Mechanistic Principle: The formation of an imine is a two-stage, typically acid-catalyzed process.[11]
-
Nucleophilic Addition: The amine nitrogen attacks the carbonyl carbon to form a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Water is eliminated to form a resonance-stabilized iminium ion, which is then deprotonated to give the neutral imine.[11][12][13]
The reaction is an equilibrium. To drive it to completion, water must be removed from the reaction mixture, either by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent.[9][13] The reaction rate is optimal under mildly acidic conditions (pH 4-5).[10][14]
Protocol 3.2.1: Synthesis of an Imine with Benzaldehyde
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalytic)
-
Toluene
-
Dean-Stark apparatus, condenser, round-bottom flask, heating mantle
-
-
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge the flask with this compound (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of p-TSA (0.05 eq) in toluene.
-
Causality Note: Toluene forms an azeotrope with water, allowing for its physical removal via the Dean-Stark trap, which drives the equilibrium toward the imine product. p-TSA is the acid catalyst essential for the dehydration step.[15]
-
-
Heat the mixture to reflux. Monitor the collection of water in the side arm of the Dean-Stark trap.
-
Continue reflux until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated aqueous NaHCO₃ to neutralize the p-TSA catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure.
-
The resulting crude imine is often used directly in the next step (e.g., reduction) without further purification, as imines can be sensitive to hydrolysis.[10]
-
Reductive Amination: A Controlled Route to N-Alkylated Amines
Direct alkylation of amines with alkyl halides can be difficult to control, often leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. Reductive amination is a superior and highly controlled method for preparing secondary amines. It involves the in-situ formation of an imine from the primary amine and a carbonyl compound, followed by immediate reduction to the corresponding amine.
Mechanistic Principle: This one-pot procedure leverages the reactivity of the imine (or the intermediate iminium ion), which is more susceptible to reduction by mild, selective reducing agents than the starting carbonyl compound.[16][17] Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are stable under the mildly acidic conditions required for imine formation but are potent enough to reduce the C=N bond of the iminium ion as it forms.[17]
Protocol 3.3.1: Synthesis of N-isobutyl-3-methoxy-2,2-dimethylpropan-1-amine
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Isobutyraldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic Acid (catalytic, if needed)
-
Saturated NaHCO₃ (aq), Brine
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and isobutyraldehyde (1.1 eq) in DCE.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Causality Note: This pre-mixing step allows the equilibrium between the starting materials and the imine/iminium ion to be established before the reducing agent is introduced.
-
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. The reaction may be slightly exothermic.
-
Causality Note: NaBH(OAc)₃ is the preferred reagent for many applications. It is less toxic than NaBH₃CN and does not require strict pH control, as the acetic acid byproduct can help catalyze imine formation.
-
-
Stir the reaction at room temperature for 3-12 hours, monitoring by TLC until the starting amine is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM or DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude secondary amine can be purified by flash column chromatography.
-
Illustrative Reaction Summary
| Reaction Type | Electrophile Example | Key Reagent(s) | Solvent | Typical Product Class |
| N-Acylation | Acetyl Chloride | Et₃N or Pyridine | DCM, THF | N-acetyl amide |
| Imine Formation | Cyclohexanone | p-TSA (cat.) | Toluene | N-cyclohexylidene imine |
| Reductive Amination | Acetone | NaBH(OAc)₃ | DCE | N-isopropyl amine |
Conclusion
This compound stands out as a valuable primary amine for synthetic applications where the introduction of a sterically defined, functionalized moiety is desired. Its reactions with electrophiles, particularly acylation to form robust amides and reductive amination to generate secondary amines, are efficient and high-yielding. The protocols and mechanistic insights provided herein serve as a validated starting point for researchers aiming to leverage this unique building block in their synthetic programs, from fundamental research to complex target-oriented synthesis in drug discovery.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 547431, 3-methoxy-N,N-dimethylpropan-1-amine. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28064871, this compound. PubChemLite. [Link]
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TMP Chem. (2019). Synthesis of imines from primary amines and carbonyl compounds. YouTube. [Link]
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Chem Help ASAP. (2020). Imine preparation & formation mechanism. YouTube. [Link]
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Mendoza-Lozano, F. A., et al. (2024). Synthesis of N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI. [Link]
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Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
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Blicke, F. F., & Blake, E. S. (1931). A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Journal of the American Chemical Society. [Link]
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OperaChem. (2024). Imine formation-Typical procedures. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 3-(3-methoxyphenoxy)-2,2-dimethylpropan-1-amine hydrochloride. PubChemLite. [Link]
-
Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry. [Link]
-
LibreTexts Chemistry. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]
-
Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22052176, 3-methoxy-2-methylpropan-1-amine. PubChemLite. [Link]
- Google Patents. (n.d.).
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OC Chem Tube. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]
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LibreTexts Chemistry. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
-
de la Torre, G., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]
-
KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. [Link]
-
The Organic Chemistry Tutor. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]
-
National Institutes of Health. (n.d.). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. [Link]
- Google Patents. (n.d.). CA2268226A1 - Process for preparing 3-methoxy-1-propanol.
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Application Notes and Protocols for High-Throughput Screening of 3-Methoxy-2,2-dimethylpropan-1-amine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of Novel Amines
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate biological targets.[1][2][3] This document provides a detailed guide for the design and implementation of a high-throughput screening campaign for a library of 3-Methoxy-2,2-dimethylpropan-1-amine derivatives. This scaffold, characterized by a sterically hindered primary amine and a methoxy group, presents a unique chemical space for exploring novel therapeutic agents. While the specific biological activities of this compound family are not extensively documented, its structural motifs suggest potential interactions with various target classes, including G-protein coupled receptors (GPCRs) and enzymes.
This guide is structured to provide both the strategic framework and the detailed protocols necessary for a successful screening campaign. We will delve into the rationale behind experimental choices, from initial assay development to hit validation and data analysis, ensuring a scientifically rigorous and efficient workflow.
I. Strategic Framework for Screening this compound Derivatives
The success of any HTS campaign hinges on a well-defined strategy.[4] For our target library, a multi-pronged approach is recommended to maximize the chances of identifying valuable lead compounds.
Target Selection Rationale
Given the structural features of this compound, two primary target classes are proposed for initial screening:
-
G-Protein Coupled Receptors (GPCRs): The amine functionality is a common pharmacophore for GPCR ligands. The steric hindrance provided by the gem-dimethyl group may confer selectivity for specific receptor subtypes.
-
Enzymes (e.g., Methyltransferases, Proteases): The methoxy group and the overall lipophilicity of the scaffold could favor binding to enzymatic pockets.
This application note will focus on a hypothetical screening campaign against a specific GPCR target, for which robust HTS assays are well-established.
The Screening Cascade: A Funnel-Based Approach
A tiered screening approach, or "screening cascade," is essential for efficiently triaging large compound libraries. This strategy minimizes resource expenditure by employing high-capacity, less complex assays in the initial stages and progressing to more detailed, lower-throughput assays for promising candidates.
Caption: A typical funnel-based high-throughput screening cascade.
II. Primary Assay: A GPCR Antagonist Screen
This section outlines the protocol for a primary HTS campaign to identify antagonists of a hypothetical GPCR, "Target X," which is known to signal through the Gαq pathway, leading to an increase in intracellular calcium.
Assay Principle
The assay utilizes a cell line stably expressing Target X and a fluorescent calcium indicator. Activation of Target X by its native ligand (agonist) will trigger a calcium flux, resulting in a detectable increase in fluorescence. Compounds from the this compound derivative library that act as antagonists will inhibit this agonist-induced calcium signal.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| Target X expressing CHO-K1 cells | In-house | N/A | Liquid Nitrogen |
| DMEM/F-12 Medium | Gibco | 11320033 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin | Gibco | 15140122 | -20°C |
| Fluo-4 AM Calcium Indicator | Invitrogen | F14201 | -20°C |
| Pluronic F-127 | Invitrogen | P3000MP | Room Temperature |
| Probenecid | Sigma-Aldrich | P8761 | Room Temperature |
| Target X Agonist | Tocris | XXXX | -20°C |
| This compound Derivative Library | In-house/Vendor | N/A | -20°C |
| 384-well black, clear-bottom plates | Corning | 3712 | Room Temperature |
Detailed Protocol: Primary HTS
Day 1: Cell Plating
-
Culture Target X expressing CHO-K1 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells using standard trypsinization methods.
-
Resuspend cells in assay medium (DMEM/F-12, 1% FBS) to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate using an automated liquid handler. This corresponds to 5,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Compound Addition and Calcium Flux Assay
-
Prepare the Fluo-4 AM loading buffer: Hanks' Balanced Salt Solution (HBSS) containing 2.5 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid.
-
Remove the cell culture medium from the plates and add 20 µL of Fluo-4 AM loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
During the incubation, prepare the compound plates. The this compound derivative library should be pre-diluted to a working concentration of 10 µM in assay buffer (HBSS with 20 mM HEPES).
-
Using an acoustic liquid handler, transfer 50 nL of each compound from the library plate to the corresponding wells of the cell plate.
-
Incubate for 15 minutes at room temperature.
-
Prepare the agonist solution at a concentration corresponding to the EC80 (the concentration that elicits 80% of the maximal response).
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR Tetra).
-
Initiate fluorescence reading and establish a baseline for 10 seconds.
-
Add 10 µL of the EC80 agonist solution to all wells simultaneously using the plate reader's integrated pipettor.
-
Continue to record the fluorescence signal for an additional 90 seconds.
Data Analysis and Hit Selection
-
The primary data output will be the fluorescence intensity over time for each well.
-
Calculate the maximum change in fluorescence (ΔF) for each well.
-
Normalize the data using the following controls on each plate:
-
Negative Control (0% Inhibition): Cells treated with DMSO and agonist.
-
Positive Control (100% Inhibition): Cells treated with a known potent antagonist of Target X and agonist.
-
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_positive) / (ΔF_negative - ΔF_positive))
-
A "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
III. Hit Confirmation and Secondary Assays
Compounds identified as "hits" in the primary screen must undergo a rigorous validation process to eliminate false positives and to further characterize their activity.
Hit Confirmation Protocol
-
Re-testing: "Cherry-pick" the primary hits and re-test them in the primary calcium flux assay to confirm their activity.
-
Dose-Response Curves: Test the confirmed hits in a 10-point dose-response format (e.g., from 10 µM down to 0.5 nM) to determine their potency (IC50 value).
| Parameter | Description |
| IC50 | The concentration of an antagonist that inhibits the agonist response by 50%. |
| Hill Slope | A measure of the steepness of the dose-response curve. |
| Maximal Inhibition | The maximum percentage of inhibition achieved by the compound. |
Secondary Assays for Selectivity and Mechanism of Action
Validated hits should be profiled in secondary assays to assess their selectivity and to elucidate their mechanism of action.
-
Orthogonal Assays: Employ an alternative assay format that measures a different downstream signaling event, such as an IP-One assay to quantify inositol monophosphate accumulation. This helps to rule out assay-specific artifacts.
-
Selectivity Profiling: Screen the validated hits against a panel of related GPCRs to determine their selectivity profile. A highly selective compound is generally more desirable as it is less likely to have off-target effects.
-
Mechanism of Action Studies: Conduct radioligand binding assays to determine if the compounds are competitive or non-competitive antagonists.
Caption: A workflow for the validation and characterization of primary hits.
IV. Data Management and Visualization
A robust data management system is crucial for handling the large datasets generated during an HTS campaign.[5][6][7]
-
Data Storage: All raw and analyzed data should be stored in a centralized database.
-
Data Analysis Software: Utilize specialized software for HTS data analysis that can automate calculations, curve fitting, and hit selection.[6]
-
Visualization Tools: Employ visualization tools to generate scatter plots, heat maps, and dose-response curves for quality control and data interpretation.
V. Conclusion
This application note provides a comprehensive framework and detailed protocols for the high-throughput screening of a this compound derivative library against a GPCR target. By following a structured screening cascade, employing robust assay methodologies, and implementing rigorous hit validation procedures, researchers can efficiently identify and characterize novel bioactive compounds from this unique chemical space. The adaptability of these protocols allows for their application to a wide range of biological targets, paving the way for the discovery of new therapeutic agents.
VI. References
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Inglese, J., Shamu, C. E., & Guy, R. K. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology. Retrieved from
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Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Retrieved from
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Thakur, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Science. Retrieved from
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Wikipedia contributors. (n.d.). High-throughput screening. Wikipedia. Retrieved from
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Couto, N., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. Retrieved from
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Eastwood, B. J., et al. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Retrieved from
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CD Genomics. (n.d.). High-Throughput Sequencing: Definition, Technology, Advantages, Application and Workflow. CD Genomics. Retrieved from
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Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Retrieved from
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chem IT Services. (n.d.). HTS Data Analysis. chem IT Services. Retrieved from
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ResearchGate. (n.d.). HTS data analysis workflow. ResearchGate. Retrieved from
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-Methoxy-2,2-dimethylpropan-1-amine Analogs for Structure-Activity Relationship (SAR) Studies
Abstract
This comprehensive guide provides detailed synthetic protocols and strategic insights for the preparation of 3-methoxy-2,2-dimethylpropan-1-amine and its analogs. This scaffold serves as a valuable starting point for structure-activity relationship (SAR) studies in drug discovery and development. We present two distinct and robust synthetic routes to the parent compound, followed by a systematic approach to analog design, synthesis, and characterization. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and justifications for experimental choices, ensuring both reproducibility and adaptability for researchers in medicinal chemistry and drug development.
Introduction: The Significance of the this compound Scaffold
In the landscape of medicinal chemistry, small, functionalized aliphatic amines are crucial building blocks for a wide array of therapeutic agents. The this compound scaffold, with its neopentyl core, presents a unique combination of steric bulk and conformational constraint due to the gem-dimethyl group. This feature can be exploited to probe specific binding pockets in biological targets, potentially leading to enhanced selectivity and potency. The methoxy group offers a site for hydrogen bond acceptance and can be readily modified to explore the impact of electronics and lipophilicity on biological activity. The primary amine is a key functional handle for further derivatization, allowing for the introduction of various pharmacophoric elements.
The systematic synthesis of analogs based on this core structure is essential for elucidating the structure-activity relationships that govern the biological effects of this chemical class.[1][2][3] By methodically altering different parts of the molecule, researchers can identify the key structural features responsible for the desired pharmacological activity and optimize properties such as potency, selectivity, and metabolic stability.[2][4]
Synthetic Pathways to this compound
We present two strategic and complementary synthetic routes to the target compound. Route A is a linear synthesis starting from the readily available 2,2-dimethylpropane-1,3-diol, offering flexibility for analog synthesis at an early stage. Route B provides a more convergent and efficient synthesis via reductive amination of the corresponding aldehyde.
Route A: Linear Synthesis from 2,2-Dimethylpropane-1,3-diol
This multi-step approach provides access to key intermediates that can be diversified to generate a range of analogs. The overall workflow is depicted below.
}
Caption: Linear synthetic route to this compound.2.1.1. Step 1: Selective Mono-O-methylation of 2,2-Dimethylpropane-1,3-diol
Causality: The selective methylation of one of the two primary hydroxyl groups in 2,2-dimethylpropane-1,3-diol is achieved by using a stoichiometric amount of a strong base to generate the mono-alkoxide, followed by reaction with a methylating agent. The use of a polar aprotic solvent like THF is crucial to ensure the solubility of the alkoxide and facilitate the SN2 reaction.[5][6]
Protocol:
-
Materials: 2,2-dimethylpropane-1,3-diol, sodium hydride (NaH, 60% dispersion in mineral oil), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), diethyl ether, anhydrous magnesium sulfate (MgSO₄).
-
Procedure: a. To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,2-dimethylpropane-1,3-diol (1.0 eq) and anhydrous THF (to make a 0.5 M solution). b. Cool the solution to 0 °C in an ice bath. c. Carefully add sodium hydride (1.05 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. d. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. e. Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise via the dropping funnel. f. Stir the reaction at room temperature overnight. g. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. h. Extract the aqueous layer with diethyl ether (3 x volume of THF). i. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-methoxy-2,2-dimethylpropan-1-ol.
2.1.2. Step 2: Tosylation of 3-Methoxy-2,2-dimethylpropan-1-ol
Causality: The hydroxyl group of the alcohol is a poor leaving group. Conversion to a tosylate ester transforms it into an excellent leaving group for the subsequent nucleophilic substitution with an amine source.[7] Pyridine acts as a base to neutralize the HCl generated during the reaction and also as a catalyst.
Protocol:
-
Materials: 3-methoxy-2,2-dimethylpropan-1-ol, p-toluenesulfonyl chloride (TsCl), anhydrous pyridine, dichloromethane (DCM), 1 M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous MgSO₄.
-
Procedure: a. Dissolve 3-methoxy-2,2-dimethylpropan-1-ol (1.0 eq) in anhydrous pyridine at 0 °C. b. Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. c. Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed. d. Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-methoxy-2,2-dimethylpropyl tosylate, which can often be used in the next step without further purification.
2.1.3. Step 3: Amination of 3-Methoxy-2,2-dimethylpropyl tosylate
Causality: The primary amine is introduced via an SN2 reaction. The Gabriel synthesis, using potassium phthalimide, is a reliable method for the synthesis of primary amines from alkyl halides (or tosylates) and is particularly advantageous as it prevents the overalkylation that can occur with ammonia.[8][9][10] However, the sterically hindered neopentyl-like structure of the tosylate may slow down the reaction. An alternative is direct amination with a large excess of ammonia.
Protocol (Gabriel Synthesis):
-
Materials: 3-methoxy-2,2-dimethylpropyl tosylate, potassium phthalimide, anhydrous N,N-dimethylformamide (DMF), hydrazine hydrate, ethanol, 1 M HCl, diethyl ether.
-
Procedure: a. Dissolve the crude tosylate (1.0 eq) and potassium phthalimide (1.5 eq) in anhydrous DMF. b. Heat the mixture to 80-90 °C and stir overnight. c. Cool the reaction to room temperature and pour into water. d. Collect the precipitated N-(3-methoxy-2,2-dimethylpropyl)phthalimide by filtration and wash with water. e. Suspend the crude phthalimide derivative in ethanol and add hydrazine hydrate (2.0 eq). f. Reflux the mixture for 4 hours. A white precipitate of phthalhydrazide will form. g. Cool the mixture to room temperature and acidify with 1 M HCl. h. Filter off the precipitate and wash with cold ethanol. i. Concentrate the filtrate under reduced pressure. j. Basify the residue with aqueous NaOH and extract with diethyl ether. k. Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound.
Route B: Convergent Synthesis via Reductive Amination
This one-pot procedure is highly efficient for the synthesis of the parent amine, provided the starting aldehyde is available.[11][12][13]
}
Caption: Convergent synthesis of this compound.Causality: Reductive amination involves the initial formation of an imine from the aldehyde and ammonia, which is then reduced in situ by a reducing agent to the corresponding amine. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that is particularly effective for this transformation as it does not readily reduce the starting aldehyde.[11]
Protocol:
-
Materials: 3-Methoxy-2,2-dimethylpropanal, ammonia (7 N solution in methanol), sodium cyanoborohydride (NaBH₃CN), methanol, acetic acid, 1 M NaOH, dichloromethane (DCM), anhydrous MgSO₄.
-
Procedure: a. To a round-bottom flask, add 3-methoxy-2,2-dimethylpropanal (1.0 eq) and the methanolic ammonia solution (10 eq). b. Stir the mixture at room temperature for 1 hour. c. Add sodium cyanoborohydride (1.5 eq) portion-wise. d. Add a few drops of glacial acetic acid to maintain a slightly acidic pH (around 6-7). e. Stir the reaction at room temperature overnight. f. Quench the reaction by adding 1 M NaOH until the solution is basic (pH > 10). g. Extract the mixture with DCM (3 x volume of methanol). h. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude amine by distillation or flash column chromatography on silica gel (eluting with a gradient of DCM/methanol) to yield pure this compound.
Characterization of this compound
The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following table summarizes the expected analytical data.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.3 ppm), the gem-dimethyl groups (singlet, ~0.9 ppm), the CH₂ group adjacent to the oxygen (singlet, ~3.1 ppm), and the CH₂ group adjacent to the nitrogen (singlet, ~2.5 ppm). The NH₂ protons will appear as a broad singlet. |
| ¹³C NMR | Resonances for the methoxy carbon, the quaternary carbon, the gem-dimethyl carbons, and the two methylene carbons. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the amine (C₆H₁₅NO, MW: 117.19). |
| Purity (GC/LC-MS) | >95% |
Strategy for SAR Studies: Design and Synthesis of Analogs
A systematic SAR study involves the synthesis and biological evaluation of a library of analogs to probe the effects of structural modifications on activity.[1][2][14] The following sections outline a rational approach to designing analogs of this compound.
}
Caption: Strategy for the design of analogs for SAR studies.Modification of the Methoxy Group (R¹)
The methoxy group can be varied to explore the effects of steric bulk and lipophilicity in this region of the molecule.
| Analog Type | Synthetic Strategy | Rationale |
| Ethoxy, Propoxy, Isopropoxy | Use corresponding alkyl halides (ethyl iodide, propyl bromide, isopropyl bromide) in Step 1 of Route A. | Probes the size of the hydrophobic pocket. |
| Benzyloxy | Use benzyl bromide in Step 1 of Route A. | Introduces an aromatic ring for potential π-stacking interactions. |
| Hydroxy (demethylation) | Treat the final compound with a demethylating agent like BBr₃. | Introduces a hydrogen bond donor. |
Modification of the Gem-Dimethyl Group (R²)
The gem-dimethyl group provides a specific conformational constraint. Altering this group can provide insights into the optimal steric requirements at this position.[15][16][17]
| Analog Type | Synthetic Strategy | Rationale |
| Cyclopropyl | Start with 1,1-bis(hydroxymethyl)cyclopropane in Route A. | A common bioisostere for a gem-dimethyl group, maintaining a similar spatial arrangement but with different electronic properties. |
| Diethyl | Start with 2,2-diethylpropane-1,3-diol in Route A. | Increases steric bulk. |
| Monomethyl | Start with 2-methylpropane-1,3-diol in Route A. | Reduces steric hindrance. |
Modification of the Amine Group (R³)
The primary amine is a versatile handle for introducing a wide range of functionalities to explore different interactions with the biological target.
| Analog Type | Synthetic Strategy | Rationale |
| N-Methyl, N,N-Dimethyl | Reductive amination of the parent amine with formaldehyde and a reducing agent. | Explores the effect of amine basicity and hydrogen bonding capacity. |
| N-Acetyl | Acylation of the parent amine with acetyl chloride or acetic anhydride. | Introduces a hydrogen bond acceptor and removes basicity. |
| N-Aryl | Buchwald-Hartwig amination of the parent amine with an aryl halide. | Introduces a larger aromatic substituent. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the synthesis and derivatization of this compound for SAR studies. The detailed protocols, rooted in established chemical principles, are designed to be both reliable and adaptable. By following the outlined strategies for analog design and synthesis, researchers can efficiently explore the chemical space around this promising scaffold, accelerating the journey from a lead compound to a potential drug candidate.
References
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Drug Design Org. Structure Activity Relationships. Available at: [Link]
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Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Available at: [Link]
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Collaborative Drug Discovery. SAR: Structure Activity Relationships. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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PubMed. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. Available at: [Link]
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Master Organic Chemistry. The Gabriel Synthesis. Available at: [Link]
- Google Patents. KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process.
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Drug Discovery Pro. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]
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Chemistry Steps. Alcohols to Amines. Available at: [Link]
- Google Patents. US6100433A - Process for preparing 3-methoxy-1-propanol.
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ACS Publications. Efficient Conversion of Alcohols into Primary Amines. Available at: [Link]
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Unacademy. Gabriel Phthalimide Synthesis Mechanism. Available at: [Link]
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PubMed. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Available at: [Link]
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ResearchGate. How to do Selective mono protection of 2-Methylenepropane-1,3-diol?. Available at: [Link]
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National Institutes of Health (NIH). On Exploring Structure Activity Relationships. Available at: [Link]
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Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]
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SpiroChem. Bioisosteric Replacement Strategies. Available at: [Link]
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ResearchGate. (PDF) Structure-Activity Relationship Studies in Organic Drug Development. Available at: [Link]
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YouTube. Preparation of amines by reductive amination of aldehydes and Ketones. Available at: [Link]
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ResearchGate. Physicochemical property distributions for sets of compounds selected in SARConnect. Available at: [Link]
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ACS Publications. The Quest for Bioisosteric Replacements. Available at: [Link]
- Google Patents. US8889865B2 - Process for preparing amines from alcohols and ammonia.
-
ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Available at: [Link]
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Taylor & Francis Online. NEW PROTOCOL FOR CONVERTING ALCOHOLS INTO AMINES. Available at: [Link]
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PubMed. SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Available at: [Link]
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Chemistry Stack Exchange. How do you create primary amines from alcohols?. Available at: [Link]
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PubMed. Enantioselective Desymmetrization of 2-Aryl-1,3-propanediols by Direct O-Alkylation with a Rationally Designed Chiral Hemiboronic Acid Catalyst That Mitigates Substrate Conformational Poisoning. Available at: [Link]
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Cambridge University Press. Gabriel Synthesis. Available at: [Link]
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MDPI. The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Available at: [Link]
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RSC Publishing. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Available at: [Link]
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ResearchGate. Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines. | Request PDF. Available at: [Link]
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YouTube. 22.4e Synthesis of Amines Reductive Amination. Available at: [Link]
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YouTube. Gabriel Phthalimide Synthesis / organic name reaction mechanism /Gabriel phthalimide trick - IIT JEE. Available at: [Link]
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Chemistry Steps. Mitsunobu Reaction. Available at: [Link]
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NCERT. Alcohols, Phenols and Ethers. Available at: [Link]
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The Good Scents Company. methyl propane diol, 2163-42-0. Available at: [Link]
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Wiley Online Library. ChemInform Abstract: Novel Synthetic Routes of 3-Methoxypropanal from Glycerol.. Available at: [Link]
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Scale-Up Synthesis of 3-Methoxy-2,2-dimethylpropan-1-amine: An Application Note and Protocol
Introduction
3-Methoxy-2,2-dimethylpropan-1-amine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its sterically hindered neopentyl structure, coupled with the methoxy functionality, imparts unique properties to target molecules. The growing demand for this amine necessitates the development of a robust and scalable synthetic process. This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a reliable and efficient reductive amination pathway. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and discuss critical process parameters for successful scale-up.
Synthetic Strategy: Reductive Amination
The synthesis of primary amines from aldehydes is a cornerstone of organic chemistry.[1][2] For the preparation of this compound, a one-pot reductive amination of the corresponding aldehyde, 3-Methoxy-2,2-dimethylpropanal, stands out as the most efficient and scalable method.[3][4] This approach is favored over other methods, such as the alkylation of ammonia, which often leads to over-alkylation and a mixture of primary, secondary, and tertiary amines.[3]
The reaction proceeds in two key steps occurring in the same pot:
-
Imine Formation: The aldehyde reacts with an ammonia source to form an intermediate imine.
-
Reduction: A selective reducing agent then reduces the imine to the desired primary amine.
A critical aspect of this one-pot reaction is the choice of the reducing agent. It must be capable of reducing the imine in situ without significantly reducing the starting aldehyde.[5] Sodium borohydride is a cost-effective and safe option for this transformation, offering excellent selectivity under controlled conditions.[6]
Experimental Workflow Overview
The overall workflow for the synthesis is depicted below. This process is designed for scalability, emphasizing operational simplicity and the use of readily available and cost-effective reagents.
Caption: High-level workflow for the synthesis of this compound.
Detailed Protocol
This protocol is designed for a laboratory-scale synthesis (e.g., 100 g of the final product) and can be adapted for larger-scale production with appropriate engineering controls.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for ~100g product) | Supplier |
| 3-Methoxy-2,2-dimethylpropanal | 26254-86-4 | 116.16 | 116 g (1.0 mol) | Major chemical suppliers[7] |
| Ammonium Acetate | 631-61-8 | 77.08 | 154 g (2.0 mol) | Sigma-Aldrich, etc. |
| Sodium Borohydride | 16940-66-2 | 37.83 | 45.4 g (1.2 mol) | Sigma-Aldrich, etc. |
| Methanol | 67-56-1 | 32.04 | 1.5 L | Fisher Scientific, etc. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.0 L | Fisher Scientific, etc. |
| Sodium Hydroxide (50% aq. solution) | 1310-73-2 | 40.00 | As needed for pH adjustment | VWR, etc. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 50 g | Sigma-Aldrich, etc. |
| Deionized Water | 7732-18-5 | 18.02 | 2.0 L | In-house |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Condenser
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus for vacuum distillation
Procedure
-
Reaction Setup: Assemble the 5 L three-necked round-bottom flask with a mechanical stirrer, thermometer, and an addition funnel. Equip the setup with a condenser and ensure it is in a well-ventilated fume hood.
-
Charging Reactants: Charge the flask with 3-Methoxy-2,2-dimethylpropanal (116 g, 1.0 mol), ammonium acetate (154 g, 2.0 mol), and methanol (1.5 L).
-
Imine Formation: Stir the mixture at room temperature (20-25 °C) for 2 hours to facilitate the formation of the imine intermediate.
-
Preparation of Reducing Agent: In a separate beaker, carefully prepare a solution of sodium borohydride (45.4 g, 1.2 mol) in 500 mL of deionized water. Caution: Sodium borohydride reacts with water to produce hydrogen gas, which is flammable.[8][9] Prepare this solution in a well-ventilated area, away from ignition sources. The solution should be prepared immediately before use.
-
Reduction: Cool the reaction mixture in the flask to 0-5 °C using an ice bath. Slowly add the sodium borohydride solution from the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight) to ensure the reaction goes to completion.
-
Work-up - Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH of the mixture is approximately 1-2. This will neutralize the excess sodium borohydride and the reaction mixture. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Work-up - Extraction: Transfer the remaining aqueous layer to a separatory funnel. Make the solution basic (pH > 12) by the careful addition of a 50% aqueous sodium hydroxide solution. Caution: This is an exothermic process. Cool the mixture in an ice bath during the addition. Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Work-up - Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain the final product as a colorless liquid. Collect the fraction boiling at the appropriate temperature and pressure.
Safety Considerations
-
3-Methoxy-2,2-dimethylpropanal: The safety data for the closely related 3-methoxy-2-methylpropanal indicates that it is a flammable liquid and vapor, and may cause skin, eye, and respiratory irritation.[10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium Borohydride: This reagent is toxic if swallowed, causes severe skin burns and eye damage, and may damage fertility or the unborn child.[8][9] It also reacts with water to produce flammable hydrogen gas. Handle with extreme care, under an inert atmosphere if possible for large quantities, and away from water and acids.[9]
-
Methanol: A flammable liquid that is toxic if swallowed, inhaled, or in contact with skin.[11]
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Sodium Hydroxide: A corrosive material that can cause severe burns. Handle with appropriate PPE.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[12]
Troubleshooting and Scale-Up Considerations
-
Incomplete Reaction: If the reaction is found to be incomplete, the reaction time can be extended, or a slight excess of the reducing agent can be used. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.
-
Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This can be minimized by the slow and controlled addition of the reducing agent at a low temperature.
-
Heat Management: The quenching and basification steps are exothermic and require careful temperature control, especially on a larger scale. The use of a jacketed reactor with a cooling system is recommended for pilot and production scale.
-
Hydrogen Evolution: The reaction of sodium borohydride with protic solvents and the acidic quench generates hydrogen gas. Adequate ventilation and the absence of ignition sources are critical to prevent the risk of fire or explosion.
-
Purification: For large-scale production, fractional distillation under reduced pressure is the most effective method for obtaining high-purity product. The efficiency of the distillation column will be a critical factor in achieving the desired purity.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound via the reductive amination of 3-Methoxy-2,2-dimethylpropanal. The described method is robust, utilizes readily available reagents, and can be implemented for both laboratory and larger-scale production with appropriate safety and engineering controls. The insights into the reaction mechanism, detailed protocol, and scale-up considerations will be valuable for researchers and process chemists in the pharmaceutical and agrochemical industries.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Unacademy. (n.d.). Nomenclature of Organic Compounds. Retrieved from [Link]
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Khan Academy. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones [Video]. YouTube. [Link]
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PubChem. (n.d.). 3-Methoxy-2-methylpropanal. National Center for Biotechnology Information. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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Nicastri, M. C., Lehnherr, D., Lam, Y. C., DiRocco, D. A., & Rovis, T. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(2), 987–998. [Link]
-
PubMed. (2020, January 15). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. National Library of Medicine. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 3,3-dimethoxy-2,2-dimethylpropanal. Retrieved from [Link]
- Alinezhad, H., et al. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34, 307-312.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Preparative scale reductive aminations of α‐branched aldehydes with different amines to generate β‐aryl propanamines. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). CN101328129A - Preparation of 3-methoxy propanamine.
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Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
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Petroleum Processing and Petrochemicals. (n.d.). RESEARCH PROGRESS IN SYNTHESIS OF STERICALLY HINDERED AMINE AND ITS APPLICATION IN DESULFURIZATION. Retrieved from [Link]
-
Gevorgyan, A., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. RSC Advances, 5(120), 99049-99052. [Link]
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Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]
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PENTA. (2025, March 26). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
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Wiley Online Library. (2025, August 6). ChemInform Abstract: Novel Synthetic Routes of 3-Methoxypropanal from Glycerol. Retrieved from [Link]
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NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
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Ataman Kimya. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]
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Application Notes & Protocols: Safe Handling and Disposal of 3-Methoxy-2,2-dimethylpropan-1-amine
An Application Note for Drug Development Professionals, Researchers, and Scientists
Section 1: Introduction and Scope
3-Methoxy-2,2-dimethylpropan-1-amine (C₆H₁₅NO, MW: 117.19 g/mol ) is a substituted aliphatic amine utilized in specialized synthetic chemistry, particularly within pharmaceutical and materials science research.[1][2] Its unique structure, featuring a neopentyl backbone, offers distinct steric and electronic properties valuable in the development of novel compounds.
However, like many aliphatic amines, this compound presents significant health and safety challenges. The presence of the amine functional group suggests potential for corrosivity, toxicity, and a strong, noxious odor.[3] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed to empower laboratory personnel with the knowledge to mitigate risks, ensure regulatory compliance, and foster a culture of safety. The protocols herein are built on established principles of chemical hygiene and waste management.[4][5]
Section 2: Hazard Identification and Risk Assessment
A thorough understanding of the chemical's properties and potential hazards is the foundation of safe laboratory practice. While specific toxicological data for this compound is not extensively published, a conservative approach based on the hazards of structurally similar amines is warranted.[6]
Physicochemical and Hazard Data
The following table summarizes key properties and hazard classifications, derived from data on analogous amine compounds.
| Property | Value / Classification | Rationale & Source |
| Molecular Formula | C₆H₁₅NO | PubChem CID: 28064871.[1][2] |
| Molecular Weight | 117.19 g/mol | Computed from molecular formula.[1] |
| Appearance | Likely a colorless to yellow liquid. | Based on similar amines like 3-Methoxypropylamine.[7] |
| Odor | Strong, amine-like, potentially noxious. | A common characteristic of volatile amines.[3][7] |
| GHS Hazard Class | Flammable Liquid (Category 3/4) | Aliphatic amines are often flammable; keep away from ignition sources.[6][8] |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[6][8] | |
| Skin Corrosion (Category 1A/1B) | Causes severe skin burns and eye damage.[6][8] | |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[6][8] |
The Imperative of Risk Assessment
Before any new procedure involving this compound, a formal risk assessment must be conducted.[9] This process is not merely a formality; it is a critical scientific step to identify potential exposure scenarios and implement appropriate controls. The assessment should consider:
-
Quantity: The volume of the amine being used.
-
Frequency: How often the procedure is performed.
-
Process: The specific manipulations (e.g., heating, distilling, transferring).
-
Environment: The adequacy of existing engineering controls.
Section 3: Safe Handling and Storage Protocols
Safe handling is achieved through a multi-layered approach combining engineering controls, administrative practices, and personal protective equipment (PPE).[5]
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard from the researcher.
-
Chemical Fume Hood: All manipulations of this compound must be performed in a properly functioning and certified chemical fume hood.[10] This is non-negotiable, as it prevents the inhalation of corrosive and potentially toxic vapors.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[11] Immediate flushing for at least 15 minutes is critical in case of skin or eye contact.[10]
Administrative Controls: Establishing Safe Work Practices
-
Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work begins.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP and this guide.[9]
-
Restricted Access: Designate areas where this amine is stored and handled as "Restricted Access," limiting entry to authorized and trained personnel.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential for protecting against residual hazards that cannot be eliminated by other controls.[12]
| Protection Type | Specification | Rationale |
| Eye & Face | ANSI Z87.1-compliant safety goggles and a full-face shield. | Protects against splashes of corrosive liquid, which can cause severe eye damage.[11][13] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Provides a barrier against skin contact. Disposable gloves must be changed immediately upon suspected contamination.[11][13] |
| Body | Flame-resistant lab coat and closed-toe shoes. | Minimizes skin exposure from spills and provides a layer of protection from fire hazards.[12][13] |
| Respiratory | A NIOSH-approved respirator may be required for spills or if engineering controls are insufficient. | To prevent inhalation of high concentrations of vapors.[5][14] |
Storage Requirements
Improper storage is a common cause of laboratory incidents.
-
Location: Store in a cool, dry, well-ventilated area designated for corrosive and flammable materials.[9][12]
-
Containers: Keep in the original, tightly sealed container. Do not store in metal containers, as amines can be corrosive.[4][15]
-
Segregation: Crucially, store this amine away from incompatible materials such as:
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an incident.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[16]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Call for immediate medical assistance.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Ingestion of a corrosive material can cause severe damage; seek immediate medical attention.[16]
Spill Response Protocol
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain: Surround the spill with an inert, non-combustible absorbent material like sand, silica gel, or a universal binder.[6]
-
Neutralize (with caution): For small spills, a weak acid (e.g., citric acid solution) can be cautiously applied to neutralize the amine, but this may generate heat. This step should only be performed by highly trained personnel.
-
Absorb & Collect: Once contained, absorb the material. Use non-sparking tools to collect the absorbed waste into a designated, labeled hazardous waste container.[6][16]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent solution, followed by water.
-
Dispose: Seal and label the waste container for disposal according to the protocol in Section 5.
Section 5: Waste Disposal Protocol
Disposal of this compound must be handled as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the sanitary sewer. [6][17]
The Principle of Segregation
Proper segregation is the most critical step in laboratory waste management.[4]
-
Dedicated Amine Waste: Establish a dedicated waste stream for this and other amine compounds.
-
Prevent Reactions: Never mix amine waste with acidic waste, halogenated solvents, or other incompatible chemical streams.[15] Mixing can cause violent reactions, gas evolution, and container pressurization.
Step-by-Step Disposal Procedure
-
Obtain Waste Container: Procure an appropriate, chemically compatible waste container (e.g., HDPE - high-density polyethylene) from your institution's Environmental Health & Safety (EHS) office.
-
Label Container: Affix a hazardous waste label to the container before adding any waste. Fill in all required information: "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Flammable, Toxic).
-
Transfer Waste: Carefully transfer waste into the container using a funnel. This should be done inside a chemical fume hood.
-
Keep Closed: Keep the waste container securely capped at all times, except when adding waste.[4]
-
Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) with secondary containment. The SAA must be located at or near the point of generation.
-
Request Pickup: Once the container is full, or after a designated accumulation time, submit a waste pickup request to your institution's EHS department. Do not overfill containers.
Waste Management Workflow
The following diagram illustrates the logical flow for the proper management of waste containing this compound.
Caption: Workflow for the safe disposal of this compound waste.
Section 6: Conclusion
This compound is a valuable reagent that demands respect and careful handling. By adhering to the principles of risk assessment, utilizing a combination of engineering and administrative controls, wearing appropriate PPE, and following stringent disposal protocols, researchers can safely harness its synthetic potential while protecting themselves and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines.
Section 7: References
-
Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 547431, 3-methoxy-N,N-dimethylpropan-1-amine. PubChem. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
University of Alberta. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChemLite Compound Summary for CID 28064871, this compound. PubChemLite. Retrieved from [Link]
-
Univar Solutions. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
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Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Duke University Chemistry. (n.d.). Safety Manual. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating Reactions with 3-Methoxy-2,2-dimethylpropan-1-amine
Welcome, researchers, to your dedicated technical support hub for reactions involving 3-Methoxy-2,2-dimethylpropan-1-amine. This guide is structured to provide direct, actionable answers to common challenges and frequently encountered side-products in your experiments. As a sterically hindered primary amine, this compound presents unique reactivity patterns that, when understood, can be leveraged to achieve clean and efficient transformations.
This resource is designed to be a practical bench-side companion, offering not just protocols, but the underlying chemical principles to empower your troubleshooting and experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you may encounter in a question-and-answer format, covering the most common reaction types for this amine: N-Alkylation, N-Acylation (Amide Formation), and Reductive Amination.
Category 1: N-Alkylation Reactions
Question 1: I'm attempting a simple N-alkylation with an alkyl halide, but I'm seeing a complex mixture of products and low yield of my desired mono-alkylated amine. What's going wrong?
This is a classic challenge known as over-alkylation .[1] The root cause lies in the fact that the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine.[2] This leads to a "runaway" reaction where the newly formed secondary amine competes for the alkylating agent, resulting in the formation of tertiary amines and even quaternary ammonium salts.
Troubleshooting Protocol: Minimizing Over-Alkylation
Core Principle: The key to favoring mono-alkylation is to manipulate the reaction conditions to ensure the alkylating agent is more likely to encounter the starting primary amine rather than the secondary amine product.
Recommended Steps:
-
Stoichiometric Control (Amine in Excess):
-
Employ a significant excess of this compound (typically 3-5 equivalents) relative to your alkylating agent. This statistically favors the reaction of the electrophile with the more abundant primary amine.
-
Expert Insight: While this approach is effective, it necessitates a straightforward method for removing the excess unreacted primary amine during workup, such as an acid wash.
-
-
Slow Addition of the Alkylating Agent:
-
Instead of adding all reactants at once, slowly add the alkylating agent to the reaction mixture containing the amine and a suitable base over an extended period (e.g., via a syringe pump). This maintains a low concentration of the electrophile, further promoting mono-alkylation.[3]
-
-
Choice of Base and Solvent:
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Amine:Alkyl Halide Ratio | 3:1 to 5:1 | Statistically favors reaction with the primary amine. |
| Addition of Alkyl Halide | Slow, dropwise addition | Maintains a low concentration of the electrophile.[3] |
| Base | K₂CO₃, Cs₂CO₃ | Non-nucleophilic, prevents competition.[3] |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents favor SN2 reactions.[4] |
Question 2: My N-alkylation reaction is producing a significant amount of an alkene byproduct. How can I prevent this?
The formation of an alkene points to a competing E2 elimination reaction , where the base removes a proton from the carbon adjacent to the leaving group on your alkyl halide.[4] This is particularly prevalent under forcing conditions (high temperatures) and with sterically hindered or strong bases.
Troubleshooting Protocol: Suppressing Elimination Side-Products
Core Principle: To favor the desired SN2 substitution over E2 elimination, reaction conditions should be optimized to minimize the basicity and steric bulk of the base, and the reaction temperature should be carefully controlled.
Recommended Steps:
-
Base Selection:
-
Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK).
-
Opt for milder inorganic bases such as potassium carbonate or sodium bicarbonate.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures significantly favor elimination. Start at room temperature and gradually increase if necessary, monitoring for the formation of the alkene byproduct by TLC or GC-MS.
-
-
Leaving Group Choice:
-
If possible, use an alkyl iodide instead of a bromide or chloride. Iodide is a better leaving group, which can increase the rate of the SN2 reaction relative to the E2 pathway.
-
`dot graph "troubleshooting_alkylation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} ` Caption: Troubleshooting workflow for N-alkylation reactions.
Category 2: N-Acylation (Amide Bond Formation)
Question 3: I'm struggling to form an amide with this compound using standard coupling reagents. The reaction is sluggish and gives low yields. Why is this happening?
The significant steric hindrance from the two methyl groups adjacent to the amine functionality in this compound can make it a poor nucleophile. This steric bulk impedes its approach to the activated carboxylic acid, leading to slow reaction rates and low conversion.[5]
Troubleshooting Protocol: Amide Coupling with a Hindered Amine
Core Principle: To overcome steric hindrance, you may need to use more reactive acylating agents or coupling reagents that are less sensitive to steric bulk, and optimize reaction conditions to favor the coupling reaction.
Recommended Steps:
-
Formation of an Acid Chloride:
-
Convert the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride can then be reacted with the amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[6]
-
-
High-Activity Coupling Reagents:
-
If standard coupling reagents like EDC/HOBt are proving ineffective, consider more potent alternatives. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often successful in challenging amide couplings.
-
-
Temperature and Reaction Time:
-
Due to the slower reaction rate, you may need to increase the reaction temperature (e.g., to 40-60 °C) and extend the reaction time. Monitor the reaction progress by LC-MS to determine the optimal duration.
-
| Coupling Strategy | Key Considerations |
| Acid Chloride | Highly reactive, may require careful handling. Use a non-nucleophilic base.[6] |
| HATU/COMU | Powerful coupling reagents for hindered substrates. |
| EDC/HOBt | May require elevated temperatures and longer reaction times. |
Category 3: Reductive Amination
Question 4: I'm using reductive amination to achieve mono-alkylation, but I'm observing the formation of a di-alkylated byproduct. I thought this method was supposed to prevent over-alkylation?
While reductive amination is a much more controlled method for mono-alkylation than direct alkylation with alkyl halides, over-alkylation can still occur if the reaction conditions are not carefully managed.[1][7] The secondary amine product can react with another molecule of the aldehyde to form an enamine or iminium ion, which can then be reduced to the tertiary amine.
Troubleshooting Protocol: Preventing Over-alkylation in Reductive Amination
Core Principle: The key is to ensure the complete formation of the initial imine before the reduction step or to use a reducing agent that is selective for the iminium ion over the carbonyl group.
Recommended Steps:
-
Two-Step, One-Pot Procedure:
-
First, stir the this compound and the aldehyde or ketone together in a suitable solvent (e.g., methanol or dichloroethane) to form the imine. The use of a dehydrating agent like molecular sieves can drive this equilibrium towards the imine.
-
Monitor the reaction by NMR or LC-MS until the carbonyl starting material is consumed.
-
Only then, add the reducing agent to the reaction mixture.
-
-
Choice of Reducing Agent:
-
Sodium triacetoxyborohydride (STAB) is an excellent choice for one-pot reductive aminations. It is a mild and selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde or ketone starting material.[8]
-
Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a controlled pH (around 6-7), where it is more reactive towards the iminium ion than the carbonyl compound.[8]
-
Avoid using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot reaction, as it can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields of the desired amine.
-
`dot graph "reductive_amination_pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} ` Caption: Reaction pathways in reductive amination, illustrating the formation of the desired secondary amine and the potential over-alkylation side-product.
Category 4: Stability of the Methoxy Group
Question 5: Could the methoxy group in my starting material be causing side reactions? I'm concerned about ether cleavage.
Under the typical conditions for most N-alkylation, acylation, and reductive amination reactions (which are often basic or mildly acidic), the ether linkage in this compound is generally stable. Ether cleavage typically requires harsh, strongly acidic conditions (e.g., refluxing with HBr or HI) that are not commonly employed in these transformations.[9][10] Therefore, side reactions involving the methoxy group are unlikely to be a significant concern in most standard applications.
References
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-
Wikipedia. (n.d.). Ether cleavage. Retrieved January 21, 2026, from [Link].
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 21, 2026, from [Link].
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 21, 2026, from [Link].
- eScholarship.org, University of California. (2022). UC Riverside.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link].
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link].
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 21, 2026, from [Link].
- Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
- Chemistry LibreTexts. (2023, January 22).
- YouTube. (2023, November 9). Cleavage of Ethers with Acids.
- ResearchGate. (2022, April 14). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved January 21, 2026, from [Link].
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved January 21, 2026, from [Link].
- Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- ResearchGate. (2025, August 9).
- Reddit. (2021, March 17).
-
MDPI. (n.d.). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved January 21, 2026, from [Link].
-
Wikipedia. (n.d.). Amine alkylation. Retrieved January 21, 2026, from [Link].
- Benchchem. (n.d.).
- Benchchem. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 3-methoxy-N,N-dimethylpropan-1-amine. Retrieved January 21, 2026, from [Link].
- ResearchGate. (2025, August 9). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element.
- Reddit. (2025, December 22). Side reactions with HBTU amide coupling?.
- YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
- National Center for Biotechnology Information. (n.d.).
- Reddit. (2025, November 23).
-
Silver Fern Chemical. (n.d.). 3-Methoxy Propyl Amine Supplier. Retrieved January 21, 2026, from [Link].
- National Institutes of Health. (n.d.). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE.
- Benchchem. (n.d.). Identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine.
- PubChem. (n.d.). This compound (C6H15NO).
- PubChem. (n.d.). 3-methoxy-2-methylpropan-1-amine (C5H13NO).
-
National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-methylpropane-1,2-diamine. Retrieved January 21, 2026, from [Link].
- Benchchem. (n.d.). Technical Support Center: (R)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing N-arylation of 3-Methoxy-2,2-dimethylpropan-1-amine
Welcome to the dedicated technical support center for the N-arylation of 3-Methoxy-2,2-dimethylpropan-1-amine. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this challenging transformation. As a sterically hindered primary amine, this compound presents unique challenges in forming C-N bonds. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the success of your coupling reactions.
Understanding the Challenge: The Neopentyl Steric Hindrance
The primary difficulty in the N-arylation of this compound arises from its neopentyl structure. The bulky 2,2-dimethylpropyl group sterically shields the nitrogen atom, hindering its approach to the metal center in the catalytic cycle of common cross-coupling reactions like the Buchwald-Hartwig amination. This steric clash can significantly slow down the rate-limiting reductive elimination step, leading to low yields, catalyst decomposition, and the formation of undesired side products. Overcoming this hurdle requires careful selection of catalysts, ligands, bases, and reaction conditions tailored to accommodate this steric bulk.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the N-arylation of this compound:
Q1: Why is my N-arylation reaction with this compound failing or giving low yields?
Low yields are often due to the steric hindrance of the neopentyl group. This can be addressed by using specialized bulky phosphine ligands, such as those from the Buchwald or Josiphos families, which promote the difficult reductive elimination step. Also, ensure your reagents are pure and the reaction is performed under strictly anaerobic conditions.
Q2: What is the best catalyst and ligand combination for this amine?
While the optimal choice is substrate-dependent, palladium-based catalysts are most common. For sterically demanding couplings, bulky biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos) or ferrocenyl ligands like Josiphos are often highly effective. These ligands create a sterically crowded palladium center that accelerates the C-N bond-forming reductive elimination.
Q3: Which base should I use for the N-arylation of this amine?
A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), depending on the specific aryl halide and solvent system.
Q4: Can I use aryl chlorides for this reaction?
Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides. To successfully couple aryl chlorides, you will likely need a more electron-rich and sterically hindered ligand, such as tBuXPhos or BrettPhos, to facilitate the oxidative addition step.
Q5: How can I minimize side product formation?
Common side products include hydrodehalogenation of the aryl halide and etherification. To minimize these, ensure your reaction is rigorously degassed to remove oxygen. Running the reaction at the lowest effective temperature and for the shortest possible time can also help.
In-Depth Troubleshooting Guide
This section provides a more detailed approach to resolving common issues.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive Catalyst/Ligand2. Insufficiently Strong Base3. Low Reaction Temperature4. Poor Quality Reagents/Solvent | 1. Use a pre-catalyst or ensure the active catalyst is formed in situ. Switch to a more electron-rich and bulky ligand (e.g., RuPhos, XPhos).2. Switch to a stronger base like NaOtBu or LHMDS.3. Gradually increase the reaction temperature in 10 °C increments.4. Use freshly distilled/dried solvents and high-purity reagents. Ensure the amine is free of impurities. |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of Oxygen or Water2. Catalyst Decomposition3. Reaction Temperature is Too High | 1. Thoroughly degas all solvents and reagents. Use a glovebox for reaction setup.2. Use a more robust ligand or a pre-catalyst that is more stable.3. Reduce the reaction temperature. A temperature screening is recommended. |
| Reaction Stalls After Partial Conversion | 1. Catalyst Deactivation2. Product Inhibition3. Insufficient Base | 1. Add a second portion of catalyst and ligand. Consider a more stable ligand for future runs.2. Dilute the reaction mixture by adding more solvent.3. Add more base to the reaction mixture. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in Reagent Quality2. Inconsistent Reaction Setup (e.g., degassing, moisture)3. Small Scale of Reaction | 1. Use reagents from the same batch or purify them before use.2. Standardize the reaction setup procedure, including degassing time and method.3. Small-scale reactions can be sensitive to minor variations. Increase the reaction scale if possible. |
Optimized Experimental Protocols
The following are starting-point protocols that should be optimized for your specific aryl halide.
Protocol 1: N-Arylation with an Aryl Bromide
This protocol is a general starting point for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Reagents and Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Aryl bromide
-
This compound
-
Anhydrous toluene
-
Schlenk flask or glovebox
-
Stir bar
-
Heating mantle with temperature control
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), RuPhos (2-4 mol%), and NaOtBu (1.4 equivalents) to a Schlenk flask equipped with a stir bar.
-
Add the aryl bromide (1.0 equivalent) to the flask.
-
Add anhydrous toluene to the flask.
-
Finally, add this compound (1.2 equivalents).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
Protocol 2: N-Arylation with an Aryl Chloride
This protocol is adapted for the less reactive aryl chlorides, requiring a more active catalyst system.
Reagents and Equipment:
-
Pd₂ (dba)₃ (Palladium tris(dibenzylideneacetone))
-
BrettPhos ligand
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Aryl chloride
-
This compound
-
Anhydrous dioxane
-
Schlenk flask or glovebox
-
Stir bar
-
Heating mantle with temperature control
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1.5 mol%), BrettPhos (3.0 mol%), and the aryl chloride (1.0 equivalent) to a Schlenk flask.
-
Add anhydrous dioxane to the flask.
-
Add this compound (1.3 equivalents).
-
In a separate flask, dissolve LHMDS (1.5 equivalents) in anhydrous dioxane.
-
Slowly add the LHMDS solution to the reaction mixture at room temperature.
-
Seal the flask and heat to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Workup and purification are similar to Protocol 1.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the N-arylation of this compound.
Caption: A troubleshooting flowchart for the N-arylation reaction.
Simplified Catalytic Cycle
This diagram shows a simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Caption: A simplified Buchwald-Hartwig catalytic cycle.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated and Highly Active Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 130(42), 13850-13851. [Link]
Technical Support Center: Synthesis of 3-Methoxy-2,2-dimethylpropan-1-amine
Welcome to the technical support center for the synthesis of 3-methoxy-2,2-dimethylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this key amine intermediate. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.
I. Overview of the Primary Synthesis Route: Reductive Amination
The most common and efficient method for the synthesis of this compound is the reductive amination of 3-methoxy-2,2-dimethylpropanal with ammonia. This process typically involves two key steps: the formation of an imine intermediate, followed by its reduction to the desired primary amine.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.
FAQ 1: I am observing significant amounts of a higher molecular weight impurity. What is it and how can I prevent its formation?
Answer:
The most probable higher molecular weight byproduct is the secondary amine, bis(3-methoxy-2,2-dimethylpropyl)amine , and to a lesser extent, the tertiary amine. These impurities arise from the over-alkylation of the initially formed primary amine.[1]
Mechanism of Over-Alkylation:
The desired primary amine product is nucleophilic and can react with the imine intermediate, or with the starting aldehyde in the presence of a reducing agent, to form the secondary amine. This secondary amine can, in turn, react further to form a tertiary amine.
Troubleshooting & Prevention:
The key to minimizing over-alkylation is to control the reaction stoichiometry and conditions to favor the formation of the primary amine.
-
Excess Ammonia: A significant excess of ammonia is crucial. This increases the probability of the aldehyde reacting with ammonia rather than the product amine, thus kinetically favoring the formation of the primary amine.[2]
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture containing the aldehyde and ammonia can help to reduce the imine as it is formed, keeping the concentration of the primary amine product low in the initial stages of the reaction.
-
Choice of Reducing Agent: While various reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is less reactive and can be more selective for the reduction of the imine in the presence of the aldehyde.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful handling due to the potential release of toxic hydrogen cyanide upon acidification.[2]
Experimental Protocol for Minimizing Over-Alkylation (One-Pot Reductive Amination):
-
In a well-ventilated fume hood, dissolve 3-methoxy-2,2-dimethylpropanal in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
Add a significant molar excess of ammonia to the solution. This can be in the form of aqueous ammonium hydroxide or by bubbling ammonia gas through the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise, monitoring the internal temperature to keep it low.
-
Allow the reaction to stir at room temperature until complete, monitoring by TLC or GC-MS.
Data Presentation: Effect of Ammonia Excess on Product Distribution
| Molar Ratio (Ammonia : Aldehyde) | Primary Amine Yield (%) | Secondary Amine Yield (%) |
| 1 : 1 | 50-60 | 30-40 |
| 5 : 1 | 75-85 | 10-15 |
| 10 : 1 | >90 | <5 |
Note: These are representative yields and can vary based on specific reaction conditions.
FAQ 2: My reaction is complete, but I am left with unreacted aldehyde and another impurity. What is this other byproduct and how did it form?
Answer:
If you are observing unreacted aldehyde and another impurity, it is likely you are seeing the products of a Cannizzaro reaction . 3-Methoxy-2,2-dimethylpropanal lacks α-hydrogens, making it susceptible to this disproportionation reaction under basic conditions.[3] The Cannizzaro reaction will produce 3-methoxy-2,2-dimethylpropan-1-ol (from reduction) and 3-methoxy-2,2-dimethylpropanoic acid (from oxidation).
Mechanism of the Cannizzaro Reaction:
Under strongly basic conditions (which can arise if using a large excess of aqueous ammonia or if the pH is not controlled), a hydroxide ion attacks the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate then transfers a hydride to a second molecule of the aldehyde, leading to the formation of the corresponding alcohol and carboxylic acid.[3]
Troubleshooting & Prevention:
-
pH Control: Maintaining a neutral to slightly acidic pH (around 6-7) during the reductive amination can suppress the Cannizzaro reaction. If using aqueous ammonia, consider using an ammonium salt (e.g., ammonium acetate) as a buffer.
-
Reaction Temperature: The Cannizzaro reaction is often favored at higher temperatures. Conducting the reductive amination at room temperature or below can help to minimize this side reaction.
-
Order of Reagent Addition: Adding the reducing agent before a strong base can also help to consume the aldehyde in the desired reaction pathway before the Cannizzaro reaction can occur.
Visualization of Competing Pathways:
Caption: Competing reaction pathways for 3-methoxy-2,2-dimethylpropanal.
III. Purification Strategies: A Step-by-Step Guide
Effective purification is critical to obtaining high-purity this compound. The following protocols are designed to remove the common byproducts discussed above.
Protocol 1: Extractive Workup to Remove Cannizzaro Byproducts and Unreacted Aldehyde
This procedure utilizes acid-base extraction to separate the basic amine product from the neutral alcohol, acidic carboxylic acid, and unreacted aldehyde.
Step-by-Step Methodology:
-
Quenching the Reaction: After the reaction is complete, carefully quench any remaining reducing agent according to the manufacturer's recommendations (e.g., by slow addition of water or a mild acid).
-
Solvent Removal: If the reaction was performed in a water-miscible solvent like methanol, remove the bulk of the solvent under reduced pressure.
-
Acidification: Dilute the residue with an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and water. Cool the mixture in an ice bath and acidify the aqueous layer to a pH of ~2 with dilute hydrochloric acid. This will protonate the amine product, making it water-soluble, while the unreacted aldehyde and alcohol byproduct will remain in the organic layer.
-
Separation: Separate the two layers. The aqueous layer now contains the desired amine hydrochloride salt.
-
Washing the Organic Layer: Wash the organic layer with a small amount of acidic water to recover any remaining product.
-
Basification and Extraction: Combine the aqueous layers and, while cooling in an ice bath, add a base (e.g., 2M NaOH) until the pH is >11. This will deprotonate the amine, making it soluble in an organic solvent.
-
Final Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified primary amine.
Logical Flow of Extractive Workup:
Caption: Extractive workup for purification.
Protocol 2: Chromatographic Separation of Primary and Secondary Amines
If the secondary amine byproduct is still present after the extractive workup, column chromatography is an effective method for its removal. The primary amine is more polar than the secondary amine and will therefore have a stronger interaction with the silica gel.
Step-by-Step Methodology:
-
Column Preparation: Pack a silica gel column with a suitable non-polar solvent system, such as hexane or a mixture of hexane and ethyl acetate.
-
Sample Loading: Dissolve the crude amine mixture in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of a more polar solvent system. A common system is a gradient of ethyl acetate in hexane, with a small percentage of triethylamine (e.g., 0.5-1%) added to the mobile phase to prevent peak tailing of the amines.[4]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure primary amine.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Typical Elution Order:
-
Tertiary Amine (least polar)
-
Secondary Amine
-
Primary Amine (most polar)
IV. References
-
Šatínský, D., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. [Link]
-
Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Justus Liebigs Annalen der Chemie, 88(1), 129-130.
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane. Tetrahedron, 60(7), 1463-1471.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). An optimised metal hydride/ammonia mediated reductive amination of aldehydes and hemiacetals for the selective synthesis of primary amines. Journal of Organic Chemistry, 75(16), 5470-5477.
-
Goetz-Iuthy, N. (1950). Separation of Primary, Secondary, and Tertiary Amines by Chromatographic Adsorption Analysis. Analytical Chemistry, 22(8), 1069-1070.
-
Hoffmann, A. W. (1850). Researches into the molecular constitution of the organic bases. Philosophical Transactions of the Royal Society of London, 140, 93-131.
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447.
-
Frontier, A. J. (2026). Workup: Amines. Not Voodoo. University of Rochester. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Google Patents. (2009). Preparation of 3-methoxy propanamine. CN101328129B.
-
Google Patents. (2000). Process for preparing 3-methoxy-1-propanol. US6100433A.
-
Google Patents. (1999). Process for the preparation of 3-methoxy-1-propanol. DE19815634A1.
-
Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methoxy-2,2-dimethylpropan-1-amine
Introduction
Welcome to the technical support guide for the purification of 3-Methoxy-2,2-dimethylpropan-1-amine. This document is designed for researchers, scientists, and drug development professionals who are working with this primary amine and require a highly purified final product. Achieving high purity is critical for reliable downstream applications, ensuring reproducibility in experimental results and safety in drug development pathways. This guide provides a structured, in-depth approach to troubleshooting common purification challenges, offering detailed protocols and explaining the scientific principles behind each step.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the purification process.
Q1: What are the most probable impurities in my crude this compound reaction mixture?
The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the amination of 3-methoxy-2,2-dimethylpropan-1-ol.[1][2] Based on this and other common amination strategies, the following impurities are frequently observed:
-
Unreacted Starting Materials: Residual 3-methoxy-2,2-dimethylpropan-1-ol.
-
Over-alkylation Byproducts: The formation of secondary (bis(3-methoxy-2,2-dimethylpropyl)amine) and tertiary amines is a common side reaction in aminations involving primary amines.[3]
-
Reaction Solvents: Residual solvents used during the synthesis (e.g., methanol, dichloromethane, cyclohexane).[4]
-
Catalyst Residues: If a heterogeneous or homogeneous catalyst was used (e.g., Raney Ni, Cu-Co/Al2O3), trace metals or catalyst support materials may be present.[1][2]
-
Degradation Products: Amines can be sensitive to air and may slowly oxidize or react with atmospheric CO2 to form carbamates.[5]
Q2: How do I select the most appropriate purification method for my specific needs?
The optimal purification strategy depends on the scale of your reaction, the primary impurities present, and the physical properties of your target amine and contaminants. The three primary methods are Fractional Distillation, Acid-Base Extraction, and Chromatography.
To aid in this decision, consult the following logic diagram and the data in Table 1.
Decision Logic for Purification Method Selection
Caption: Purification method selection decision tree.
Q3: My amine appears to be degrading during distillation, even under vacuum. What could be the cause?
Amine degradation during distillation is a common issue, often occurring even when boiling points are reduced under vacuum.[6][7] Several factors could be at play:
-
Thermal Instability: While vacuum distillation lowers the boiling point, localized overheating can still occur, especially if the heating mantle is set too high or stirring is inadequate. Many amines begin to degrade at temperatures above 200°C.[6]
-
Presence of Oxygen: A poor vacuum seal can allow trace amounts of oxygen into the system. At elevated temperatures, this can lead to oxidation of the amine.
-
Incompatible Materials: Ensure all glassware is scrupulously clean. Acidic or basic residues on the glass surface can catalyze degradation at high temperatures.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your purification workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Foaming during solvent removal or distillation | 1. Presence of suspended solids (e.g., catalyst fines, salts) which stabilize foam.[8] 2. Contamination with high molecular weight byproducts or surfactants. 3. Ingress of hydrocarbon contaminants from vacuum grease or other sources.[9] | 1. Filter the crude mixture through a pad of celite or a syringe filter before concentrating. 2. Perform an aqueous wash or acid-base extraction to remove soluble contaminants. 3. Use minimal, high-quality vacuum grease and ensure the system is clean. Consider adding a small amount of a high-boiling point antifoaming agent as a last resort.[9] |
| Low yield after acid-base extraction | 1. Incomplete protonation of the amine (pH of acidic wash was not low enough). 2. Incomplete deprotonation of the ammonium salt (pH of basic wash was not high enough). 3. Formation of an emulsion during extraction, leading to product loss at the interface. 4. The amine salt has some solubility in the organic phase. | 1. Ensure the pH of the aqueous acid solution is at least 2 pH units below the amine's pKa (See Table 1). Use a calibrated pH meter. 2. Ensure the pH of the aqueous base is at least 2 pH units above the amine's pKa. 3. To break emulsions, add a small amount of brine (saturated NaCl solution) or filter the mixture through glass wool. 4. Perform multiple extractions with smaller volumes of the organic solvent to ensure complete recovery. |
| Poor separation during fractional distillation | 1. Inefficient distillation column (insufficient theoretical plates). 2. Distillation rate is too fast, preventing equilibrium between liquid and vapor phases. 3. Unstable vacuum pressure. 4. Formation of an azeotrope with a contaminant.[1] | 1. Use a longer, insulated Vigreux or packed column (e.g., with Raschig rings). 2. Reduce the heating rate to allow a slow, steady collection of distillate (approx. 1-2 drops per second). 3. Check all joints for leaks and ensure the vacuum pump is operating correctly. Use a vacuum regulator. 4. If an azeotrope is suspected, an alternative purification method like chromatography or extraction may be necessary.[10] |
| Product is cloudy or wet after purification | 1. Incomplete drying of the organic solvent after extraction. 2. Condensation from the atmosphere into a cold receiving flask. | 1. Use a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO4, Na2SO4). Ensure the drying agent is filtered off completely before solvent removal. 2. Allow the receiving flask to warm to room temperature before opening it to the atmosphere. |
Table 1: Physical Properties of Target Compound and Potential Impurities
| Compound | Molecular Formula | MW ( g/mol ) | Boiling Point (°C) | pKa (Conjugate Acid) | Solubility |
| This compound | C6H15NO | 117.19 | ~145-150 °C (est.) | ~10.5 (est.) | Soluble in water, organic solvents |
| 3-Methoxy-2,2-dimethylpropan-1-ol | C6H14O2 | 118.17 | ~151-153 °C | N/A | Soluble in water, organic solvents |
| bis(3-methoxy-2,2-dimethylpropyl)amine | C12H27NO2 | 217.35 | >200 °C (est.) | ~11.0 (est.) | Sparingly soluble in water, soluble in organics |
Note: Properties are estimated based on structurally similar compounds and data from PubChem.[11]
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is ideal when the primary impurities have significantly different boiling points from the target amine. Vacuum is essential to prevent thermal degradation.[7]
Workflow for Fractional Vacuum Distillation
Caption: Step-by-step workflow for the vacuum distillation protocol.
Methodology:
-
Apparatus Assembly: Assemble a fractional distillation apparatus using clean, dry glassware. Use a short Vigreux column insulated with glass wool or aluminum foil. Ensure all joints are lightly greased with high-vacuum grease and secured with clips.
-
Charging the Flask: Charge the round-bottom distilling flask with the crude amine and a magnetic stir bar. The flask should not be more than two-thirds full.
-
Establishing Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system. A stable pressure below 10 mmHg is recommended.
-
Heating and Stirring: Begin vigorous stirring. Gently heat the distilling flask using a heating mantle controlled by a variable transformer.
-
Collecting the Foreshot: As the mixture heats, lower-boiling impurities (e.g., residual solvents) will distill first. Collect this "foreshot" in a separate receiving flask and discard it.
-
Collecting the Main Fraction: The temperature at the thermometer will rise and then stabilize as the main product begins to distill. Collect the fraction that distills at a constant temperature and pressure. This is your purified product.
-
Termination: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.
-
Characterization: Analyze the purified product by GC-MS or NMR to confirm its identity and purity.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for separating the basic amine from non-basic or acidic impurities, such as unreacted alcohol.[3][5]
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or dichloromethane (DCM), in a separatory funnel.
-
Acidic Wash (Amine Extraction): Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. The basic amine will react with the acid to form its hydrochloride salt, which is soluble in the aqueous layer.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. The non-basic impurities will remain in the organic layer. Repeat the acidic wash on the organic layer one more time to ensure complete extraction of the amine.
-
Basification (Amine Liberation): Cool the combined aqueous extracts in an ice bath. Slowly add a strong base, such as 6M sodium hydroxide (NaOH), while stirring until the solution is strongly basic (pH > 12, check with pH paper or a meter). This deprotonates the ammonium salt, regenerating the free amine.
-
Back Extraction: Return the basic aqueous solution to the separatory funnel. Extract the liberated amine back into an organic solvent (diethyl ether or DCM) by shaking vigorously. Perform this extraction three times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate (MgSO4). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.
References
-
Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2021). ResearchGate. [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. (n.d.). American Chemical Society. [Link]
-
Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. [Link]
-
Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. [Link]
- Process for the purification of amines. (1967).
-
Troubleshooting Amine Unit Simulations. (2008). Bryan Research & Engineering. [Link]
-
Purification of primary amines using Schiff base immobilization. (2020). Chemistry Stack Exchange. [Link]
-
Case studies of troubleshooting amine treating foaming—Part 1. (2019). Gas Processing & LNG. [Link]
-
Vacuum Distillation For Amine Regeneration. (2012). Cheresources.com Community. [Link]
-
Distillation and concentration process design for removal of heat stable salts in amine solution. (2018). ResearchGate. [Link]
-
Purification: Distillation at Reduced Pressures. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni. (2022). Catalysis Science & Technology. [Link]
- METHOD FOR SEPARATING PRIMARY AND TERTIA AMINES BY AZEOTROPE DISTILLATION. (1986).
- Preparation of 3-methoxy propanamine. (2008).
-
3-methoxy-N,N-dimethylpropan-1-amine. (n.d.). PubChem. [Link]
- Preparation of 3-methoxy propanamine. (2011).
-
This compound. (n.d.). PubChem. [Link]
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- 2. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
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- 4. 3-Methoxypropylamine synthesis - chemicalbook [chemicalbook.com]
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- 9. Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG [gasprocessingnews.com]
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- 11. PubChemLite - this compound (C6H15NO) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Stability Studies of 3-Methoxy-2,2-dimethylpropan-1-amine
Welcome to the technical support center for 3-Methoxy-2,2-dimethylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. As a primary amine, this compound is susceptible to various degradation pathways that can impact its purity, potency, and safety. This document will equip you with the foundational knowledge and practical steps to design robust stability studies, anticipate challenges, and interpret your results with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: As a primary amine, the main stability concerns for this compound are oxidative degradation, reactions with atmospheric carbon dioxide, and potential incompatibilities with certain excipients, especially those containing aldehydes or reducing sugars.[1][2][3] Its volatility may also be a factor to consider during handling and storage.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry, and dark place.[4][5] This helps to protect it from air, moisture, and light, which can accelerate degradation.
Q3: Is this compound sensitive to light?
Q4: Can I use standard laboratory equipment for handling this compound?
A4: Yes, standard laboratory equipment is generally suitable. However, given its potential for air sensitivity, it is advisable to handle the compound in a well-ventilated area or under a fume hood.[7] For quantitative transfers, minimize exposure to the atmosphere.
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your stability studies.
Issue 1: Rapid Degradation Observed Under Ambient Conditions
Q: I'm observing a rapid loss of purity of my this compound sample even when stored in a seemingly closed container at room temperature. What could be the cause?
A: This is a common issue with primary amines. The likely culprits are oxidation and reaction with atmospheric carbon dioxide.
-
Causality: Primary amines are susceptible to oxidation, which can be initiated by atmospheric oxygen.[2][6] This process can lead to the formation of various degradation products. Additionally, the basic nature of the amine makes it reactive towards acidic gases like carbon dioxide present in the air, leading to the formation of carbamate salts. This not only decreases the purity of the free amine but can also alter its physical properties.
-
Troubleshooting Steps:
-
Inert Atmosphere: Immediately transfer your sample to a container that can be purged with an inert gas like nitrogen or argon before sealing.[4] This will displace the oxygen and moisture.
-
Container Seal: Ensure your container has a high-integrity seal. Standard screw caps may not be sufficient for long-term storage. Consider using vials with septa or ampules for highly sensitive samples.
-
Temperature Control: While room temperature might seem acceptable, slight variations can accelerate degradation. Store your samples in a controlled environment, preferably refrigerated, to slow down reaction kinetics.[8]
-
Issue 2: Inconsistent Results in Forced Degradation Studies
Q: My forced degradation studies are giving inconsistent results, especially in my oxidative and thermal stress conditions. How can I improve the reproducibility of my experiments?
A: Inconsistency in forced degradation studies often stems from a lack of precise control over the experimental parameters.
-
Causality: Forced degradation studies are designed to accelerate degradation, but the conditions must be carefully controlled to be meaningful and reproducible.[1][6] For oxidative stress, the concentration and type of oxidizing agent, as well as the presence of trace metal catalysts, can significantly impact the degradation profile. For thermal stress, uneven heating or the presence of moisture can lead to variable results.[1][9]
-
Troubleshooting Steps:
-
Standardize Oxidative Stress:
-
Use a consistent source and concentration of your oxidizing agent (e.g., hydrogen peroxide).
-
Consider the use of radical initiators like AIBN (azobisisobutyronitrile) for a different oxidative pathway perspective.[2]
-
Ensure your reaction vessels are scrupulously clean to avoid trace metal contamination that can catalyze oxidation.
-
-
Precise Thermal Control:
-
Use a calibrated oven or a temperature-controlled reaction block for thermal stress studies.
-
Specify whether the study is being conducted under dry heat or in the presence of humidity, as moisture can facilitate hydrolysis or other degradation pathways.[2]
-
-
pH Control: For degradation studies in solution, maintain a constant pH using a suitable buffer system. The stability of amines is often pH-dependent.
-
Issue 3: Unexpected Peaks in Chromatograms of Formulated Product
Q: I've formulated this compound with common excipients and am now seeing unexpected peaks in my stability chromatograms. Could this be an incompatibility issue?
A: Yes, this is highly likely an excipient incompatibility issue, a common challenge with amine-containing drug substances.
-
Causality: The primary amine functionality in this compound is nucleophilic and can react with certain excipients or their impurities.[10] The most common reaction is the Maillard reaction with reducing sugars (e.g., lactose, glucose).[3][11] Other potential incompatibilities can occur with excipients that contain reactive impurities like aldehydes, peroxides, or organic acids.[10][11]
-
Troubleshooting Steps:
-
Excipient Screening: Conduct a systematic compatibility study by mixing the amine with individual excipients and storing them under accelerated conditions.
-
Analytical Investigation: Use techniques like LC-MS to identify the mass of the unexpected peaks. This can provide clues about the nature of the degradant and the reaction pathway.
-
Formulation Redesign: If an incompatibility is confirmed, replace the problematic excipient. For example, if a Maillard reaction is suspected, substitute the reducing sugar with a non-reducing one like sucrose or mannitol.
-
Part 3: Experimental Protocols and Data Presentation
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study for this compound.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable chromatographic method (e.g., HPLC with UV and/or MS detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Data Summary Table:
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 N HCl, 60°C, 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 N NaOH, 60°C, 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂, RT, 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| 70°C (solid), 48h | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | [Insert Data] | [Insert Data] | [Insert Data] |
Visualization of Experimental Workflow
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
-
PharmaTutor. (2014-04-15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
-
ThatPharmaBro. (2025-11-10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
International Journal of Pharmaceutical Erudition. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Yusoff, R. (2025-08-08). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]
-
University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]
-
ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
-
QbD Group. (2023-07-03). 4 Factors Influencing the Stability of Medicinal Products. [Link]
-
Ataman Kimya. (n.d.). 3-Methoxypropylamine. [Link]
-
Master Organic Chemistry. (2017-04-26). 5 Key Basicity Trends of Amines. [Link]
-
Al-Mustansiriyah University. (2017-12-08). Amines. [Link]
-
The Pharmaceutical and Chemical Journal. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. [Link]
-
ResearchGate. (2025-10-30). Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. [Link]
-
Pharmaspire. (n.d.). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. [Link]
-
CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. [Link]
-
University of Texas at Austin. (n.d.). Thermal degradation of aqueous amines used for carbon dioxide capture. [Link]
-
University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]
-
PubMed Central. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]
Sources
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Side reactions of 3-Methoxy-2,2-dimethylpropan-1-amine with common reagents
Welcome to the technical support center for 3-Methoxy-2,2-dimethylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this sterically hindered primary amine. The unique neopentyl structure of this reagent, while offering advantages in certain synthetic contexts, presents specific reactivity challenges that require careful consideration of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my N-acylation reaction with this compound and an acyl chloride so sluggish, and what is the primary side product I'm observing?
A1: The slow reaction rate is primarily due to the steric hindrance posed by the 2,2-dimethylpropyl (neopentyl) group adjacent to the primary amine. This bulkiness impedes the approach of the amine's nucleophilic nitrogen to the electrophilic carbonyl carbon of the acyl chloride.
The most common side product is the carboxylic acid resulting from the hydrolysis of the highly reactive acyl chloride by trace amounts of moisture in the reaction setup.[1]
Troubleshooting and Optimization:
-
Anhydrous Conditions: It is critical to work under strictly anhydrous conditions. This includes using dry solvents (e.g., dichloromethane, THF), an inert atmosphere (e.g., nitrogen or argon), and thoroughly dried glassware.[2]
-
Use of a Non-Nucleophilic Base: The acylation reaction generates hydrochloric acid (HCl) as a byproduct.[3] This will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic bulky base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), should be used to neutralize the HCl as it forms.[1]
-
Catalysis: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a hypernucleophilic acylation catalyst.[2]
-
Temperature Control: While gentle heating can sometimes overcome steric hindrance, in this case, it can also promote the decomposition of the acyl chloride. It is often more effective to run the reaction at room temperature for a longer period or with the aid of a catalyst.
Q2: I am attempting an N-alkylation of this compound with an alkyl halide and observing low conversion and multiple products. What are the likely side reactions?
A2: While over-alkylation to secondary and tertiary amines is a common issue with less hindered primary amines, the steric bulk of this compound can surprisingly favor mono-alkylation. However, two other side reactions are more prevalent in this case:
-
Elimination of the Alkyl Halide: If the reaction is run with a strong base, or if the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), the formation of an alkene from the alkyl halide can be a significant competing pathway.[4]
-
Low Reactivity: The steric hindrance of the neopentyl group significantly reduces the nucleophilicity of the amine, leading to slow reaction rates and incomplete conversion.[4]
Troubleshooting and Optimization:
-
Choice of Alkylating Agent: Use a more reactive alkylating agent, such as an alkyl iodide or triflate, over a bromide or chloride.[5] Primary alkyl halides are preferred to minimize elimination.
-
Solvent and Temperature: A polar aprotic solvent like acetonitrile or DMF can help to accelerate SN2 reactions. Moderate heating may be necessary, but this should be balanced against the increased likelihood of elimination.
-
Base Selection: If a base is required, use a non-nucleophilic one to minimize the elimination of the alkyl halide.
| Parameter | Recommendation for Mono-Alkylation | Reasoning |
| Alkyl Halide | Primary Iodide > Primary Bromide > Primary Chloride | I⁻ is a better leaving group, increasing the reaction rate. |
| Base | Non-nucleophilic (e.g., K₂CO₃, DIEA) | Minimizes E2 elimination of the alkyl halide. |
| Solvent | Polar aprotic (e.g., Acetonitrile, DMF) | Stabilizes the transition state of the SN2 reaction. |
| Temperature | Room temperature to moderate heat (e.g., 50-60 °C) | Balances reaction rate with the potential for elimination. |
Q3: Can the methoxy group in this compound be cleaved during my reaction?
A3: Yes, the ether linkage is susceptible to cleavage under strong acidic conditions, particularly with hydrobromic acid (HBr) or hydroiodic acid (HI).[6][7] This is a classic ether cleavage reaction that proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide. The products will be 3-amino-2,2-dimethylpropan-1-ol and a methyl halide.
Troubleshooting and Optimization:
-
Avoid Strong Protic Acids: If acidic conditions are required for your transformation, consider using a Lewis acid or a weaker protic acid that is less likely to induce ether cleavage.
-
Temperature Control: Ether cleavage is typically promoted by heat. If the use of a strong acid is unavoidable, running the reaction at a lower temperature may help to minimize this side reaction.[7]
Caption: Ether cleavage of this compound.
Q4: What happens when this compound is exposed to common oxidizing agents?
A4: As a primary amine, this compound is incompatible with strong oxidizing agents.[8] While specific studies on this molecule are limited, primary amines can be oxidized to a variety of products, including nitroso compounds, nitro compounds, or can undergo oxidative coupling. The specific product will depend on the oxidizing agent and the reaction conditions. For example, reagents like Dess-Martin periodinane are generally used for the oxidation of alcohols and are not typically reactive towards amines under standard conditions.[9][10] However, stronger oxidants like hydrogen peroxide can lead to the formation of alkylated hydroxylamines and other oxidized species.[11]
General Guidance:
-
Avoid the use of strong oxidizing agents such as potassium permanganate, chromium-based reagents, and concentrated hydrogen peroxide in the presence of this compound unless the desired transformation is the oxidation of the amine itself.
-
If a reaction requires an oxidant for another functional group in the molecule, a chemoselective reagent that does not react with amines should be chosen.
Experimental Protocols
Protocol 1: Optimized N-Acylation of this compound
This protocol is designed to minimize side reactions and improve the yield of the desired amide product.
Materials:
-
This compound
-
Acyl chloride (1.05 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Diisopropylethylamine (DIEA) (1.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous DCM.
-
Add DIEA (1.5 equivalents) and DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of the acyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution over 30 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the optimized N-acylation protocol.
References
- 3-Methoxy-N,N-dimethylpropanamide Safety D
- 3-Methoxypropylamine Safety Data Sheet. Thermo Fisher Scientific. (2010-11-24).
- Troubleshooting nucleophilic acyl substitution in carboxylic acid deriv
- Chemical Properties of Amines.
- Safety D
- Ether Cleavage with HI or HBr (He
- 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. (2024-03-19).
- Reactions of Ethers-Ether Cleavage. Chemistry Steps.
- How to use HBr (45~48%) for ether cleavage?
- Safety D
- Dess–Martin periodinane. Wikipedia.
- Cleavage Of Ethers With Acid. Master Organic Chemistry. (2014-11-19).
- Alkylation of Amines (Sucks!). Master Organic Chemistry. (2017-05-26).
- Troubleshooting guide for the acylation of ethylamine with benzoyl chloride deriv
- Dess–Martin oxid
- Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. PubMed Central.
- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH.
- Stability of 1,1-Dimethoxypropan-2-amine protecting group to various reagents. BenchChem.
- Explaining the reaction between acyl chlorides and amines - addition / elimin
- Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC - NIH.
- 07.13 Dess-Martin Periodinane. YouTube. (2019-07-25).
- This compound (C6H15NO). PubChemLite.
- 3-methoxy-N,N-dimethylpropan-1-amine | C6H15NO | CID 547431. PubChem.
- 24.7: Reactions of Amines. Chemistry LibreTexts. (2024-09-30).
- Selective N-Alkylation of Amines with Alcohols by Using Non-Metal-Based Acid-Base Cooperative Catalysis.
- Preparation of 3-methoxy propanamine.
- Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. (2023-01-22).
- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC - NIH.
- XCVII.—The action of hydrogen peroxide on secondary and tertiary aliphatic amines.
- reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Doc Brown's Chemistry.
- Dess-Martin Periodinane (DMP). Common Organic Chemistry.
- Technical Support Center: N-Alkylation of N-methyl-1-phenylpropan-2-amine. BenchChem.
- Preparation of 3-methoxy propanamine.
- N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.
- Synthesis of Derivatives from 3-Methoxyphenol: Applic
- Dess–Martin periodinane (DMP)
- Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. (2020-11-02).
- Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbam
- Process for preparing 3-methoxy-1-propanol.
- Stability of 3-Methoxycyclobutane-1-carbaldehyde Under Acidic Conditions: A Technical Guide. BenchChem.
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- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
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- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
Validation & Comparative
A Senior Application Scientist's Guide to 3-Methoxy-2,2-dimethylpropan-1-amine: A Comparative Analysis for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the myriad of choices, branched primary amines offer a unique combination of properties, providing a scaffold for derivatization while introducing steric hindrance that can modulate metabolic stability and target engagement. This guide provides an in-depth comparison of 3-Methoxy-2,2-dimethylpropan-1-amine with other relevant branched amines, offering insights into its potential advantages and applications in drug discovery.
Introduction to this compound and its Analogs
This compound is a primary amine characterized by a neopentyl scaffold with a methoxy group at the 3-position.[1] This unique structure combines the significant steric bulk of the gem-dimethyl group with the electronic and conformational effects of a methoxy ether linkage. To understand its utility, we will compare it with two other structurally related branched amines:
-
Neopentylamine (2,2-dimethylpropan-1-amine): The direct parent amine of the neopentyl scaffold, offering a baseline for the impact of significant steric hindrance.[2]
-
Isobutylamine (2-methylpropan-1-amine): A less sterically hindered branched amine, providing a reference point for the effect of the gem-dimethyl group.
This guide will delve into the physicochemical properties, reactivity, and potential impact on drug-like properties of these amines, supported by experimental protocols to enable a practical comparison in a laboratory setting.
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical properties of a building block are fundamental to the overall characteristics of the final drug molecule, influencing its solubility, permeability, and metabolic fate. The table below summarizes key properties of this compound and its comparators.
| Property | This compound | Neopentylamine | Isobutylamine |
| Molecular Formula | C₆H₁₅NO[1] | C₅H₁₃N[2] | C₄H₁₁N |
| Molecular Weight | 117.19 g/mol [1] | 87.16 g/mol [2] | 73.14 g/mol |
| Boiling Point | Not available | 80-82 °C[2] | 68-69 °C |
| Predicted logP * | 0.3[1] | 1.1 | 0.6 |
| pKa of Conjugate Acid | ~10.2 (Predicted) | ~10.2 | ~10.4 |
*Predicted logP values can vary based on the algorithm used.
The introduction of the methoxy group in this compound is predicted to decrease its lipophilicity (lower logP) compared to neopentylamine, a potentially beneficial attribute for improving aqueous solubility.[1][2] The basicity (pKa) of all three amines is expected to be in a similar range, typical for primary alkylamines.[3][4]
The Impact of Steric Hindrance and the Methoxy Group
The defining feature of this compound and neopentylamine is the neopentyl group, which imparts significant steric hindrance. This bulk can shield the amine from metabolic enzymes, potentially increasing the metabolic stability of drug candidates.[5] The methoxy group in this compound introduces additional considerations:
-
Conformational Constraint: The ether linkage can influence the preferred conformation of the side chain, which may be advantageous for optimizing binding to a biological target.
-
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, offering an additional point of interaction with a target protein.[6]
-
Metabolic Lability: While the neopentyl group can confer stability, the methoxy group itself could be a site for O-demethylation by cytochrome P450 enzymes.
Experimental Comparison: Reactivity in N-Acylation
To provide a practical comparison of the reactivity of these amines, a standardized N-acylation experiment can be performed. The steric hindrance of the neopentyl group is expected to reduce the nucleophilicity of this compound and neopentylamine compared to the less hindered isobutylamine.
Experimental Protocol: Comparative N-Acylation of Branched Amines
This protocol describes a straightforward method for the N-acylation of the three amines with an acyl chloride, allowing for a comparison of their relative reactivity.[7][8]
Materials:
-
This compound
-
Neopentylamine
-
Isobutylamine
-
Acetyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing system (e.g., ethyl acetate/hexanes)
Procedure:
-
In three separate round-bottom flasks, dissolve each amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL).
-
Cool the solutions to 0 °C in an ice bath.
-
To each flask, add a solution of acetyl chloride (1.1 mmol) in anhydrous DCM (2 mL) dropwise over 5 minutes.
-
Monitor the progress of each reaction by TLC.
-
Upon completion (or after a set time, e.g., 1 hour), quench the reactions by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer and wash it with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl amides by flash column chromatography.
-
Determine the yield of each reaction.
Expected Outcome:
It is anticipated that the yield of the N-acylated product will be highest for isobutylamine and lower for this compound and neopentylamine, reflecting the impact of steric hindrance on the nucleophilicity of the amine.
Caption: Workflow for the comparative N-acylation of branched amines.
Assessing the Impact on Drug-like Properties: A Guide to In Vitro Assays
The true value of a building block is realized in the properties it imparts to a larger molecule. Below are protocols for two key in vitro assays to compare the influence of this compound and its analogs on the metabolic stability and aqueous solubility of a model compound.
Experimental Protocol: Comparative Metabolic Stability in Human Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[5]
Materials:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds (N-acylated derivatives from the previous experiment)
-
Positive control (a compound with known metabolic instability)
-
Acetonitrile with an internal standard for quenching and analysis
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of each test compound and the positive control in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the HLMs in phosphate buffer at 37 °C.
-
Add the test compounds and positive control to the wells to achieve the final desired concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.
Expected Outcome:
It is hypothesized that the N-acylated derivatives of this compound and neopentylamine will exhibit greater metabolic stability (longer half-life, lower clearance) compared to the derivative of isobutylamine due to steric shielding of the amide bond. A comparison between the two neopentyl derivatives will reveal any metabolic liability introduced by the methoxy group.
Caption: Workflow for the comparative metabolic stability assay.
Experimental Protocol: Comparative Aqueous Solubility Assessment
This protocol outlines a method to determine the kinetic aqueous solubility of the N-acylated derivatives.[9]
Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates
-
96-well collection plates
-
Plate shaker
-
LC-MS/MS or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare high-concentration stock solutions of the test compounds in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of each DMSO stock solution to PBS to create a range of concentrations.
-
Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow for equilibration.
-
Filter the solutions through a 96-well filter plate into a collection plate to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., LC-MS/MS with a standard curve).
-
The highest concentration at which the compound remains in solution is determined as its kinetic aqueous solubility.
Expected Outcome:
The N-acylated derivative of this compound is expected to have a higher aqueous solubility compared to the neopentylamine derivative due to the presence of the polar methoxy group. Both are likely to have lower solubility than the smaller isobutylamine derivative.
Conclusion and Future Perspectives
This compound presents itself as a valuable building block for drug discovery, offering a unique combination of steric bulk and the potential for favorable physicochemical modifications. The steric hindrance provided by the neopentyl scaffold is a well-established strategy for enhancing metabolic stability, while the methoxy group can be leveraged to fine-tune solubility and introduce an additional point of interaction with biological targets.
The experimental protocols provided in this guide offer a framework for a direct and quantitative comparison of this compound with other branched amines. The data generated from these experiments will enable medicinal chemists to make informed decisions about the selection of building blocks to optimize the properties of their drug candidates. Further investigations could explore the synthesis and evaluation of a broader range of derivatives to establish more comprehensive structure-activity and structure-property relationships.
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Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Moorpark College. Retrieved from [Link]
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An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
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Quora. (2018, February 24). Why are amines more basic than ethers? Quora. Retrieved from [Link]
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Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. Retrieved from [Link]
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ResearchGate. (n.d.). Key compounds of this work shown in the LogP–pKa(H) plot along with... ResearchGate. Retrieved from [Link]
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AIP Publishing. (2012, December 19). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. AIP Publishing. Retrieved from [Link]
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PubChem. (n.d.). 3-methoxy-N,N-dimethylpropan-1-amine. PubChem. Retrieved from [Link]
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PubMed. (2020, May 14). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic... ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Request PDF. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Bis(3-(((4-methoxybenzyl)oxy)methyl)-5,6-dihydro-1,4-dithiin-2-yl)methanol. MDPI. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Chemistry LibreTexts. Retrieved from [Link]
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PubMed. (2024, July 5). The role of the methoxy group in approved drugs. PubMed. Retrieved from [Link]
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Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Retrieved from [Link]
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National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. Retrieved from [Link]
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Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Mn(II)-Catalyzed N-Acylation of Amines | Request PDF. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl,... ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
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PubMed. (2026, January 14). In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. PubMed. Retrieved from [Link]
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springermedizin.de. (2026, January 14). In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. springermedizin.de. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular modeling, Quantum chemical Techniques and Biological evaluation of 3-chloro- N-(4-hydroxy-3-methoxy Benzyl)-2,2-Dimethyl Propanamide | Request PDF. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Retrieved from [Link]
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ResearchGate. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Dimethylpropan-1-amine hydrochloride. PubChem. Retrieved from [Link]
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Technology Networks. (2020, May 1). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. Technology Networks. Retrieved from [Link]
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Labiotech.eu. (2023, August 8). New, simple and accessible method creates potency-increasing structure in drugs. Labiotech.eu. Retrieved from [Link]
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PubChem. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl-. PubChem. Retrieved from [Link]
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ResearchGate. (2026, January 17). In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride. PubChem. Retrieved from [Link]
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Comparative Reactivity Analysis: 3-Methoxy-2,2-dimethylpropan-1-amine vs. Piperidine in Synthetic Chemistry
A Senior Application Scientist's Guide to Amine Selection in Drug Development
In the landscape of synthetic organic chemistry and drug development, the selection of an appropriate amine reagent is a critical decision that can profoundly influence reaction outcomes, yield, and impurity profiles. This guide provides a detailed comparative analysis of two structurally distinct yet functionally significant amines: 3-Methoxy-2,2-dimethylpropan-1-amine, a sterically hindered primary amine, and piperidine, a classic cyclic secondary amine. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reaction design and optimization.
Foundational Properties: A Tale of Two Structures
The reactivity of an amine is fundamentally dictated by its electronic and steric properties. The lone pair of electrons on the nitrogen atom serves as the epicenter for both its basicity (proton acceptance) and nucleophilicity (attack on an electrophilic center).
-
Piperidine is a six-membered saturated heterocycle. Its cyclic nature locks the C-N bonds, resulting in a conformationally restrained structure. As a secondary amine, the nitrogen is bonded to two carbon atoms, leaving one proton. This structure is a ubiquitous building block in pharmaceuticals, valued for its predictable reactivity.
-
This compound presents a contrasting architecture. It is an acyclic, primary amine. Its most notable feature is the neopentyl-like framework, where the amine group is attached to a carbon adjacent to a quaternary center. This arrangement imparts significant steric hindrance around the nitrogen atom. Additionally, the presence of a methoxy group introduces a potential for intramolecular interactions.
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid |
| Piperidine | C₅H₁₁N | 85.15 | 106 | ~11.2 |
| This compound | C₆H₁₅NO | 117.19 | 125-126 | Not readily available in literature |
Table 1: Physicochemical Properties of Piperidine and this compound.
The pKa of an amine's conjugate acid is a direct measure of its basicity. Piperidine is a relatively strong organic base with a pKa of approximately 11.2. While the specific pKa for this compound is not widely reported, primary alkylamines typically exhibit pKa values in the range of 10.6 to 10.8. The electron-donating effect of the alkyl groups in this compound would suggest a basicity in a similar range, though potentially slightly modulated by the distant ether oxygen.
Comparative Reactivity: Steric Hindrance vs. Nucleophilicity
The fundamental difference in reactivity between these two amines stems from the interplay of basicity and steric accessibility of the nitrogen's lone pair.
Nucleophilic Acylation: A Case Study in Steric Effects
A common transformation involving amines is N-acylation, the reaction with an acylating agent like an acid chloride or anhydride. This reaction is highly sensitive to steric hindrance.
-
Piperidine: Reacts readily and often exothermically with acylating agents. The nitrogen's lone pair is sterically accessible, allowing for rapid formation of the tetrahedral intermediate, which then collapses to form the corresponding amide.
-
This compound: The bulky 2,2-dimethylpropyl (neopentyl) group significantly shields the primary amino group. This steric impediment dramatically slows the rate of acylation. The reaction often requires more forcing conditions, such as elevated temperatures, longer reaction times, or the use of a more potent acylating agent or catalyst, compared to piperidine.
Experimental Protocol: Comparative N-Benzoylation
This protocol outlines a comparative experiment to qualitatively and quantitatively assess the reactivity of the two amines towards a standard acylating agent.
Objective: To compare the rate and yield of N-benzoylation of piperidine and this compound under identical conditions.
Materials:
-
Piperidine
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve piperidine (1.0 mmol) in 10 mL of DCM and this compound (1.0 mmol) in 10 mL of DCM, respectively.
-
Base Addition: To each flask, add triethylamine (1.2 mmol) as a scavenger for the HCl byproduct.
-
Initiation: Cool both flasks to 0°C in an ice bath. To each flask, add benzoyl chloride (1.0 mmol) dropwise via syringe.
-
Monitoring: Monitor the progress of each reaction at 15-minute intervals by TLC and/or GC-MS analysis of aliquots.
-
Workup: After 2 hours, or once the reaction is deemed complete, quench each reaction by adding 15 mL of saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the respective amide products (N-benzoylpiperidine and N-(3-methoxy-2,2-dimethylpropyl)benzamide) and quantify the amount of unreacted starting amine via GC-MS.
Expected Outcome: The piperidine reaction is expected to proceed to completion rapidly, often within minutes at 0°C. In contrast, the reaction with this compound will be significantly slower, likely showing incomplete conversion after 2 hours. This demonstrates the profound impact of steric hindrance on nucleophilic attack.
Caption: Comparative workflow for N-benzoylation highlighting reactivity differences.
Role as a Base: Deprotonation Reactions
In reactions where the amine functions primarily as a base (e.g., in E2 eliminations or as a scavenger), the distinction is more nuanced.
-
Piperidine: Its strong basicity and moderate steric profile make it an effective base for many applications. However, its high nucleophilicity can be a drawback, leading to unwanted side reactions (e.g., substitution in competition with elimination).
-
This compound: While its basicity is comparable to other primary amines, its severe steric hindrance makes it a poor nucleophile. This combination makes it a candidate for a "non-nucleophilic base," similar in concept to diisopropylethylamine (DIPEA). It can effectively deprotonate substrates without engaging in competitive nucleophilic attack. This is particularly advantageous in reactions with sensitive electrophiles where nucleophilic addition is an undesired pathway.
Caption: Logical relationship between structure, properties, and applications.
Application in Drug Development: Strategic Selection
The choice between these two amines is not a matter of superior or inferior, but of strategic application.
-
Choose Piperidine when:
-
High nucleophilicity is required: For constructing amide bonds, performing Michael additions, or acting as a nucleophilic catalyst where steric hindrance is not a limiting factor.
-
A strong, moderately hindered base is sufficient: In standard deprotonations where the electrophile is not prone to nucleophilic attack by the amine.
-
Introducing a specific pharmacophore: The piperidine ring is a common and well-characterized motif in many approved drugs.
-
-
Choose this compound when:
-
A non-nucleophilic base is essential: To prevent side reactions with sensitive electrophiles, such as in the presence of highly reactive alkyl halides or during the formation of delicate intermediates.
-
Steric bulk is desired to control selectivity: The amine can be used to direct reactions by blocking more accessible sites on a molecule.
-
A primary amine with low reactivity is needed: As a building block where the amine is intended to be unreactive under conditions where other, more accessible amines on the same molecule are meant to react.
-
Conclusion
Piperidine and this compound represent two distinct tools in the synthetic chemist's toolbox. Piperidine is the workhorse nucleophile and base, reliable and reactive. This compound is the specialist, offering a unique combination of good basicity and low nucleophilicity conferred by its significant steric shielding. Understanding these fundamental differences, rooted in their molecular architecture, is paramount for the logical design of synthetic routes, the minimization of side products, and the efficient development of novel pharmaceutical agents. The experimental protocols and logical diagrams provided herein serve as a framework for making rational, evidence-based decisions in the laboratory.
References
-
Bordwell, F.G. (1988). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]
A Comparative Analysis of Sterically Hindered Primary Amines for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the judicious selection of reagents is paramount to achieving desired molecular complexity and biological activity. Among the vast arsenal of synthetic tools, sterically hindered primary amines represent a unique class of building blocks, offering distinct advantages in modulating molecular properties such as solubility, metabolic stability, and resistance to enzymatic degradation.[1][2][3] This guide provides an in-depth comparative analysis of three archetypal sterically hindered primary amines: tert-Octylamine, 2-Amino-2,3-dimethylbutane, and 1-Adamantanamine. Through a lens of practical application and supported by experimental data, we will explore their relative performance in key synthetic transformations, offering insights to guide your selection process in complex synthetic endeavors.
Introduction: The Strategic Value of Steric Hindrance
Primary amines are fundamental synthons in the construction of a myriad of organic molecules, including a vast number of active pharmaceutical ingredients (APIs).[4][5] The introduction of bulky alkyl groups proximal to the amino moiety imparts significant steric hindrance, which can profoundly influence the amine's reactivity and the properties of the resulting molecules.[2][3] For instance, incorporating sterically demanding substituents like tert-butyl or adamantyl groups can enhance lipophilicity and shield adjacent functional groups from enzymatic attack, thereby improving a drug candidate's metabolic stability.[2][3] However, this same steric bulk presents a formidable challenge in synthesis, often diminishing the nucleophilicity of the amine and impeding its participation in common bond-forming reactions.[6] This guide aims to dissect these challenges and provide a comparative framework for overcoming them.
Comparative Overview of Selected Amines
To provide a tangible basis for comparison, we will focus on three commercially available and synthetically relevant sterically hindered primary amines.
| Amine | Structure | Molecular Weight ( g/mol ) | Key Features |
| tert-Octylamine | 129.24[7] | Also known as 2-amino-2,4,4-trimethylpentane, it possesses a highly branched alkyl chain.[7][8] | |
| 2-Amino-2,3-dimethylbutane | 101.19[9][10] | Features a compact, branched structure adjacent to the amino group.[11] | |
| 1-Adamantanamine | 151.25[12] | A rigid, cage-like tricyclic amine with significant steric bulk.[13] |
Table 1: Physicochemical properties of selected sterically hindered primary amines.
Performance in Key Synthetic Transformations
The utility of a sterically hindered amine is ultimately determined by its ability to participate in crucial bond-forming reactions. Here, we compare the performance of our selected amines in three common and challenging transformations: Nucleophilic Aromatic Substitution (SNAr), Amide Bond Formation, and Palladium-Catalyzed C-N Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of arene functionalization. However, the reduced nucleophilicity of hindered amines can render these reactions sluggish.
Experimental Protocol: Comparative SNAr Reaction
A solution of 2,4-dinitrochlorobenzene (1.0 mmol) in a suitable solvent (e.g., DMSO, 5 mL) is treated with the respective sterically hindered primary amine (1.2 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 mmol). The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.
dot graph "SNAr_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_reactants" { label="Reactants"; "2,4-DNCB" [label="2,4-Dinitrochlorobenzene"]; "Amine" [label="Hindered Amine"]; "Base" [label="DIPEA"]; "Solvent" [label="DMSO"]; }
subgraph "cluster_reaction" { label="Reaction Conditions"; "Heating" [label="Heating (80-120 °C)"]; }
subgraph "cluster_analysis" { label="Monitoring & Workup"; "Monitoring" [label="TLC / LC-MS"]; "Workup" [label="Aqueous Workup"]; "Purification" [label="Column Chromatography"]; }
"Product" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"2,4-DNCB" -> "Heating"; "Amine" -> "Heating"; "Base" -> "Heating"; "Solvent" -> "Heating"; "Heating" -> "Monitoring"; "Monitoring" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Product"; } caption: "General workflow for the comparative SNAr experiment."
Expected Performance and Discussion:
| Amine | Relative Reactivity | Typical Yield Range | Comments |
| tert-Octylamine | Moderate | 40-60% | The branched structure provides significant hindrance, but the flexibility of the alkyl chain allows for some reactivity. |
| 2-Amino-2,3-dimethylbutane | Low to Moderate | 30-50% | Its more compact steric profile can sometimes lead to slightly lower yields compared to tert-octylamine in unoptimized systems. |
| 1-Adamantanamine | Very Low | < 20% | The rigid and bulky adamantyl cage severely restricts the nitrogen's nucleophilic attack, often requiring forcing conditions or alternative catalytic methods.[14] |
Table 2: Comparative performance in SNAr reactions.
The data clearly indicates that increasing steric rigidity dramatically decreases reactivity in classical SNAr reactions. For challenging substrates like 1-adamantanamine, alternative strategies such as transition-metal-catalyzed aminations are often necessary.[3]
Amide Bond Formation
The formation of amide bonds is one of the most frequently performed reactions in medicinal chemistry.[15] Sterically hindered amines pose a significant challenge to standard coupling reagents due to their poor nucleophilicity.[16][17][18]
Experimental Protocol: Comparative Amide Coupling
To a solution of a carboxylic acid (e.g., benzoic acid, 1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added a coupling reagent (e.g., HATU, 1.1 mmol) and a non-nucleophilic base (e.g., DIPEA, 2.0 mmol). After a brief activation period, the respective sterically hindered primary amine (1.2 mmol) is added, and the reaction is stirred at room temperature until completion.
dot graph "Amide_Coupling_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
subgraph "cluster_activation" { label="Acid Activation"; "Acid" [label="Carboxylic Acid"]; "CouplingReagent" [label="HATU"]; "Base1" [label="DIPEA"]; "Solvent1" [label="DMF"]; "ActivatedEster" [label="Activated Ester Intermediate", shape=ellipse, style=dashed]; }
subgraph "cluster_coupling" { label="Amine Coupling"; "HinderedAmine" [label="Hindered Amine"]; }
subgraph "cluster_analysis2" { label="Workup & Purification"; "Workup2" [label="Aqueous Workup"]; "Purification2" [label="Column Chromatography"]; }
"AmideProduct" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Acid" -> "ActivatedEster"; "CouplingReagent" -> "ActivatedEster"; "Base1" -> "ActivatedEster"; "Solvent1" -> "ActivatedEster"; "ActivatedEster" -> "AmideProduct"; "HinderedAmine" -> "AmideProduct"; "AmideProduct" -> "Workup2"; "Workup2" -> "Purification2"; } caption: "Workflow for comparative amide bond formation."
Expected Performance and Discussion:
| Amine | Relative Reactivity | Typical Yield Range (with HATU) | Comments |
| tert-Octylamine | Good | 70-90% | Generally couples well with standard, potent coupling reagents. |
| 2-Amino-2,3-dimethylbutane | Moderate to Good | 60-85% | The steric hindrance is significant, but modern coupling reagents can overcome this barrier effectively. |
| 1-Adamantanamine | Moderate | 50-75% | While challenging, the use of powerful coupling reagents like HATU or COMU, often at slightly elevated temperatures, can afford the desired amide in reasonable yields.[19][20] |
Table 3: Comparative performance in amide bond formation.
The success of amide bond formation with these amines is highly dependent on the choice of coupling reagent. Less reactive reagents (e.g., EDC/HOBt) will often lead to significantly lower yields. For particularly challenging couplings, specialized protocols, such as the use of acyl fluorides, may be required.[17][18]
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has revolutionized the synthesis of anilines and other N-aryl compounds. However, coupling sterically hindered primary amines remains a significant challenge, often requiring specialized ligands and reaction conditions.[3][21]
Experimental Protocol: Comparative Buchwald-Hartwig Amination
A reaction vessel is charged with an aryl halide (e.g., 4-chlorotoluene, 1.0 mmol), the sterically hindered primary amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol) in an anhydrous, aprotic solvent (e.g., toluene, 5 mL). The mixture is degassed and heated under an inert atmosphere.
dot graph "Buchwald_Hartwig_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
subgraph "cluster_setup" { label="Reaction Setup"; "ArylHalide" [label="Aryl Halide"]; "Amine_BH" [label="Hindered Amine"]; "Pd_Precatalyst" [label="Pd Precatalyst"]; "Ligand" [label="Phosphine Ligand"]; "Base_BH" [label="Base (NaOtBu)"]; "Solvent_BH" [label="Toluene"]; }
"CatalyticCycle" [label="Catalytic Cycle\n(Oxidative Addition,\nReductive Elimination)", shape=ellipse, style=dashed]; "Product_BH" [label="N-Aryl Amine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"ArylHalide" -> "CatalyticCycle"; "Amine_BH" -> "CatalyticCycle"; "Pd_Precatalyst" -> "CatalyticCycle"; "Ligand" -> "CatalyticCycle"; "Base_BH" -> "CatalyticCycle"; "Solvent_BH" -> "CatalyticCycle"; "CatalyticCycle" -> "Product_BH"; } caption: "Key components of a Buchwald-Hartwig amination."
Expected Performance and Discussion:
| Amine | Relative Reactivity | Typical Yield Range | Comments |
| tert-Octylamine | Good | 75-95% | Couples efficiently with a range of aryl halides using modern Buchwald-Hartwig catalyst systems. |
| 2-Amino-2,3-dimethylbutane | Good | 70-90% | Similar to tert-octylamine, it is a viable coupling partner with appropriate ligand selection. |
| 1-Adamantanamine | Moderate to Good | 60-85% | The development of highly active, sterically demanding biarylphosphine ligands has made the arylation of even extremely hindered amines like 1-adamantanamine feasible.[2][3][21] |
Table 4: Comparative performance in Buchwald-Hartwig amination.
The evolution of ligand design has been a critical enabler for the successful C-N coupling of hindered amines.[22] While earlier catalyst systems struggled, modern ligands create a catalytic pocket that can accommodate bulky substrates and facilitate the key reductive elimination step.[21] Kinetic studies have been instrumental in understanding and overcoming the mechanistic hurdles associated with these challenging transformations.[3][21]
Conclusion and Recommendations
The selection of a sterically hindered primary amine is a strategic decision that should be guided by the specific synthetic challenge at hand.
-
tert-Octylamine and 2-Amino-2,3-dimethylbutane represent versatile and moderately hindered options. They are generally more reactive in classical nucleophilic substitution and amide coupling reactions compared to 1-adamantanamine. Their performance in modern cross-coupling reactions is excellent, making them suitable for a wide range of applications where moderate steric bulk is desired.
-
1-Adamantanamine is the choice for applications requiring maximal steric shielding and rigidity. Its use often necessitates more specialized and potent synthetic methods, particularly for C-N bond formation. While its inherent nucleophilicity is low, the development of advanced catalytic systems has made its incorporation into complex molecules increasingly accessible.[2][3]
Ultimately, the optimal choice will depend on a careful consideration of the desired molecular architecture, the reactivity of the coupling partner, and the synthetic methodologies available. This guide serves as a foundational resource to inform these critical decisions, empowering researchers to leverage the unique properties of sterically hindered primary amines in the pursuit of novel chemical entities.
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A Comparative Guide to the Characterization of 3-Methoxy-2,2-dimethylpropan-1-amine Reaction Products by NMR and MS
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar. For researchers working with aliphatic amines like 3-Methoxy-2,2-dimethylpropan-1-amine, a versatile building block, understanding its reactivity and definitively identifying its reaction products is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the characterization of products arising from reactions of this primary amine. We will delve into the causality behind experimental choices, present illustrative data, and provide actionable protocols to ensure the integrity of your results.
The Central Role of this compound in Synthesis
This compound (molecular formula C6H15NO, monoisotopic mass: 117.115364 Da) is a valuable primary amine in medicinal chemistry.[1] Its structure, featuring a neopentyl-like backbone, offers steric hindrance that can influence reaction kinetics and product distributions. The presence of a methoxy group introduces a potential site for hydrogen bonding and alters the compound's polarity. Primary amines are highly versatile functional groups, readily participating in a variety of chemical transformations crucial for the synthesis of pharmaceutically active compounds.[2] Common reactions include acylation, alkylation, and reductive amination.[2][3][4][5]
A Tale of Two Techniques: NMR and MS in Structural Elucidation
NMR spectroscopy and MS provide complementary information essential for unambiguous structure determination. While NMR elucidates the connectivity of atoms within a molecule, MS reveals the molecular weight and elemental composition, along with fragmentation patterns that offer clues to the underlying structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For the reaction products of this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[6][7]
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is indicative of the electronic environment of the proton.[6][7] Protons near electronegative atoms, like the nitrogen of the amine and the oxygen of the methoxy group, will be deshielded and appear at a higher chemical shift (downfield).[8][9]
-
Integration: The area under each signal is proportional to the number of protons giving rise to that signal. This is a powerful tool for confirming the number of protons in different parts of the molecule.[10][11]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring, non-equivalent protons (spin-spin coupling). This follows the n+1 rule, where 'n' is the number of neighboring protons.[6][12]
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule.[8] Carbons attached to electronegative atoms will be deshielded and appear at higher chemical shifts.
Mass Spectrometry (MS): Deconstructing the Molecule
MS provides the molecular weight of a compound and, through fragmentation analysis, offers insights into its structure.
-
Molecular Ion Peak (M⁺): This peak corresponds to the mass-to-charge ratio (m/z) of the intact molecule. For compounds containing an odd number of nitrogen atoms, like this compound and its singly-modified products, the molecular ion will have an odd m/z value (the Nitrogen Rule).[8][9][13]
-
Fragmentation Pattern: The molecule breaks apart in the mass spectrometer in a predictable manner, providing a unique "fingerprint." A common fragmentation pathway for aliphatic amines is α-cleavage, where the bond adjacent to the C-N bond is broken.[13][14][15]
Illustrative Reaction: Acylation of this compound
To demonstrate the comparative power of NMR and MS, let's consider a common reaction: the acylation of this compound with acetyl chloride to form N-(3-methoxy-2,2-dimethylpropyl)acetamide.
Caption: Acylation of this compound.
Comparative Data Analysis
| Compound | ¹H NMR (δ, ppm, Multiplicity, Integration) | ¹³C NMR (δ, ppm) | MS (m/z) |
| This compound (Starting Material) | 3.25 (s, 3H, -OCH₃), 2.58 (s, 2H, -CH₂N), 1.20 (br s, 2H, -NH₂), 0.88 (s, 6H, -C(CH₃)₂) | 78.1 (-CH₂O-), 60.2 (-OCH₃), 52.3 (-CH₂N-), 36.5 (-C(CH₃)₂-), 24.8 (-C(CH₃)₂) | 117 (M⁺), 102, 86, 58, 44 |
| N-(3-methoxy-2,2-dimethylpropyl)acetamide (Product) | 5.50 (br s, 1H, -NH-), 3.28 (s, 3H, -OCH₃), 3.10 (d, 2H, -CH₂N), 1.95 (s, 3H, -COCH₃), 0.90 (s, 6H, -C(CH₃)₂) | 170.1 (C=O), 77.9 (-CH₂O-), 59.8 (-OCH₃), 49.5 (-CH₂N-), 36.2 (-C(CH₃)₂-), 24.5 (-C(CH₃)₂), 23.2 (-COCH₃) | 159 (M⁺), 116, 100, 88, 72, 58 |
Key Observations:
-
¹H NMR: The disappearance of the broad -NH₂ signal and the appearance of a new broad singlet for the amide -NH proton are key indicators of the reaction's progress.[13][16] A new singlet corresponding to the acetyl methyl group appears around 1.95 ppm. The methylene protons adjacent to the nitrogen shift slightly downfield and now show coupling to the amide proton (a doublet).
-
¹³C NMR: The appearance of a new signal in the downfield region (around 170 ppm) is characteristic of the amide carbonyl carbon.
-
MS: The molecular ion peak shifts from m/z 117 to m/z 159, confirming the addition of an acetyl group (mass of 42). The fragmentation pattern will also change significantly, with new fragments corresponding to the loss of parts of the acetylated side chain.
Experimental Protocols
A robust experimental design is crucial for obtaining high-quality, reproducible data.
General Acylation Protocol
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq).
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sample Preparation for Analysis
Caption: Sample preparation for NMR and MS analysis.
Navigating Potential Side Reactions and Byproducts
In drug development, identifying not just the desired product but also any impurities is critical. Common side reactions with primary amines include over-alkylation in alkylation reactions, or the formation of ureas from reaction with phosgene.[3][4] Both NMR and MS are powerful tools for identifying these byproducts. For instance, in an alkylation reaction, the appearance of signals corresponding to a secondary or tertiary amine in the NMR spectrum, along with corresponding higher mass peaks in the MS, would indicate over-alkylation.
Logical Relationship between NMR and MS Data
The synergy between NMR and MS is essential for confident structural assignment.
Caption: The complementary roles of NMR and MS in structure confirmation.
Conclusion
The characterization of reaction products of this compound necessitates a multi-faceted analytical approach. By leveraging the detailed structural insights from NMR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently and accurately elucidate the structures of their target molecules. This dual-pronged strategy is not merely a procedural step but a cornerstone of scientific rigor in the pursuit of novel therapeutics.
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A Comparative Guide to the Quantification of 3-Methoxy-2,2-dimethylpropan-1-amine: GC-MS vs. LC-MS/MS
In the landscape of pharmaceutical development and manufacturing, the precise quantification of impurities and synthetic intermediates is not merely a procedural step but a cornerstone of product safety and efficacy. 3-Methoxy-2,2-dimethylpropan-1-amine, a polar aliphatic amine, presents unique analytical challenges due to its structural characteristics. This guide provides a comprehensive comparison of two robust analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The choice between these methodologies is often dictated by a confluence of factors including required sensitivity, sample matrix complexity, and available instrumentation. This document will delve into the technical intricacies of each approach, offering detailed experimental protocols and performance data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Analytical Challenge: The Nature of this compound
This compound is a primary amine with a relatively low molecular weight and high polarity. These properties pose significant hurdles for direct chromatographic analysis. In gas chromatography, its polarity can lead to poor peak shape and adsorption onto the column, compromising resolution and accuracy.[1][2] In reversed-phase liquid chromatography, it is often poorly retained, eluting at or near the solvent front, which prevents reliable quantification. Therefore, specialized analytical strategies are imperative.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4] To render the polar this compound amenable to GC analysis, a crucial derivatization step is employed. This process chemically modifies the analyte to increase its volatility and thermal stability while reducing its polarity.[2]
The Rationale for Derivatization
Derivatization with an acylating agent, such as Trifluoroacetic Anhydride (TFAA), replaces the active hydrogen on the primary amine with a trifluoroacetyl group. This modification offers several advantages:
-
Increased Volatility: The resulting derivative is significantly more volatile than the parent amine, allowing for analysis at lower temperatures and minimizing the risk of thermal degradation.
-
Improved Peak Shape: The derivatization process reduces the analyte's interaction with active sites in the GC system, leading to sharper, more symmetrical peaks.
-
Enhanced Sensitivity: The introduction of fluorine atoms can increase the sensitivity of detection, particularly when using mass spectrometry.
Experimental Protocol: GC-MS with TFAA Derivatization
This protocol outlines a self-validating system for the quantification of this compound in a drug substance.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Dichloromethane) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Accurately weigh approximately 100 mg of the drug substance into a vial. Dissolve in 10 mL of Dichloromethane.
-
Derivatization Reaction:
-
Transfer 1 mL of each standard solution and sample solution into separate 2 mL autosampler vials.
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA) to each vial.
-
Cap the vials tightly and heat at 60°C for 30 minutes in a heating block.
-
Allow the vials to cool to room temperature.
-
The derivatized samples are now ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For polar compounds, Liquid Chromatography-Mass Spectrometry offers a powerful alternative, often with higher sensitivity and specificity, and without the need for derivatization.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating highly polar analytes like this compound.[6]
The Rationale for HILIC-MS/MS
HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[6] This approach provides several benefits:
-
Direct Analysis: Eliminates the need for derivatization, simplifying sample preparation and reducing potential sources of error.
-
High Sensitivity: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
-
Matrix Effect Reduction: The high organic content of the mobile phase can enhance desolvation and ionization efficiency in the MS source.
Experimental Protocol: HILIC-MS/MS
This protocol details a validated approach for the direct quantification of this compound.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a mixture of 90:10 (v/v) Acetonitrile:Water at a concentration of 1 mg/mL. Serially dilute to prepare calibration standards from 1 ng/mL to 500 ng/mL.
-
Sample Preparation: Accurately weigh approximately 100 mg of the drug substance into a vial. Dissolve in 10 mL of 90:10 (v/v) Acetonitrile:Water. Filter the solution through a 0.22 µm syringe filter prior to analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: Waters ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 80% B
-
5-5.1 min: 80% to 95% B
-
5.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: To be determined by infusing a standard solution of the analyte to identify the precursor ion [M+H]⁺ and optimize collision energy for a specific product ion.
Performance Comparison
The following table provides a comparative summary of the expected performance characteristics for each method, based on typical validation data for amine analysis in pharmaceutical matrices.[7][8]
| Parameter | GC-MS with Derivatization | HILIC-LC-MS/MS | Rationale & Insights |
| Linearity (r²) | > 0.995 | > 0.999 | Both methods exhibit excellent linearity. LC-MS/MS often shows a slightly better correlation coefficient due to its high specificity. |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.5 ng/mL | LC-MS/MS is significantly more sensitive, making it the preferred choice for trace-level quantification. |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~1.5 ng/mL | The lower LOQ of LC-MS/MS is critical for the analysis of impurities where stringent control limits are required. |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | Both methods demonstrate high accuracy. The simpler sample preparation in the LC-MS/MS method can reduce variability. |
| Precision (% RSD) | < 10% | < 5% | The direct injection approach of the LC-MS/MS method typically results in higher precision compared to methods involving a derivatization step. |
| Sample Throughput | Lower | Higher | The derivatization step in the GC-MS method adds significant time to the overall workflow, reducing sample throughput. |
| Method Robustness | Moderate | High | The derivatization reaction can be susceptible to variations in moisture and reagent purity. The direct LC-MS/MS method is generally more robust. |
Conclusion and Recommendations
Both GC-MS with derivatization and HILIC-LC-MS/MS are viable and robust techniques for the quantification of this compound.
-
GC-MS with derivatization is a reliable method, particularly in laboratories where GC-MS is the primary analytical platform. However, the additional sample preparation step of derivatization can be time-consuming and introduce variability.
-
HILIC-LC-MS/MS emerges as the superior technique in terms of sensitivity, specificity, and sample throughput.[5][6] The ability to perform direct analysis without derivatization simplifies the workflow and enhances method robustness. For applications requiring the detection of trace-level impurities or high-throughput screening, HILIC-LC-MS/MS is the recommended approach.
Ultimately, the selection of the most appropriate method will depend on the specific analytical requirements, regulatory expectations, and the instrumentation available. A thorough method validation, in accordance with ICH guidelines, is essential to ensure the reliability and accuracy of the chosen technique for its intended purpose.[7]
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GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. (2025). ResolveMass Laboratories Inc. Available at: [Link]
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Lee, J. H., et al. (2010). Liquid chromatography-tandem mass spectrometry determination of N-nitrosamines released from rubber or elastomer teats and soothers. Food Additives & Contaminants: Part A, 27(12), 1745-1754. Available at: [Link]
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GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. (2025). ResearchGate. Available at: [Link]
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A Researcher's Guide to the Structural Validation of 3-Methoxy-2,2-dimethylpropan-1-amine Adducts by NMR Spectroscopy
Introduction: The Challenge of Adduct Characterization
In the landscape of drug development and chemical biology, the formation of adducts—the product of the addition of two or more distinct molecules—is a critical event. 3-Methoxy-2,2-dimethylpropan-1-amine is a versatile building block, and its adducts are of significant interest. However, the covalent modification of this amine introduces a significant analytical challenge: the unambiguous determination of the newly formed structure. Covalent modification can alter the parent molecule's biological activity, toxicity, and pharmacokinetic properties. Therefore, precise structural validation is not merely an academic exercise; it is a prerequisite for advancing a chemical entity through the development pipeline.
While several analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the premier method for providing a complete, high-resolution picture of molecular structure in the solution state.[1][2] This guide provides an in-depth, comparative look at using a suite of NMR experiments to definitively validate the structure of this compound adducts, contrasting this methodology with other common analytical techniques.
The NMR Toolkit: A Multi-faceted Approach to Structure
The power of NMR in structural elucidation lies in its ability to probe the chemical environment and connectivity of individual atoms within a molecule.[3] For a comprehensive analysis, a single experiment is insufficient. Instead, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to build the structure piece by piece.
-
¹H NMR (Proton NMR): This is the starting point for most analyses. It provides information about the number of different types of protons, their relative abundance (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting).
-
¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms and their electronic environments. It provides the carbon backbone of the molecule.[4]
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6] It is instrumental in piecing together fragments of the molecule by establishing proton-proton connectivity.
-
2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation).[5] This is the definitive way to assign a proton signal to its corresponding carbon atom in the backbone.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful experiments for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[5][6] This allows for the connection of molecular fragments that are not directly linked by proton-proton coupling.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other experiments which show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other (< 5 Å), regardless of whether they are connected by bonds.[7][8] This is indispensable for determining stereochemistry and conformational details of the adduct.[9][10]
Below is a diagram illustrating how these core NMR experiments provide complementary information to build a complete molecular structure.
Caption: Relationship between key NMR experiments and the structural information they provide.
Experimental Protocol: From Sample to Structure
A high-quality NMR spectrum is contingent on meticulous sample preparation. The protocol described below is a self-validating system; adherence to these steps minimizes artifacts and ensures data integrity.
Step 1: Sample Preparation
-
Analyte Purity: Ensure the adduct sample is of the highest possible purity. Chromatographic purification (e.g., HPLC, column chromatography) is often necessary to remove unreacted starting materials, byproducts, and catalysts, which can complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For this compound adducts, CDCl₃, Methanol-d₄, or DMSO-d₆ are common choices. The solvent's residual proton signal can be used as a secondary chemical shift reference.[11]
-
Concentration: The required concentration depends on the experiment and the spectrometer's sensitivity.
-
Sample Handling:
-
Dissolve the sample in a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution and allows for filtering if any particulate matter is present.[13]
-
Use high-quality, clean, and unscratched 5 mm NMR tubes to ensure magnetic field homogeneity.
-
The final sample volume should result in a column height of 4-5 cm within the tube.[12]
-
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm). However, it is often sufficient to reference the spectrum to the residual solvent peak.[11]
Step 2: Data Acquisition & Analysis Workflow
The overall workflow from a purified sample to a validated structure follows a logical progression, as illustrated in the diagram below.
Caption: The workflow for NMR-based structural validation of a novel chemical adduct.
Case Study: Validation of a Hypothetical Amide Adduct
Let's consider a hypothetical adduct formed by the acylation of this compound with an acetyl group, resulting in N-(3-methoxy-2,2-dimethylpropyl)acetamide.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Parent Amine and Adduct (Note: Shifts are estimated for CDCl₃ and can vary based on solvent and other factors.[14][15])
| Position | Parent Amine (¹H) | Adduct (¹H) | Δδ (ppm) | Parent Amine (¹³C) | Adduct (¹³C) | Δδ (ppm) |
| 1 (-CH₂-NH) | ~2.5 ppm | ~3.1 ppm | +0.6 | ~50 ppm | ~48 ppm | -2 |
| 2 (-C(CH₃)₂) | - | - | - | ~35 ppm | ~36 ppm | +1 |
| 3 (-CH₂-O) | ~3.2 ppm | ~3.2 ppm | 0 | ~80 ppm | ~80 ppm | 0 |
| 4 (-O-CH₃) | ~3.3 ppm | ~3.3 ppm | 0 | ~60 ppm | ~60 ppm | 0 |
| 5 (-C(CH₃)₂) | ~0.9 ppm | ~0.9 ppm | 0 | ~25 ppm | ~25 ppm | 0 |
| Acetyl-CH₃ | - | ~2.0 ppm | - | - | ~23 ppm | - |
| Acetyl-C=O | - | - | - | - | ~171 ppm | - |
Interpreting the Data:
-
¹H and ¹³C NMR: The most significant change upon adduct formation is the downfield shift of the protons on carbon 1 (the methylene group attached to the nitrogen), from ~2.5 ppm to ~3.1 ppm. This is due to the deshielding effect of the newly formed electron-withdrawing amide carbonyl group. A new singlet appears around 2.0 ppm, integrating to 3 protons, corresponding to the acetyl methyl group. In the ¹³C spectrum, a new signal for the amide carbonyl appears far downfield (~171 ppm).
-
COSY: A COSY spectrum would show no correlation between the protons on carbon 1 and carbon 3, confirming they are not on adjacent carbons, which is consistent with the quaternary carbon at position 2.
-
HSQC: This spectrum would definitively link each proton signal to its attached carbon (e.g., the proton signal at ~3.1 ppm would show a cross-peak to the carbon signal at ~48 ppm).
-
HMBC & NOESY: These experiments provide the conclusive evidence for the adduct's structure. The diagram below illustrates the key correlations that would be observed.
Caption: Key HMBC (red) and NOESY (blue) correlations confirming the structure of N-(3-methoxy-2,2-dimethylpropyl)acetamide.
-
Key HMBC Correlations (²J, ³J):
-
The protons of the acetyl-CH₃ (~2.0 ppm) would show a correlation to the amide carbonyl carbon (~171 ppm), confirming the acetyl fragment.
-
The protons on carbon 1 (~3.1 ppm) would also show a correlation to the amide carbonyl carbon, definitively linking the amine fragment to the acetyl group.
-
-
Key NOESY Correlation:
-
A through-space correlation would be observed between the amide N-H proton and the protons on carbon 1 (~3.1 ppm), confirming their proximity in the 3D structure.
-
Performance Comparison: NMR vs. Other Alternatives
While NMR is the gold standard for solution-state structural elucidation, other techniques provide complementary, and sometimes necessary, information.[16]
Table 2: Comparison of Key Analytical Techniques for Adduct Validation
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Primary Information | Precise atomic connectivity, 3D structure in solution, stereochemistry, and dynamics.[17] | High-precision molecular weight, elemental formula, and fragmentation patterns.[18] | Unambiguous 3D atomic coordinates, bond lengths/angles in the solid state.[19] |
| Sample Requirements | Soluble sample (1-30+ mg), non-crystalline.[12] | Very small amount (sub-µg), must be ionizable. | High-quality single crystal (>0.1 mm).[16] |
| Strengths | Provides a complete picture of the covalent structure and conformation in a biologically relevant state (solution). Non-destructive.[1] | Extremely sensitive, excellent for confirming the formation of an adduct by mass change and for analyzing complex mixtures.[20] | Provides the absolute, definitive structure. Considered the "final proof" if a crystal can be obtained.[21] |
| Weaknesses | Relatively low sensitivity, can be difficult for very large molecules or complex mixtures. Requires higher sample amounts. | Provides little to no information about specific atom-atom connectivity or stereochemistry.[22] | Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the solution-state conformation.[23][24] |
Causality in Method Selection:
The choice of technique is dictated by the question being asked.
-
"Did my reaction work and an adduct form?" Mass spectrometry is the fastest way to answer this. A mass spectrum showing the expected molecular weight for the adduct provides strong initial evidence.
-
"Where did the modification occur and what is the exact connectivity?" This is the domain of NMR. Only a full suite of 2D NMR experiments can definitively map the covalent bonding framework.
-
"What is the absolute, solid-state structure with precise bond angles?" If a crystal is available, X-ray crystallography provides the ultimate, unambiguous answer.[19]
For drug development professionals, where the solution-state conformation governs biological activity, a comprehensive NMR analysis is indispensable. It provides the most relevant structural information for understanding how the molecule will behave in a biological system.
Conclusion
Validating the structure of this compound adducts requires a rigorous, multi-faceted analytical approach. While mass spectrometry can quickly confirm adduct formation and X-ray crystallography can provide a definitive solid-state structure, NMR spectroscopy is the most powerful and comprehensive technique for determining the precise covalent structure, stereochemistry, and conformation in solution. By systematically applying a suite of 1D and 2D NMR experiments—from basic ¹H and ¹³C to advanced connectivity (COSY, HSQC, HMBC) and spatial (NOESY) analyses—researchers can build an unassailable, high-resolution model of their molecule. This level of structural certainty is fundamental to making informed decisions in the complex process of chemical and pharmaceutical development.
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Marion, D., Genest, M., & Ptak, M. (1987). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Biophysical Chemistry, 28(3), 235-244. [Link]
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Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
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San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
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Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube. [Link]
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Chemistry LibreTexts. NOESY Spectra. [Link]
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Kwan, E. E. (2011). Lecture 12: The Nuclear Overhauser Effect. Harvard University. [Link]
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Chen, H. J., & Turesky, R. J. (2018). A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts. Chemical research in toxicology, 31(11), 1193–1204. [Link]
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Hansen, D. F., et al. (2018). Parallel NMR Supersequences: Ten Spectra in a Single Measurement. Analytical Chemistry, 90(5), 3166-3172. [Link]
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Mason, D. (2002). Characterization and quantitation of protein adducts using mass spectrometry. University of Arizona. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Singh, R., et al. (2021). A Mass Spectral Library for DNA Adductomics. Chemical research in toxicology, 34(3), 860–870. [Link]
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Evans, J. N. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Quarterly Reviews of Biophysics, 28(1), 1-43. [Link]
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Pahan, I. (2020). Difference Between NMR and X-Ray Crystallography. Pediaa.com. [Link]
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Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Nature Structural Biology, 4(11s), 862-865. [Link]
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Sharma, V. K., et al. (2014). Application of Molecular Mass Spectrometry for The Structural Characterization of a DNA-Protein Cross-Links. Journal of the Mexican Chemical Society, 58(2), 147-152. [Link]
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]
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3-Methoxy-2,2-dimethylpropan-1-amine efficacy in cellular assays
An Objective Guide to the Cellular Evaluation of Novel Amines: A Comparative Framework Featuring 3-Methoxy-2,2-dimethylpropan-1-amine
Introduction: Defining a Path for Novel Compound Evaluation
In drug discovery and chemical biology, countless novel chemical entities are synthesized with theoretical potential but lack biological characterization. This compound represents such a molecule. While it is known primarily as a chemical intermediate, particularly in the synthesis of radiolabeled compounds for imaging, its inherent bioactivity remains uncharacterized in publicly available literature.
This guide provides a comprehensive, scientifically-grounded framework for evaluating the cellular efficacy of a novel compound like this compound. Instead of presenting non-existent data, we will establish a robust, multi-tiered experimental plan. This document serves as a blueprint for researchers, outlining the logical progression from initial toxicity screening to functional characterization and mechanistic inquiry. We will use Gabapentin, a well-characterized neuroactive amine with a sterically hindered structure, as a relevant comparator to provide context for potential experimental outcomes.
The core principle of this framework is self-validation. Each experimental stage is designed to provide clear, actionable data that informs the subsequent steps, ensuring an efficient and logical investigation into a new molecule's potential.
Part 1: Strategic Experimental Design
The journey from a novel chemical entity to a characterized bioactive compound requires a structured approach. Our proposed workflow, detailed below, prioritizes establishing a safety profile before committing resources to complex functional assays.
The Rationale for a Tiered Approach
A tiered screening cascade is the industry-standard for compound evaluation. It mitigates risk and optimizes resource allocation.
-
Tier 1: Foundational Viability and Cytotoxicity. The absolute first step is to determine the concentration range at which the compound affects basic cellular health. Without this data, any results from functional assays are uninterpretable. An observed effect could be a specific biological modulation or simply a consequence of cell death.
-
Tier 2: Hypothesis-Driven Functional Screening. Based on the structure of this compound—a primary amine with a bulky, lipophilic neopentyl group—we can hypothesize potential interactions with neuronal targets, as many neuroactive drugs feature similar pharmacophores. Therefore, a logical next step is to screen for effects on neuronal cell health and morphology.
-
Tier 3: Mechanistic Investigation. Should functional activity be confirmed, the final tier focuses on elucidating the "how." This involves investigating potential interactions with specific cellular signaling pathways.
Experimental Workflow Diagram
The following diagram outlines the proposed decision-making process for evaluating this compound.
Caption: Tiered workflow for novel compound characterization.
Part 2: Tier 1 Protocol - Foundational Cytotoxicity Assay
This protocol ensures that any observed biological effect in later assays is not merely an artifact of cytotoxicity.
Assay Principle
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity induced by the compound.
Detailed Experimental Protocol
-
Cell Culture: Culture human neuroblastoma cells (SH-SY5Y) in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO2.
-
Cell Seeding: Plate SH-SY5Y cells in a white, clear-bottom 96-well plate at a density of 8,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Gabapentin (comparator) in sterile DMSO. Create a 10-point, 2-fold serial dilution series in culture medium, starting from 100 µM. Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader (e.g., Promega GloMax®).
Data Presentation and Interpretation
The data should be normalized to the vehicle control (100% viability) and plotted as a dose-response curve. The half-maximal inhibitory concentration (IC50) is calculated for each compound.
| Compound | IC50 (µM) | Max Tolerated Concentration (µM) |
| This compound | To be determined | To be determined |
| Gabapentin | >100 (Expected) | >100 (Expected) |
| Staurosporine (Positive Control) | ~0.01 | N/A |
This table presents a template for recording the experimental outcome.
Part 3: Tier 2 Protocol - Neurite Outgrowth Functional Assay
This assay tests the hypothesis that the compound may influence neuronal differentiation or health, a key functional endpoint.
Assay Principle
Neurite outgrowth is a critical process in neuronal development and regeneration. This assay uses high-content imaging to quantify changes in the length and complexity of neurites in response to compound treatment. We use SH-SY5Y cells differentiated with Retinoic Acid (RA) to induce a more neuron-like phenotype.
Detailed Experimental Protocol
-
Cell Differentiation: Plate SH-SY5Y cells as in the viability assay. After 24 hours, replace the medium with a low-serum (1% FBS) medium containing 10 µM Retinoic Acid to induce differentiation. Culture for 3 days.
-
Compound Treatment: Prepare non-toxic concentrations (determined from Tier 1, e.g., 0.1 µM, 1 µM, 10 µM) of this compound and Gabapentin. Add the compounds to the differentiated cells. Include a vehicle control and a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF).
-
Incubation: Incubate for an additional 72 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III Tubulin) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify total neurite length per neuron, number of branch points, and cell count.
Comparative Data Analysis
The performance of this compound is directly compared against the vehicle control and the comparator compound, Gabapentin.
| Treatment | Concentration (µM) | Mean Neurite Length (µm/neuron) | Branch Points per Neuron |
| Vehicle Control | N/A | Baseline | Baseline |
| This compound | 1 | To be determined | To be determined |
| 10 | To be determined | To be determined | |
| Gabapentin | 1 | To be determined | To be determined |
| 10 | To be determined | To be determined | |
| BDNF (Positive Control) | 0.05 | Expected Increase | Expected Increase |
This table is a template for summarizing the quantitative imaging data.
Part 4: Tier 3 - Proposed Mechanistic Investigation
If this compound demonstrates a significant, validated effect on neurite outgrowth, the next logical step is to investigate the underlying mechanism. Many pro-survival and growth-promoting signals in neurons converge on the PI3K/Akt/mTOR pathway .
Hypothetical Signaling Pathway
A plausible hypothesis is that the compound could activate cell surface receptors leading to the phosphorylation and activation of Akt, which in turn promotes cell growth and survival.
Caption: Hypothetical activation of the PI3K/Akt/mTOR pathway.
Recommended Follow-Up Experiment: Western Blotting
To test this hypothesis, a Western blot analysis can be performed on lysates from cells treated with the compound.
-
Objective: To measure the phosphorylation status of key proteins in the Akt pathway (e.g., phospho-Akt Ser473, phospho-S6 Ribosomal Protein).
-
Method: Treat differentiated SH-SY5Y cells with the most effective concentration of the compound for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against total and phosphorylated forms of Akt and downstream targets.
-
Expected Result: A time-dependent increase in the ratio of phosphorylated protein to total protein would provide strong evidence that the compound activates this pathway.
Conclusion
This guide presents a structured, hypothesis-driven framework for the initial cellular evaluation of this compound, a compound with no prior public bioactivity data. By progressing through tiered assays—from foundational cytotoxicity to functional screening and mechanistic studies—researchers can efficiently and rigorously characterize its potential as a bioactive molecule. This objective, step-by-step approach, complete with protocols and data interpretation templates, ensures that the investigation is built on a foundation of scientific integrity and logical progression.
References
A Comparative Guide to LC-MS Analysis of 3-Methoxy-2,2-dimethylpropan-1-amine and its Reaction Products
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Abstract
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 3-methoxy-2,2-dimethylpropan-1-amine and its potential reaction products. This small, polar amine presents significant analytical challenges, including poor retention in traditional reversed-phase chromatography. We will explore three distinct approaches: Hydrophilic Interaction Liquid Chromatography (HILIC), derivatization with dansyl chloride followed by Reversed-Phase (RP) LC-MS, and Ion-Pairing Reversed-Phase (IP-RP) LC-MS. This guide will delve into the principles, provide detailed experimental protocols, and present a comparative analysis of the performance of each method, enabling researchers to select the most suitable strategy for their specific analytical needs.
Introduction
Chemical Properties of this compound
This compound (C6H15NO) is a primary aliphatic amine with a molecular weight of 117.19 g/mol .[1] Its structure, characterized by a neopentyl backbone with a methoxy and an amino group, renders it a highly polar and basic compound. These properties are central to the challenges encountered during its analysis by LC-MS.
Common Synthetic Routes and Potential Reaction Byproducts
The synthesis of similar methoxy-alkylamines often involves the amination of a corresponding alcohol. For instance, 3-methoxypropan-1-amine can be synthesized from 3-methoxypropanol.[2][3] A plausible synthetic route for this compound could involve the reductive amination of 3-methoxy-2,2-dimethylpropanal. Potential reaction byproducts could include the secondary amine, bis(3-methoxy-2,2-dimethylpropyl)amine, formed from the reaction of the primary amine product with the starting aldehyde, as well as unreacted starting materials.
The Analytical Challenge
The analysis of this compound and its potential byproducts by LC-MS is challenging due to:
-
High Polarity: The polar nature of the amine group leads to poor retention on traditional non-polar stationary phases like C18, which are commonly used in reversed-phase chromatography.
-
Low UV Absorbance: The lack of a significant chromophore in the molecule makes UV detection problematic, necessitating the use of more universal detectors like mass spectrometry.
-
Volatility: While not extremely volatile, its relatively small size can be a factor in sample handling and preparation.
These challenges necessitate specialized chromatographic techniques to achieve adequate retention, separation, and detection.
LC-MS Methodologies: A Comparative Analysis
To address the analytical hurdles, we will compare three distinct LC-MS approaches.
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)
2.1.1 Principle and Rationale for Polar Amines
HILIC is a chromatographic technique that utilizes a polar stationary phase (e.g., bare silica, or bonded phases with amide, amino, or zwitterionic functionalities) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a smaller amount of an aqueous buffer.[4] This creates a water-rich layer on the surface of the stationary phase, allowing for the partitioning of polar analytes like this compound.[5] As the aqueous content of the mobile phase increases, the analytes are eluted. HILIC is an excellent choice for retaining and separating highly polar compounds that are not well-retained in reversed-phase chromatography.[6]
2.1.2 Experimental Protocol: HILIC-MS
-
Sample Preparation:
-
Dissolve the reaction mixture in a solution of 90:10 (v/v) acetonitrile/water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter.
-
-
LC-MS Conditions:
-
Column: A HILIC column with a zwitterionic or amide stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: ESI in positive ion mode.
-
Scan Range: m/z 50-500.
-
2.1.3 Expected Performance
-
Pros: Good retention of the polar amine, direct analysis without derivatization, and compatibility with MS-friendly mobile phases.
-
Cons: Can be susceptible to matrix effects, and retention times can be sensitive to the water content of the sample and mobile phase.
Method B: Derivatization with Dansyl Chloride followed by Reversed-Phase (RP) LC-MS
2.2.1 Principle and Rationale
Derivatization is a technique used to modify an analyte to improve its chromatographic or detection properties.[7] Dansyl chloride reacts with primary and secondary amines to form a highly fluorescent and more hydrophobic derivative.[8][9][10] This increased hydrophobicity allows for excellent retention on a standard C18 reversed-phase column.[9] Furthermore, the dansyl group enhances ionization efficiency in the mass spectrometer, leading to improved sensitivity.[8]
2.2.2 Experimental Protocol: Dansylation and RP-LC-MS
-
Derivatization Protocol: [11][12]
-
To 50 µL of the sample (1 mg/mL in acetonitrile), add 50 µL of 100 mM sodium carbonate/bicarbonate buffer (pH 9.8).
-
Add 50 µL of 50 mM dansyl chloride in acetonitrile.
-
Vortex and incubate at 60 °C for 60 minutes in the dark.
-
Quench the reaction by adding 10 µL of 10% (v/v) ammonium hydroxide.
-
Vortex and the sample is ready for LC-MS analysis.
-
-
LC-MS Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: ESI in positive ion mode.
-
Scan Range: m/z 150-700.
-
2.2.3 Expected Performance
-
Pros: Excellent chromatographic peak shape and retention, significantly increased sensitivity, and robust and widely used methodology.
-
Cons: Adds an extra step to sample preparation, the derivatizing agent can create interfering peaks, and it will not derivatize tertiary amines or other non-amine products.
Method C: Ion-Pairing Reversed-Phase (IP-RP) LC-MS
2.3.1 Principle and Rationale
Ion-pairing chromatography is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase.[13] For the analysis of basic compounds like amines, an acidic ion-pairing reagent with a hydrophobic tail (e.g., heptafluorobutyric acid, HFBA) is used.[14] The reagent forms an ion pair with the protonated amine, and the hydrophobic tail of the complex interacts with the non-polar stationary phase, leading to retention. While effective, many traditional ion-pairing reagents are not volatile and can contaminate the mass spectrometer.[15] Therefore, careful selection of a volatile ion-pairing reagent is crucial for LC-MS applications.
2.3.2 Experimental Protocol: IP-RP-LC-MS
-
Sample Preparation:
-
Dissolve the reaction mixture in water to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm PVDF syringe filter.
-
-
LC-MS Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Heptafluorobutyric Acid (HFBA) in Water.
-
Mobile Phase B: 5 mM Heptafluorobutyric Acid (HFBA) in Acetonitrile.
-
Gradient: 10% B to 70% B over 12 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: ESI in positive ion mode.
-
Scan Range: m/z 50-500.
-
2.3.3 Expected Performance
-
Pros: Can provide good retention for polar amines on a standard RP column.
-
Cons: Can cause significant ion suppression in the MS source, may require a dedicated LC system to avoid contamination, and can lead to broader peaks compared to other methods.[14][15]
Data Interpretation & Comparative Performance
Mass Spectrometry: Expected Ions and Fragmentation Patterns
For this compound (C6H15NO, MW: 117.19), the expected protonated molecule in positive ion mode ESI-MS would be [M+H]+ at m/z 118.1. Aliphatic amines often undergo alpha-cleavage during fragmentation.[16][17][18][19][20] For this molecule, the primary fragmentation would likely involve the loss of the neopentyl group, leading to a fragment ion.
Comparative Data Summary
The following table summarizes the expected performance characteristics of the three methods. The values are illustrative and would need to be determined experimentally.
| Parameter | Method A: HILIC | Method B: Derivatization-RP | Method C: IP-RP |
| Retention Factor (k') | > 2 | > 5 | > 2 |
| Limit of Detection (LOD) | ~50 ng/mL | ~1 ng/mL | ~100 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~5 ng/mL | ~300 ng/mL |
| Linearity (R²) | > 0.99 | > 0.995 | > 0.98 |
| Reproducibility (%RSD) | < 10% | < 5% | < 15% |
| MS Signal Suppression | Moderate | Low | High |
| Throughput | High | Moderate | Moderate |
Workflow Visualization
Caption: Comparative workflows for the three LC-MS methods.
Discussion & Recommendations
Choosing the Right Method for Your Application
-
For high-throughput screening and qualitative analysis: HILIC is often the preferred method. It is fast, requires minimal sample preparation, and provides good retention for the target analyte.
-
For quantitative analysis requiring high sensitivity and accuracy: Derivatization with dansyl chloride followed by RP-LC-MS is the superior choice. The significant improvement in sensitivity and chromatographic performance justifies the additional sample preparation step.
-
When other methods fail or as a last resort: IP-RP-LC-MS can be considered. However, due to the potential for ion suppression and system contamination, it is generally the least favorable option for routine analysis.[14][15]
Troubleshooting Common Issues
-
Poor Peak Shape in HILIC: Ensure the sample is dissolved in a solvent with a high organic content, similar to the initial mobile phase conditions.
-
Incomplete Derivatization: Optimize reaction time, temperature, and pH. Ensure the dansyl chloride reagent is fresh.
-
Ion Suppression in IP-RP: Use the lowest effective concentration of the ion-pairing reagent. Consider using a divert valve to direct the flow away from the mass spectrometer during the initial elution.
Conclusion
The analysis of this compound and its reaction products requires careful consideration of the analytical methodology. While direct analysis by HILIC is a viable option for rapid screening, derivatization with dansyl chloride provides superior sensitivity and chromatographic performance for quantitative applications. Ion-pairing chromatography should be used with caution due to its potential drawbacks. By understanding the principles and performance characteristics of each method, researchers can confidently select and implement the most appropriate LC-MS strategy to achieve their analytical goals.
References
-
Metabolomics Workbench. Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Available from: [Link]
-
ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube; 2020. Available from: [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. 2022. Available from: [Link]
-
ResearchGate. Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. Available from: [Link]
-
JoVE. Mass Spectrometry of Amines. 2023. Available from: [Link]
-
Mass Spectrometry: Fragmentation. Available from: [Link]
-
NIH. Targeted quantification of amino acids by dansylation. Available from: [Link]
-
LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available from: [Link]
-
PubMed. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. 2022. Available from: [Link]
-
NIH. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Available from: [Link]
-
ResearchGate. Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Available from: [Link]
-
JoVE. Mass Spectrometry: Amine Fragmentation. 2024. Available from: [Link]
-
Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. 2018. Available from: [Link]
-
ResearchGate. Which ion pair reagents are compatible with LC-MS?. 2018. Available from: [Link]
-
ACS Publications. Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. 2016. Available from: [Link]
-
ResearchGate. Dansyl chloride derivatization coupled with UPLC-MS/MS for absolute quantification of 47 dipeptides and their profile in the foregut of goats. 2025. Available from: [Link]
-
ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. 2022. Available from: [Link]
-
PubMed Central. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Available from: [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Available from: [Link]
-
Agilent. Mastering HILIC-Z Separation for Polar Analytes. 2023. Available from: [Link]
-
SCIEX. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. 2019. Available from: [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]
-
HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Available from: [Link]
-
LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. Available from: [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link]
-
NIH. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available from: [Link]
-
ResearchGate. Typical chromatography and monitored MRM for each of the target compounds and their respective internal standards from the LC–MS–MS analysis. Available from: [Link]
-
NIH. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubChem. 3-(3-methoxyphenoxy)-2,2-dimethylpropan-1-amine hydrochloride. Available from: [Link]
-
ResearchGate. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. 2025. Available from: [Link]
- Google Patents. Preparation of 3-methoxy propanamine.
- Google Patents. Preparation of 3-methoxy propanamine.
-
PubChem. 3-methoxy-N,N-dimethylpropan-1-amine. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Methoxy-2,2-dimethylpropan-1-amine: A Guide for Laboratory Professionals
An In-Depth Procedural Guide for the Safe and Compliant Disposal of 3-Methoxy-2,2-dimethylpropan-1-amine and Related Aliphatic Amines
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of this compound, a compound whose structural features—a primary aliphatic amine and an ether group—necessitate careful handling. By integrating technical data with field-proven safety protocols, this document serves as an essential resource for ensuring that disposal procedures are not only compliant with regulations but are also fundamentally safe.
Hazard Assessment and Pre-Disposal Safety
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses or goggles, and butyl rubber gloves.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[5][6]
-
Avoid Incompatibilities: Keep this chemical away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides to prevent violent reactions.[1]
-
Ignition Sources: As a flammable liquid, all sources of ignition such as open flames, sparks, and hot surfaces must be eliminated from the handling area.[1][2][3] Use non-sparking tools for any transfers.[1][2]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as a hazardous waste stream.[7][8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3][4]
-
Waste Determination: The first step in proper waste management is to classify the waste. Based on its properties, this compound is considered a hazardous waste due to its flammability and corrosivity.[1][2][8]
-
Select a Compatible Container: Use a designated, leak-proof waste container that is compatible with aliphatic amines. High-density polyethylene (HDPE) or glass containers are appropriate choices.[10][11] Ensure the container is clean and dry before use.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "Waste this compound"
-
The associated hazards (e.g., Flammable, Corrosive, Toxic)
-
The date of accumulation
-
The name of the generating laboratory and principal investigator
-
-
Segregation: This waste stream must be segregated from other, incompatible waste types. Specifically, store it separately from acidic waste and oxidizing waste.[12][13]
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][13] This area should be under the direct control of laboratory personnel and away from general traffic.[11] The container must remain closed except when adding waste.[8][14]
Spill Management and Emergency Procedures
Accidental spills must be treated as hazardous incidents.
-
Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[1][4] Collect the contaminated absorbent using non-sparking tools and place it in the designated hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel.[4] If safe to do so, increase ventilation. Contact your institution's Environmental Health and Safety (EHS) department immediately for emergency response.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention.[1][5]
-
The Logic of Segregation and Neutralization
The imperative to segregate amine waste from acids is rooted in fundamental chemical reactivity. Amines are basic and will undergo a strong exothermic (heat-generating) neutralization reaction if mixed with acids. This can cause boiling and splashing of corrosive materials. Furthermore, mixing with certain acids can generate toxic fumes.
The diagram below illustrates the decision-making process for handling this chemical waste, emphasizing the critical segregation step.
Caption: Decision workflow for the disposal of this compound.
Regulatory Framework
The management of hazardous chemical waste is governed by strict regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[9][10][11] Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA, which provides alternative, lab-focused management standards.[10] It is incumbent upon all laboratory personnel to be trained on and adhere to the specific hazardous waste management plan established by their institution.[8][12]
Waste Minimization
A crucial aspect of responsible chemical management is waste minimization.[8][15] Laboratories should strive to:
-
Order only the necessary quantities of chemicals.
-
Maintain an accurate chemical inventory to avoid purchasing duplicates.
-
Where feasible, consider using less hazardous chemical substitutes.[15]
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]
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Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Laboratory Chemical Waste Management. CSIR IIP. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Environmental Sample Disposal Information Document. EPA. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]
-
Amines, aliphatic. Croner-i. [Link]
-
Safety Data Sheet: 3-Methoxypropylamine. Silver Fern Chemical, Inc. [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
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Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 3-Methoxy-2,2-dimethylpropan-1-amine
Hazard Assessment: Understanding the Risks
Based on analogous compounds, 3-Methoxy-2,2-dimethylpropan-1-amine should be presumed to be a hazardous substance with multiple risk factors. The primary amine functional group and the short alkyl chain suggest it is likely to be a corrosive liquid that can cause severe skin burns and eye damage upon contact.[1][2] Furthermore, similar amines are often flammable and may be harmful if inhaled or swallowed.[1][2]
Anticipated Hazard Profile:
| Hazard Class | Anticipated Classification | Rationale and Potential Effects |
| Skin Corrosion/Irritation | Category 1A/1B | The amine functional group is alkaline and can cause severe chemical burns to the skin.[1] Prolonged contact may lead to deep tissue damage. |
| Serious Eye Damage | Category 1 | Direct contact with the liquid or its vapor can cause irreversible eye damage.[1] |
| Flammable Liquid | Category 3 | Similar short-chain amines are flammable. Vapors may form explosive mixtures with air and can be ignited by sparks, open flames, or hot surfaces.[1] |
| Acute Toxicity (Oral, Inhalation) | Category 4 (Harmful) | Ingestion or inhalation may cause systemic toxicity.[1] Symptoms of overexposure could include headache, dizziness, and nausea.[1] Ingestion of corrosive materials can cause severe damage to the digestive tract.[1] |
| Respiratory Irritation | Likely | Vapors are expected to be irritating to the respiratory system. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of PPE is not merely a checklist but a dynamic process based on the scale and nature of the procedure.
Core PPE Requirements:
-
Hand Protection: Wear compatible, chemical-resistant gloves at all times. Given the corrosive nature of amines, nitrile or neoprene gloves are a suitable starting point. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[3]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] Due to the severe eye damage potential, a full-face shield must be worn over the goggles whenever there is a risk of splashing.[4]
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher splash risk, an impervious chemical-resistant apron or coveralls should be worn.[3][4]
-
Footwear: Fully enclosed leather or chemical-resistant footwear is required. Do not wear open-toed shoes in the laboratory.
Respiratory Protection:
All handling of this compound should be conducted within a certified chemical fume hood to control vapor exposure.[2] If engineering controls are not available or insufficient, or during an emergency situation like a spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]
The following diagram illustrates the decision-making process for PPE selection:
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: From Bench to Disposal
Safe handling requires a systematic approach that covers the entire lifecycle of the chemical in your laboratory.
Step 1: Preparation and Engineering Controls
-
Designate a Handling Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[2]
-
Ensure Accessibility of Safety Equipment: Before starting, confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[3]
-
Assemble Materials: Gather all necessary equipment, including spill cleanup materials, before introducing the chemical to the work area.
-
Prevent Ignition Sources: This compound is likely flammable. Ensure the work area is free of open flames, hot plates, and other potential ignition sources. Use only non-sparking tools and explosion-proof equipment where necessary.[1]
Step 2: Handling and Experimental Procedure
-
Don PPE: Put on all required PPE as determined by your risk assessment.
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a closed system or local exhaust ventilation whenever possible.[3][4]
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Never heat flammable amines with an open flame.
-
Maintain Awareness: Avoid direct contact with the skin, eyes, and clothing. Do not breathe vapors or mists.[3]
Step 3: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control Vapors and Ignition Sources: Remove all ignition sources from the area.[1]
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Wearing appropriate PPE (including respiratory protection), carefully scoop the absorbent material into a suitable, labeled container for hazardous waste.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Step 4: Waste Disposal Plan
Chemical waste must be handled with the same care as the parent material.
-
Classification: This chemical must be disposed of as hazardous waste. Consult local, regional, and national regulations for complete and accurate classification.[1]
-
Waste Containers: Collect all waste containing this compound (including contaminated consumables) in a clearly labeled, sealed container that is compatible with corrosive and flammable materials.[5]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., "Corrosive, Flammable").[5]
-
Disposal Route: The recommended disposal method is through a licensed hazardous waste disposal company, likely via chemical incineration equipped with an afterburner and scrubber.[4] Do not dispose of this chemical down the drain.[6]
By adhering to these rigorous safety protocols, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Hydroquinone. [Link]
-
University of Washington. (n.d.). Hazardous Waste Disposal Procedures. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
